1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
描述
The exact mass of the compound 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCLMXHNACGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458289 | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-69-4 | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Strategic Building Block in Modern Chemistry
An In-Depth Technical Guide to 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This compound (CAS No. 30923-69-4 ) is a specialized β-dicarbonyl compound featuring two highly sought-after functional groups in medicinal chemistry: a cyclopropyl ring and a trifluoromethyl (CF₃) moiety.[1][2] This unique combination makes it a valuable synthetic intermediate for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Simultaneously, the cyclopropyl group introduces conformational rigidity and novel steric interactions, often leading to improved potency and selectivity.[5]
This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 30923-69-4 | [1] |
| Molecular Formula | C₇H₇F₃O₂ | [1] |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N | [1] |
Synthesis and Reaction Mechanism
The synthesis of β-dicarbonyl compounds like this compound is most commonly achieved via a Claisen condensation . This reaction involves the coupling of a ketone with an ester in the presence of a strong base.
For the target molecule, the logical synthetic pathway involves the reaction of cyclopropyl methyl ketone with an activated trifluoroacetyl source, such as ethyl trifluoroacetate , using a base like sodium ethoxide. The trifluoromethyl group's strong electron-withdrawing nature makes the ester's carbonyl carbon highly electrophilic, facilitating the reaction.
Experimental Protocol: Synthesis via Claisen Condensation
The following protocol is a representative procedure adapted from established methods for similar β-dicarbonyl compounds.[6][7]
-
Reactor Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Base Addition : To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF), add sodium ethoxide (1.1 eq) portion-wise at 0 °C.
-
Ester Addition : Add ethyl trifluoroacetate (1.05 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Cool the reaction mixture in an ice bath and slowly acidify with dilute aqueous hydrochloric acid (e.g., 10% HCl) to a pH of ~2-3. This step protonates the resulting enolate.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
References
- 1. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
- 2. This compound | 30923-69-4 [chemicalbook.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. prepchem.com [prepchem.com]
- 7. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
An In-depth Technical Guide to 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone of interest in synthetic and medicinal chemistry. This document details the molecular structure, physicochemical properties, and a representative synthetic protocol for this compound. Due to the limited publicly available data on its specific biological activity, this guide also discusses the broader context of fluorinated β-diketones in drug discovery and their potential as precursors to bioactive molecules.
Molecular Structure and Identification
This compound is a β-diketone characterized by a cyclopropyl group and a trifluoromethyl group attached to the butanedione backbone. The presence of these functionalities imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
The structure of this compound is subject to keto-enol tautomerism, a common feature of β-dicarbonyl compounds. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, cyclopropyltrifluorobutanedione[1] |
| CAS Number | 30923-69-4[1] |
| Chemical Formula | C₇H₇F₃O₂[1] |
| Molecular Weight | 180.12 g/mol [1] |
| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid[1] | CymitQuimica[1] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Table 3: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | Specific data for this compound is not readily available. |
| ¹³C NMR | Specific data for this compound is not readily available. |
| Mass Spectrometry | Specific data for this compound is not readily available. |
| Infrared (IR) | Specific data for this compound is not readily available. |
Synthesis of this compound
The synthesis of this compound can be achieved via a Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation and is widely used for the synthesis of β-diketones. The general approach involves the reaction of a ketone with an ester in the presence of a strong base.
Representative Experimental Protocol: Claisen Condensation
The following is a representative protocol for the synthesis of a β-diketone, adapted for the synthesis of the title compound.
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or another suitable strong base like sodium hydride or LDA)
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (10% aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Suspension: Anhydrous diethyl ether and sodium ethoxide are added to the flask, and the suspension is stirred.
-
Addition of Reactants: A solution of cyclopropyl methyl ketone and ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred base suspension at room temperature.
-
Reaction: The reaction mixture is then refluxed for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and is then acidified with a 10% aqueous solution of hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Discovery
Specific biological activities for this compound have not been extensively reported in the scientific literature. However, the structural motifs present in this molecule, namely the fluorinated β-diketone and the cyclopropyl group, are found in numerous bioactive compounds.
Fluorinated organic compounds often exhibit enhanced metabolic stability, increased bioavailability, and altered electronic properties, which can lead to improved pharmacological profiles. The trifluoromethyl group, in particular, is a common substituent in many pharmaceuticals. β-Diketones are known to be versatile precursors for the synthesis of various heterocyclic compounds, which form the core of many drugs. They can also act as chelating agents for metal ions, a property that has been explored in the development of metallodrugs.
The cyclopropyl group is another privileged scaffold in medicinal chemistry, often contributing to increased potency and improved metabolic stability of drug candidates.
Given these characteristics, this compound is a promising starting material for the synthesis of novel drug candidates. Its potential applications could lie in the development of anticancer, antibacterial, or antifungal agents.
Caption: Conceptual pathway for drug discovery using the title compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fluorinated β-diketone with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While specific data on its physicochemical properties and biological activities are limited, its structural features suggest it could be a valuable precursor for compounds with interesting pharmacological profiles. Further research is warranted to fully explore the potential of this molecule in drug discovery and other areas of chemical science.
References
An In-depth Technical Guide to the Synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone. This class of compounds is of significant interest in pharmaceutical chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance biological activity and lipophilicity.[1][2] The presence of the cyclopropyl moiety introduces conformational rigidity and metabolic stability, making this a valuable building block for drug development professionals.
The primary synthetic route to this and similar β-diketones is the Claisen condensation, a robust carbon-carbon bond-forming reaction.[3][4] This specific synthesis involves the condensation of cyclopropyl methyl ketone with an ethyl trifluoroacetate in the presence of a strong base.
Core Synthesis Pathway: Claisen Condensation
The synthesis proceeds via a base-mediated Claisen condensation. In this reaction, a strong base deprotonates the α-carbon of cyclopropyl methyl ketone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of the β-diketone. An acidic workup then protonates the enolate to afford the final product, this compound.
Experimental Protocol
This protocol is based on established methodologies for Claisen condensations involving fluorinated esters and ketones.[5][6]
Materials and Reagents:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt), 21% solution in ethanol, or Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Diethyl ether, THF, or Ethanol)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Organic extraction solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet to maintain an inert atmosphere. The glassware must be oven-dried prior to use.
-
Base Addition: To the flask, add the anhydrous solvent (e.g., 100 mL of diethyl ether). Add the base, for example, sodium ethoxide solution (e.g., 39 mL of a 21 wt% solution, ~0.1 mol), to the solvent and stir. If using sodium hydride, it should be washed with anhydrous hexane to remove mineral oil before the solvent is added.
-
Ketone Addition: Add cyclopropyl methyl ketone (8.4 g, 0.1 mol) dropwise to the stirred base/solvent mixture at room temperature.
-
Ester Addition & Reaction: Add ethyl trifluoroacetate (14.2 g, 0.1 mol) dropwise to the reaction mixture. After the addition is complete, the mixture is stirred at room temperature for several hours (e.g., 4-12 hours) or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the mixture to a pH of ~2-3 by adding 10% aqueous hydrochloric acid.[5] This step protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.[5]
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Solvent Removal and Purification: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis. Molar equivalents are based on cyclopropyl methyl ketone as the limiting reagent.
| Parameter | Value | Notes |
| Reactants | ||
| Cyclopropyl Methyl Ketone | 1.0 eq | Limiting Reagent |
| Ethyl Trifluoroacetate | 1.0 - 1.2 eq | A slight excess can improve yield. |
| Base | ||
| Sodium Ethoxide | 1.0 - 1.1 eq | A common and effective base for this reaction.[5] |
| Reaction Conditions | ||
| Temperature | 25 - 80 °C | Can be run at room temperature or with heating/reflux. |
| Reaction Time | 4 - 12 hours | Monitored by TLC or GC for completion. |
| Work-up | ||
| Acid | 10% HCl | Used to neutralize the reaction and protonate the product. |
| Yield | ||
| Theoretical Yield | 18.01 g (for 0.1 mol scale) | Based on the molecular weight of the product (180.12 g/mol ).[7] |
| Expected Purity | >95% (after purification) | Purification is necessary to remove unreacted starting materials and byproducts. |
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Signaling pathway of the Claisen condensation mechanism for the synthesis.
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
physical and chemical properties of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone of interest in medicinal chemistry and materials science. This document details its known characteristics, outlines relevant experimental protocols, and discusses its potential applications.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃O₂ | [1] |
| Molecular Weight | 180.1245 g/mol | [1] |
| Physical State | Liquid | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, it can be reasonably synthesized via a Claisen condensation reaction. This common method for creating β-diketones involves the reaction of a ketone with an ester in the presence of a strong base.
Proposed Synthesis Workflow
The synthesis would likely proceed as depicted in the following workflow:
Caption: Proposed Claisen condensation synthesis of the target molecule.
General Experimental Protocol for Claisen Condensation
The following is a generalized protocol based on the synthesis of similar β-diketones.[2][3] Note: This is a proposed method and would require optimization.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).
-
Solvent Addition: Add an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Ketone Addition: Slowly add cyclopropyl methyl ketone to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
Ester Addition: After the formation of the enolate, slowly add ethyl trifluoroacetate to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., dilute HCl) at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Purification
Purification of the crude product is crucial. Common methods for purifying β-diketones include:
-
Vacuum Distillation: For liquid β-diketones, vacuum distillation can be an effective method to separate the product from non-volatile impurities.[4]
-
Column Chromatography: Flash chromatography on silica gel is a standard technique for purifying organic compounds.[5] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would need to be determined.
-
Metal Chelate Formation: β-Diketones readily form metal chelates. A purification strategy involves forming a copper(II) chelate, which can be precipitated, washed, and then decomposed with a strong acid to regenerate the pure β-diketone.[2][4]
Spectral Characterization
While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Cyclopropyl protons (multiplets, ~0.8-1.5 ppm)- Methylene protons (-CH₂-) (singlet or multiplet, ~3.0-4.0 ppm)- Enolic proton (-OH) (broad singlet, ~12-16 ppm, if present) |
| ¹³C NMR | - Carbonyl carbons (C=O) (~180-200 ppm)- Trifluoromethyl carbon (-CF₃) (quartet, ~115-120 ppm)- Cyclopropyl carbons (~5-20 ppm)- Methylene carbon (-CH₂-) (~40-50 ppm) |
| ¹⁹F NMR | - Trifluoromethyl group (-CF₃) (singlet, ~ -70 to -80 ppm relative to CFCl₃)[6] |
| IR Spectroscopy | - C=O stretching (keto form) (~1700-1740 cm⁻¹)- C=O stretching (enol form, conjugated) (~1600-1650 cm⁻¹)- C-F stretching (~1100-1300 cm⁻¹)[7] |
| Mass Spectrometry | - Molecular ion peak (M⁺)- Fragments corresponding to the loss of CF₃, CO, and cyclopropyl groups.[8][9] |
Chemical Properties and Reactivity
Keto-Enol Tautomerism
A key characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence this equilibrium.
Caption: Keto-enol tautomerism equilibrium.
In many trifluoromethyl-β-diketones, the enol form is significantly populated, often existing as a mixture of two possible enol isomers.[10][11] This is due to the formation of a stable intramolecular hydrogen bond and the electron-withdrawing nature of the CF₃ group which increases the acidity of the methylene protons. The exact ratio of keto to enol forms for this compound would need to be determined experimentally, likely using ¹H NMR spectroscopy.
Reactivity
The cyclopropyl group, with its inherent ring strain and sigma-aromaticity, can influence the reactivity of the adjacent carbonyl group.[12][13] Cyclopropyl ketones can participate in a variety of synthetic transformations, making them valuable building blocks in organic synthesis.[14][15] The presence of both the cyclopropyl and trifluoromethyl groups in this compound suggests a unique reactivity profile that could be exploited in the synthesis of novel compounds.
Potential Applications in Drug Development and Research
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural motifs are of significant interest in medicinal chemistry.
-
Cyclopropane Ring: The cyclopropyl group is a recognized pharmacophore that can improve metabolic stability, binding affinity, and potency of drug candidates.[13][14]
-
Trifluoromethyl Group: The incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, bioavailability, and metabolic stability.[6]
-
β-Diketone Moiety: β-Diketones are known to chelate metal ions and can serve as versatile precursors for the synthesis of various heterocyclic compounds with potential biological activities.[16]
Given these features, this compound represents a promising scaffold for the development of novel therapeutic agents. Further biological screening is warranted to explore its potential in areas such as anticancer, antiviral, and anti-inflammatory drug discovery.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[17] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.[18][19][20]
References
- 1. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cyclopropyl ketone [sincerechemicals.com]
- 14. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. emsdiasum.com [emsdiasum.com]
An In-depth Technical Guide to 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. This document details its nomenclature, chemical properties, a representative synthetic protocol, and explores its potential, yet currently undocumented, role in biological systems.
Nomenclature and Synonyms
This compound is a specialized organic compound. For clarity and comprehensive database searching, its various synonyms and nomenclature are provided below.
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| CAS Registry Number | 30923-69-4[1] |
| Common Synonyms | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione[2] |
| cyclopropyltrifluorobutanedione[2] | |
| 1-cyclopropyl-4,4,4-trifluoro-butane-1,3-dione[2] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₇H₇F₃O₂[2] |
| Molecular Weight | 180.12 g/mol [2] |
| Appearance | Liquid[2] |
| Purity | Typically ≥98%[2] |
| InChI | InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2[2] |
| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N[2] |
Experimental Protocols: Synthesis
Representative Synthesis of this compound via Claisen Condensation
Reactants:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or another suitable strong base like sodium hydride)[4]
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or ethyl acetate)[3][4]
-
Hydrochloric acid (for workup)[3]
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of cyclopropyl methyl ketone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A solution or suspension of the strong base (e.g., sodium ethoxide in ethanol or sodium hydride in THF) is slowly added to the stirred solution of cyclopropyl methyl ketone at a controlled temperature (typically 0 °C to room temperature).
-
Ester Addition: Ethyl trifluoroacetate is then added dropwise to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of time, which can range from a few hours to overnight, to ensure the completion of the condensation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The mixture is then carefully acidified with a dilute solution of hydrochloric acid to neutralize the excess base and protonate the enolate product.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layer may be back-extracted with the organic solvent to maximize product recovery.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Potential Applications in Drug Development and Biological Systems
While no specific biological activity or signaling pathway involvement has been documented for this compound, its structural motifs—the cyclopropyl group and the trifluoromethyl group—are of significant interest in medicinal chemistry.
The cyclopropyl group is often used as a bioisostere for other chemical groups to improve metabolic stability, receptor binding affinity, and pharmacokinetic properties of drug candidates. Molecules containing cyclopropyl moieties have shown a wide range of biological activities, including antibacterial and anti-cancer effects.
The trifluoromethyl group is a common feature in many modern pharmaceuticals. Its incorporation can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoromethylated compounds are known to act as enzyme inhibitors and can modulate the activity of various signaling pathways.
Given these characteristics, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its potential biological activities, such as enzyme inhibition or receptor modulation.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthetic workflow for this compound.
References
- 1. This compound | 30923-69-4 [chemicalbook.com]
- 2. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Characterization of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4). As a fluorinated β-diketone, this compound holds significant interest for researchers in medicinal chemistry, materials science, and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. A central theme of this guide is the exploration of the keto-enol tautomerism inherent to β-diketones and its profound influence on the observed spectroscopic signatures. Detailed experimental protocols for data acquisition are provided, alongside in-depth interpretations of the spectral data, grounded in established scientific principles and supported by comparative analysis with analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated organic compounds.
Introduction: The Significance of this compound
This compound belongs to the class of β-dicarbonyl compounds, which are renowned for their versatile chemical reactivity and coordinating properties. The presence of a trifluoromethyl group imparts unique electronic characteristics, including enhanced acidity of the α-protons and a strong propensity to exist in the enol form. The cyclopropyl moiety introduces conformational rigidity and specific steric and electronic effects. This combination of functional groups makes it a valuable building block in organic synthesis and a ligand for metal complexes with potential applications in catalysis and materials science.
A critical aspect of the chemistry of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers. This equilibrium is sensitive to solvent polarity, temperature, and pH, and it dictates the compound's reactivity and spectroscopic behavior. Understanding this tautomerism is paramount for its effective application.
Keto-Enol Tautomerism: A Fundamental Consideration
The equilibrium between the diketo and enol forms of this compound is a key determinant of its spectroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly favors the formation of the enol tautomer, which is stabilized by an intramolecular hydrogen bond.
Figure 1: Keto-enol tautomerism of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound and for quantifying the keto-enol tautomeric ratio. Due to the prevalence of the enol form, the NMR spectra are expected to be dominated by signals corresponding to this tautomer.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally required.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl and methine protons, as well as a broad signal for the enolic hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~16.0 - 17.0 | br s | 1H | Enolic OH |
| ~5.8 - 6.2 | s | 1H | CH (enol) |
| ~1.8 - 2.2 | m | 1H | CH (cyclopropyl) |
| ~0.8 - 1.2 | m | 4H | CH₂ (cyclopropyl) |
Note: The chemical shift of the enolic proton can be highly variable and is dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons and the carbons of the enol double bond are particularly diagnostic.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 - 200 | C=O (cyclopropyl side) |
| ~175 - 185 (q, J ≈ 35 Hz) | C=O (CF₃ side) |
| ~115 - 125 (q, J ≈ 280 Hz) | CF₃ |
| ~90 - 100 | CH (enol) |
| ~15 - 25 | CH (cyclopropyl) |
| ~5 - 15 | CH₂ (cyclopropyl) |
Note: The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -75 to -80 | s | CF₃ |
Interpretation and Causality
-
Enol Dominance: The presence of a low-field signal around 16-17 ppm in the ¹H NMR spectrum is a strong indicator of the enolic hydroxyl proton, confirming the predominance of the enol tautomer.[1]
-
Deshielding Effects: The methine proton of the enol form is significantly deshielded and appears as a singlet around 6 ppm. This is due to its position on a double bond and conjugation with the carbonyl groups.
-
Fluorine Coupling: In the ¹³C NMR spectrum, the carbonyl carbon adjacent to the trifluoromethyl group and the CF₃ carbon itself will exhibit splitting into quartets due to spin-spin coupling with the three fluorine atoms. The magnitude of these coupling constants provides valuable structural information.[2]
-
Cyclopropyl Resonances: The protons and carbons of the cyclopropyl group will appear in the aliphatic region of the NMR spectra, with their characteristic upfield shifts due to the ring strain.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl groups, the C=C double bond of the enol form, and the C-F bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Spectral Data
The IR spectrum will reflect the dominance of the enol tautomer.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2500 | Broad, Strong | O-H stretch (intramolecular H-bond) |
| ~1640 | Strong | C=O stretch (conjugated) |
| ~1580 | Strong | C=C stretch (enol) |
| 1300 - 1100 | Very Strong | C-F stretch |
| ~3100 | Medium | C-H stretch (cyclopropyl) |
| ~1020 | Medium | Cyclopropyl ring breathing |
Interpretation and Causality
-
Hydrogen Bonding: The broad and strong absorption in the 3200-2500 cm⁻¹ region is characteristic of a strongly hydrogen-bonded hydroxyl group, consistent with the intramolecular hydrogen bond in the enol tautomer.[3]
-
Conjugated Carbonyls: The carbonyl stretching frequency is lowered to around 1640 cm⁻¹ due to conjugation with the C=C double bond and resonance with the enolic hydroxyl group.[3]
-
C-F Vibrations: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.[4]
-
Cyclopropyl Signature: The C-H stretching of the cyclopropyl ring is expected just above 3000 cm⁻¹, and a characteristic ring deformation (breathing) mode is often observed around 1020 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative abundance versus mass-to-charge ratio (m/z).
Predicted Mass Spectral Data (Electron Ionization)
The molecular formula of this compound is C₇H₇F₃O₂, with a molecular weight of 180.13 g/mol .
| Predicted m/z | Possible Fragment Ion | Fragment Lost |
| 180 | [M]⁺ | - |
| 111 | [M - CF₃]⁺ | CF₃ |
| 83 | [M - COCF₃]⁺ | COCF₃ |
| 69 | [CF₃]⁺ | C₄H₇O₂ |
| 41 | [C₃H₅]⁺ | C₄H₂F₃O₂ |
Interpretation and Causality
-
Molecular Ion: The molecular ion peak at m/z 180 should be observable, although its intensity may vary depending on the ionization conditions.[6]
-
Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This can lead to the loss of the trifluoromethyl group (CF₃, mass 69) to give a fragment at m/z 111, or the loss of the cyclopropyl group (C₃H₅, mass 41).
-
Prominent Fragments: The [CF₃]⁺ ion at m/z 69 is often a prominent peak in the mass spectra of trifluoromethyl-containing compounds. The acylium ion resulting from the loss of the trifluoromethylcarbonyl group, [C₃H₅CO]⁺ at m/z 83, is also an expected fragment.[7]
Figure 2: Predicted major fragmentation pathways.
Conclusion
The spectroscopic characterization of this compound is fundamentally shaped by its pronounced keto-enol tautomerism, with the enol form being overwhelmingly dominant. This is clearly evidenced by the characteristic signals in the NMR spectra, particularly the low-field enolic proton, and the distinctive vibrational bands in the IR spectrum, such as the broad O-H stretch and the conjugated carbonyl absorption. Mass spectrometry provides a clear indication of the molecular weight and expected fragmentation patterns involving the cleavage of the trifluoromethyl and cyclopropyl groups. This in-depth guide, through the synthesis of predicted data and established spectroscopic principles, offers a robust framework for the identification and structural elucidation of this important fluorinated β-diketone, thereby facilitating its application in diverse areas of chemical research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione(720-94-5) 1H NMR [m.chemicalbook.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. benthamopen.com [benthamopen.com]
- 5. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclopropyl phenyl ketone [webbook.nist.gov]
An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a β-dicarbonyl compound featuring unique electronic modulation by its cyclopropyl and trifluoromethyl substituents. While experimental data for this specific molecule is not extensively published, this guide synthesizes foundational principles of tautomerism, detailed spectroscopic methodologies, and insights from analogous structures to offer a predictive and investigative framework. We will explore the structural and electronic factors governing the tautomeric equilibrium, present robust protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and discuss the influence of environmental factors such as solvent polarity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of fluorinated β-diketones.
Introduction: The Dynamic Equilibrium of β-Dicarbonyls
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto tautomer.[3] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[2][3] This stabilization arises from two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more extensive π-system that delocalizes electron density and lowers the overall energy.[3][4]
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-ring.[3][4]
The specific position of the keto-enol equilibrium is highly sensitive to the electronic nature of the substituents on the β-dicarbonyl backbone.
Molecular Architecture of this compound: A Tale of Two Substituents
The tautomeric behavior of this compound is dictated by the opposing electronic effects of its unique substituents: the electron-withdrawing trifluoromethyl (-CF₃) group and the electronically versatile cyclopropyl group.
-
The Trifluoromethyl Effect: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:
-
It increases the acidity of the α-protons on the central methylene group, facilitating enolization.
-
It stabilizes the enolate intermediate and the resulting enol form through inductive effects. Generally, electronegative substituents on the β-dicarbonyl skeleton increase the degree of enolization.
-
-
The Cyclopropyl Contribution: The cyclopropyl group is known for its ability to stabilize adjacent carbocations and participate in conjugation with neighboring π-systems, a property often likened to that of a vinyl group. This arises from the high p-character of its C-C bonds. In the context of the enol form, the cyclopropyl ring can conjugate with the enone system, providing additional resonance stabilization.
Given these competing influences, it is anticipated that this compound will exist as a mixture of two principal enol tautomers and the diketo form. The strong electron-withdrawing nature of the -CF₃ group is expected to significantly favor the enol form in which the enolic double bond is adjacent to the cyclopropyl group, to maximize conjugation.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Characterization
Proposed Synthesis Protocol:
-
Reactant Preparation: Start with cyclopropyl methyl ketone and ethyl trifluoroacetate.
-
Base-Mediated Condensation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve cyclopropyl methyl ketone in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise to the stirred solution at 0 °C.
-
Ester Addition: Slowly add ethyl trifluoroacetate dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction with a dilute aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Investigation of Tautomerism
The characterization and quantification of the keto-enol tautomeric equilibrium are primarily achieved through spectroscopic methods. NMR spectroscopy is particularly powerful as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Keto Form: Expect a singlet for the methylene protons (-CH₂-) in the region of δ 3.5-4.5 ppm.
-
Enol Form: A singlet for the vinylic proton (=CH-) will appear downfield, typically between δ 5.5-6.5 ppm. The enolic hydroxyl proton (-OH), involved in a strong intramolecular hydrogen bond, will be significantly deshielded, appearing as a broad singlet between δ 15-17 ppm.[5]
-
Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region, typically between δ 0.5-1.5 ppm.
Quantitative Analysis: The relative concentrations of the keto and enol forms can be determined by integrating the characteristic signals of the methylene protons (keto) and the vinylic proton (enol).
¹³C NMR Spectroscopy:
-
Keto Form: Two distinct carbonyl signals are expected in the range of δ 190-210 ppm.
-
Enol Form: The carbonyl carbon will appear around δ 180-195 ppm, while the olefinic carbons will be in the δ 90-160 ppm range.
¹⁹F NMR Spectroscopy:
-
A singlet for the -CF₃ group is expected. The chemical shift may vary slightly between the keto and enol forms, potentially allowing for further quantification.
| Tautomer | Characteristic ¹H NMR Signals (ppm) | Characteristic ¹³C NMR Signals (ppm) |
| Keto | -CH₂-: 3.5 - 4.5 | C=O: 190 - 210 |
| Enol | =CH-: 5.5 - 6.5, -OH: 15 - 17 | C=O: 180 - 195, C=C: 90 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the tautomers.
-
Keto Form: A strong absorption band corresponding to the C=O stretching of the diketone will be observed in the range of 1700-1740 cm⁻¹.[6][7]
-
Enol Form: The spectrum will be more complex. A broad absorption band for the O-H stretch of the hydrogen-bonded enol will appear around 2500-3200 cm⁻¹. The C=O stretching frequency will be lowered to approximately 1600-1640 cm⁻¹ due to conjugation and hydrogen bonding. A C=C stretching vibration will also be present around 1540-1580 cm⁻¹.
| Tautomer | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| Keto | 1700 - 1740 | - |
| Enol | 1600 - 1640 | O-H: 2500 - 3200 (broad), C=C: 1540 - 1580 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the π-electron systems of the tautomers.
-
Keto Form: This form is expected to have a relatively weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength.
-
Enol Form: The conjugated enone system of the enol form will exhibit a strong π→π* transition at a longer wavelength compared to the keto form, due to the extended conjugation. The position of this absorption maximum is sensitive to solvent polarity.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not static and can be influenced by several external factors.
Caption: Factors influencing the keto-enol equilibrium.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the relative stability of the tautomers.
-
Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the intramolecularly hydrogen-bonded enol form is generally favored. The nonpolar environment does not disrupt the internal hydrogen bond, thus stabilizing the enol tautomer.
-
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form. However, they can also stabilize the dipole moments of both tautomers.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but often stabilize the more polar keto form to a greater extent, shifting the equilibrium towards the keto tautomer.
Temperature Effects
The tautomeric equilibrium is a dynamic process with an associated enthalpy of reaction (ΔH). By studying the equilibrium constant (K_eq) at different temperatures, the thermodynamic parameters (ΔH and ΔS) for the tautomerization can be determined using the van't Hoff equation. This allows for a deeper understanding of the thermodynamic driving forces of the equilibrium.
Potential Applications
Trifluoromethyl-substituted β-diketones are valuable compounds in various fields of chemistry. This compound, due to its unique structure, is expected to have applications as:
-
Chelating Agents: The β-diketone moiety is an excellent chelating ligand for a wide range of metal ions. The resulting metal complexes have applications in catalysis, materials science, and as precursors for chemical vapor deposition.
-
Building Blocks in Organic Synthesis: The multiple functional groups in this molecule make it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.
-
Pharmaceutical Intermediates: The presence of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Conclusion
The keto-enol tautomerism of this compound presents a fascinating case study in the interplay of electronic and structural effects on chemical equilibria. The strong electron-withdrawing trifluoromethyl group is expected to drive the equilibrium towards the enol form, which is further stabilized by conjugation with the cyclopropyl ring and intramolecular hydrogen bonding. This technical guide provides a comprehensive theoretical framework and detailed experimental protocols for the thorough investigation of this system. A complete understanding of its tautomeric behavior is crucial for unlocking its full potential in synthesis, materials science, and medicinal chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. nbinno.com [nbinno.com]
Commercial Suppliers and Technical Guide for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and potential applications of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4). This fluorinated β-diketone is a valuable building block for medicinal chemistry and materials science, offering unique structural and electronic properties for the synthesis of novel compounds.
Commercial Availability
The primary commercial supplier identified for this compound is CymitQuimica. The product is intended for laboratory use only.[1]
Table 1: Commercial Supplier Information
| Supplier | Product Name | CAS Number | Additional Information |
| CymitQuimica | 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- | 30923-69-4 | Brand: Indagoo. Available in various quantities (e.g., 100mg, 250mg, 1g, 5g).[1] |
Technical Data
The following tables summarize the key technical specifications for this compound.
Table 2: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃O₂ | [1] |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
| InChI | InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | [1] |
| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N | [1] |
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed (H302) | Do not eat, drink or smoke when using this product (P270).[2] |
| Harmful in contact with skin (H312) | Wear protective gloves/protective clothing/eye protection/face protection (P280).[2] |
| Causes skin irritation (H315) | Wash all exposed external body areas thoroughly after handling (P264).[2] |
| Causes serious eye irritation (H319) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2] |
| Harmful if inhaled (H332) | Use only outdoors or in a well-ventilated area (P271).[2] |
| May cause respiratory irritation (H335) | Avoid breathing mist/vapours/spray (P261).[2] |
This is not an exhaustive list of safety information. Please refer to the full Safety Data Sheet (SDS) from the supplier for complete details.[2]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, the most common and logical method for its preparation is the Claisen condensation. This widely used reaction involves the condensation of a ketone with an ester in the presence of a base.
General Experimental Protocol for Claisen Condensation Synthesis of Fluorinated β-Diketones:
-
Reaction Setup: A solution of cyclopropyl methyl ketone in a suitable anhydrous solvent (e.g., diethyl ether, THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is carefully added to the reaction mixture.
-
Ester Addition: An ethyl trifluoroacetate is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period, which can range from a few hours to overnight.
-
Workup: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often through distillation or chromatography, to yield the final β-diketone.
The following diagram illustrates the logical workflow for this synthesis.
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Discovery and Development
Trifluoromethyl-containing compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[3] β-Diketones are versatile intermediates for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.
While specific signaling pathways involving this compound are not documented, its structural motifs suggest potential applications as a building block in the development of inhibitors for various enzymes or as a precursor for compounds with a range of biological activities.
The general workflow for utilizing a building block like this in drug discovery is outlined below.
Caption: Role of a chemical building block in a typical drug discovery pipeline.
General Experimental Protocol for Heterocycle Synthesis using β-Diketones:
-
Reaction Setup: The β-diketone (this compound) and a binucleophile (e.g., hydrazine, hydroxylamine) are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed, and can be further purified by recrystallization to yield the desired heterocyclic compound.
The following diagram illustrates this general synthetic pathway.
References
An In-depth Technical Guide to 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and a detailed synthetic protocol for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a fluorinated β-diketone containing a cyclopropyl group. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, including its acidity and reactivity, making it a valuable building block in organic synthesis.[1][2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30923-69-4 | [6] |
| Molecular Formula | C₇H₇F₃O₂ | [6] |
| Molecular Weight | 180.13 g/mol | [6] |
| Appearance | Liquid | [6] |
| Purity | Typically ≥98% | [6] |
Safety and Handling
The safe handling of this compound is of paramount importance in a laboratory setting. The following information is compiled from various Safety Data Sheets (SDS).
Hazard Identification
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical advice/attention if skin irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.
Spills and Disposal
-
Spills: Absorb spillage with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This procedure describes the base-mediated condensation of cyclopropyl methyl ketone with ethyl trifluoroacetate.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or other suitable base, e.g., sodium hydride)
-
Toluene (anhydrous)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, a magnetic stir bar, and a nitrogen/argon inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Addition of Ketone: Add cyclopropyl methyl ketone (1.0 equivalent) to the flask via the addition funnel. Stir the mixture at room temperature for 30 minutes.
-
Addition of Ester: Charge the addition funnel with ethyl trifluoroacetate (1.05 equivalents) and add it dropwise to the reaction mixture over a period of 30-60 minutes. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Potential Applications in Research and Development
While specific biological activities or signaling pathway involvements for this compound have not been identified in the searched literature, its structural features suggest several potential applications in medicinal chemistry and organic synthesis.
-
Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability.[1][3][4][5] The cyclopropyl group is also a bioisostere for other functionalities and can impart conformational rigidity. Therefore, this compound could serve as a key building block for the synthesis of novel bioactive molecules, potentially as enzyme inhibitors or receptor ligands.
-
Organic Synthesis: As a β-diketone, this compound is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in drug discovery.[10]
Logical Relationship of Structural Features to Potential Applications:
Caption: Relationship between the compound's structure and its potential uses.
Conclusion
This compound is a valuable fluorinated building block with potential applications in medicinal chemistry and organic synthesis. Adherence to strict safety and handling protocols is essential when working with this compound. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. Further research is warranted to explore the full potential of this compound in the development of new therapeutics and other advanced materials.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Technical Guide: Stability and Storage of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. The information herein is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this compound to ensure its integrity and reliability in research and development applications.
Overview of Chemical Stability
This compound is a fluorinated β-diketone. While specific stability data for this compound is not extensively published, its structural motifs suggest potential degradation pathways common to β-diketones and organofluorine compounds. The product is generally considered stable under recommended storage conditions.[1] However, it may be unstable in the presence of incompatible materials.[1]
Potential degradation pathways include:
-
Hydrolysis: The diketone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the cleavage of the carbon-carbon bond between the carbonyl groups.
-
Photodegradation: β-Diketones can be sensitive to light, which may induce photochemical reactions.[2] Exposure to UV light can lead to degradation.
-
Thermal Degradation: Elevated temperatures can promote decomposition. For fluorinated compounds, thermal degradation can be complex, potentially leading to the formation of various smaller fluorinated molecules.
Recommended Storage Conditions
Proper storage is crucial to maintain the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. | [3] |
| Ventilation | Store in a well-ventilated place.[1][4] | [1][4] |
| Container | Keep container tightly closed.[1][3][4] Suitable materials include polyethylene or polypropylene.[4] | [1][3][4] |
| Atmosphere | Avoid contact with moisture.[4] | [4] |
| Incompatibilities | Store away from incompatible materials such as oxidizing agents.[3] | [3] |
| Light Exposure | Store in a dark place.[3] | [3] |
Experimental Protocols for Stability Assessment
To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. The results of such a study are essential for the development of a stability-indicating analytical method.[5]
Forced Degradation Study Protocol
The following table outlines a typical forced degradation protocol. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[6]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 N HCl. Reflux at 60°C for 30 minutes.[1] Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Reflux at 60°C for 30 minutes.[1] Neutralize the solution before analysis. |
| Oxidative Degradation | Treat the compound with 3% hydrogen peroxide at a temperature not exceeding 40°C for 2-8 days.[1] |
| Thermal Degradation | Expose the solid compound to dry heat at a temperature 10°C above the accelerated testing temperature (e.g., 50°C, 60°C).[7] |
| Photostability | Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines. |
Stability-Indicating HPLC-UV Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[4][8] A reverse-phase HPLC method with UV detection is a common and effective approach for small molecules.[4][8]
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound and selecting the wavelength of maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
Visualizations
Workflow for Stability-Indicating Method Development
The following diagram illustrates the typical workflow for developing a stability-indicating analytical method.
References
- 1. scispace.com [scispace.com]
- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biomedres.us [biomedres.us]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bionmr.unl.edu [bionmr.unl.edu]
Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Cyclopropyl Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and cyclopropyl moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine, with its unique electronic properties, can enhance metabolic stability, binding affinity, and bioavailability. The cyclopropyl ring, a rigid and strained three-membered carbocycle, offers conformational constraint and improved metabolic resistance. The fusion of these two privileged motifs in the form of fluorinated cyclopropyl diketones has given rise to a class of compounds with significant potential as highly specific and potent enzyme inhibitors. This technical guide provides an in-depth exploration of the synthesis, potential applications, and underlying mechanisms of action of fluorinated cyclopropyl diketones, with a focus on their role in modulating key signaling pathways relevant to human diseases.
Synthesis of Fluorinated Cyclopropyl Diketones
The synthesis of fluorinated cyclopropyl diketones can be achieved through a variety of methods, with electrophilic fluorination of a cyclopropyl diketone precursor being a common and effective strategy. The use of reagents such as Selectfluor® (F-TEDA-BF4) allows for the direct and selective introduction of fluorine atoms at the α-position to a carbonyl group.
Experimental Protocol: Electrophilic Fluorination using Selectfluor®
This protocol describes the general procedure for the α-fluorination of a cyclic 1,3-diketone using Selectfluor®.
Materials:
-
Cyclic 1,3-diketone (e.g., 1,3-cyclopentanedione, 1,3-cyclohexanedione)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Round bottom flask (100 mL)
-
Magnetic stir bar
-
Stir plate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 100 mL round bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous acetonitrile.
-
Add Selectfluor® (0.78 g, 2.2 mmol) to the acetonitrile and stir until it is completely dissolved.
-
Slowly add the cyclic 1,3-diketone (1 equivalent, 2.2 mmol) to the stirring solution.
-
Cap the flask and allow the reaction to proceed at room temperature for 10-96 hours. The reaction can also be conducted under reflux at 70°C for the same duration to potentially increase the reaction rate.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as 1H and 19F NMR spectroscopy.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in approximately 20 mL of dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash with three 20 mL aliquots of distilled water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated diketone.
-
The crude product can be further purified by techniques such as recrystallization or column chromatography.
Potential Applications: Enzyme Inhibition
The primary and most promising application of fluorinated cyclopropyl diketones lies in their ability to act as potent and selective enzyme inhibitors. The electrophilic nature of the carbonyl carbons, enhanced by the adjacent fluorine atoms, makes them susceptible to nucleophilic attack by active site residues of various enzymes, particularly hydrolases such as proteases and esterases.
Protease Inhibition
Proteases play crucial roles in a multitude of physiological and pathological processes, including inflammation, cancer, and infectious diseases.[1] The development of specific protease inhibitors is therefore a major focus of drug discovery. Fluorinated cyclopropyl diketones can act as transition-state analog inhibitors, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[2][3]
Quantitative Data on Enzyme Inhibition
While specific Ki or IC50 values for fluorinated cyclopropyl diketones are not extensively available in the public domain, the inhibitory activities of structurally related cyclopropane-containing compounds against various proteases have been reported. This data provides a strong rationale for the potential of fluorinated cyclopropyl diketones as potent enzyme inhibitors.
| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| Cyclopropane-based aldehydes | SARS-CoV-2 3CLpro | IC50 = 11-12 nM | [4] |
| Cyclopropane-based aldehydes | MERS-CoV 3CLpro | IC50 = 70-120 nM | [4] |
| Cyclopropane-based aldehydes | SARS-CoV-1 3CLpro | IC50 = 240-960 nM | [4] |
Note: This table presents data for cyclopropane-based aldehydes as a proxy for the potential activity of fluorinated cyclopropyl diketones. Further experimental validation is required for the specific diketone compounds.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against acetylcholinesterase.[2]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.
-
Prepare serial dilutions of the test compounds in phosphate buffer (final DMSO concentration should be <1%).
-
-
Assay Setup (in a 96-well plate, final volume 200 µL/well):
-
Blank wells: 200 µL phosphate buffer.
-
Negative control wells (100% enzyme activity): 170 µL phosphate buffer + 10 µL AChE working solution + 10 µL vehicle (DMSO in buffer).
-
Test wells: 170 µL phosphate buffer + 10 µL AChE working solution + 10 µL of each test compound dilution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: To all wells except the blank, add 10 µL of DTNB solution and 10 µL of ATCI solution to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathways Modulated by Fluorinated Cyclopropyl Diketone-based Inhibitors
By inhibiting key enzymes, fluorinated cyclopropyl diketones have the potential to modulate critical signaling pathways implicated in various diseases.
Cholinergic Signaling in Alzheimer's Disease
In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive decline.[2][3] Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling pathway and the site of action for acetylcholinesterase inhibitors.
Protease-Activated Receptor (PAR) Signaling
Proteases can act as signaling molecules by cleaving and activating a family of G protein-coupled receptors known as protease-activated receptors (PARs).[5] This signaling is implicated in thrombosis, inflammation, and cancer.[6] Inhibition of specific proteases can prevent the activation of PARs and the subsequent downstream signaling cascades.
Caption: Protease-Activated Receptor (PAR) signaling and the inhibitory action on the activating protease.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel enzyme inhibitors, such as fluorinated cyclopropyl diketones, typically follows a structured workflow.
Caption: A typical experimental workflow for the screening and characterization of enzyme inhibitors.
Conclusion and Future Directions
Fluorinated cyclopropyl diketones represent a promising class of compounds for the development of novel enzyme inhibitors. Their unique structural and electronic properties make them well-suited for targeting the active sites of various enzymes, particularly proteases and esterases. The synthetic accessibility of these compounds, coupled with their potential to modulate key signaling pathways in diseases such as Alzheimer's, cancer, and inflammatory disorders, warrants further investigation.
Future research should focus on synthesizing and screening a broader library of fluorinated cyclopropyl diketones to establish clear structure-activity relationships. Detailed mechanistic studies are also needed to fully elucidate their mode of inhibition and to optimize their selectivity for specific enzyme targets. Furthermore, in vivo studies will be crucial to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic potential. The continued exploration of this fascinating class of molecules holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Protease-Activated Receptor-2 Activation: A Major Role in the Pathogenesis of Porphyromonas gingivalis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
An In-depth Technical Guide on the Reactivity of the Cyclopropyl Group in 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of the cyclopropyl group in 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This molecule is of significant interest in medicinal chemistry and materials science due to the unique combination of a strained cyclopropyl ring and an electron-withdrawing trifluoromethyl group, both of which impart distinct chemical and biological properties. This document details the expected reactivity of the cyclopropyl moiety under various conditions, including acidic, basic, and metal-catalyzed reactions, and provides representative experimental protocols. The potential applications of this compound and its derivatives in drug development are also discussed, supported by data from analogous structures.
Introduction
The incorporation of fluorine and cyclopropyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and cell permeability.[1][2] The title compound, this compound, presents a unique scaffold where the high ring strain of the cyclopropyl group is electronically influenced by the potent electron-withdrawing trifluoroacetyl moiety. This guide explores the chemical behavior of this compound, with a particular focus on the reactivity of the cyclopropyl ring, which is anticipated to be susceptible to various ring-opening reactions.
Synthesis of this compound
Table 1: Plausible Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product | Expected Yield |
| 1 | Cyclopropyl methyl ketone, Ethyl trifluoroacetate | Sodium ethoxide (NaOEt), Diethyl ether, Room Temperature, 12h | This compound | 70-85% |
Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure[3])
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of cyclopropyl methyl ketone (1.0 equivalent) in diethyl ether is added dropwise.
-
After stirring for 30 minutes, ethyl trifluoroacetate (1.1 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of 1 M aqueous HCl, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Reactivity of the Cyclopropyl Group
The reactivity of the cyclopropyl group in this compound is expected to be dominated by ring-opening reactions, driven by the release of ring strain and activated by the adjacent trifluoromethyl ketone.
Acid-Catalyzed Ring-Opening
In the presence of Lewis or Brønsted acids, the carbonyl oxygen of the trifluoroacetyl group is protonated or coordinated, enhancing the electrophilicity of the cyclopropyl ring and making it susceptible to nucleophilic attack. This can lead to the formation of γ-functionalized linear products.
Table 2: Predicted Products of Acid-Catalyzed Ring-Opening Reactions
| Nucleophile | Lewis/Brønsted Acid | Product |
| Water | H₂SO₄ | 1,1,1-Trifluoro-5-hydroxy-2,4-octanedione |
| Methanol | BF₃·OEt₂ | 1,1,1-Trifluoro-5-methoxy-2,4-octanedione |
| Thiophenol | Sc(OTf)₃ | 1,1,1-Trifluoro-5-(phenylthio)-2,4-octanedione |
| Indole | In(OTf)₃ | 1,1,1-Trifluoro-5-(1H-indol-3-yl)-2,4-octanedione |
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with a Nucleophile (Representative)
-
To a solution of this compound (1.0 equivalent) and the nucleophile (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) is added.[4]
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Metal-Catalyzed Cycloadditions
Transition metal catalysis, particularly with palladium or nickel, can facilitate formal [3+2] cycloadditions of cyclopropyl ketones with various coupling partners, leading to the formation of five-membered rings.[5][6]
Table 3: Predicted Products of Metal-Catalyzed [3+2] Cycloadditions
| Coupling Partner | Catalyst System | Product Class |
| Styrene | Ni(cod)₂ / IPr | Substituted cyclopentane |
| Phenylacetylene | Pd(OAc)₂ / PPh₃ | Substituted cyclopentene |
| Acrylonitrile | SmI₂ | Functionalized cyclopentanol |
Experimental Protocol: Nickel-Catalyzed [3+2] Cycloaddition (Representative)
-
In a glovebox, a vial is charged with Ni(cod)₂ (5 mol%), a suitable ligand (e.g., IPr, 5 mol%), the alkene or alkyne (1.5 equivalents), and a solvent (e.g., toluene).
-
This compound (1.0 equivalent) is added, and the vial is sealed.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the required time, with monitoring by GC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel and concentrated.
-
The residue is purified by column chromatography to yield the cyclopentane or cyclopentene product.
Potential Applications in Drug Development
The unique structural features of this compound and its derivatives make them attractive scaffolds for medicinal chemistry.
-
Enzyme Inhibition: The β-diketone moiety can act as a chelator for metal ions in the active sites of metalloenzymes. The trifluoromethyl group can enhance binding affinity and metabolic stability.
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for a phenyl ring or other functional groups, offering a different conformational profile and improved physicochemical properties.[7]
-
Access to Novel Scaffolds: Ring-opening reactions provide access to a variety of linear and cyclic compounds with diverse functionalities that can be further elaborated to create libraries of potential drug candidates.
While no specific signaling pathways have been reported for this exact molecule, related compounds containing cyclopropyl and trifluoromethyl motifs have shown activity as inhibitors of various enzymes, including kinases and proteases.[8]
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: General mechanism for Lewis acid-catalyzed ring-opening.
Caption: Experimental workflow for a typical metal-catalyzed cycloaddition.
Conclusion
This compound is a promising building block with a rich and versatile chemistry centered around the reactivity of its strained cyclopropyl ring. The presence of the trifluoroacetyl group significantly activates the cyclopropane for a variety of transformations, including acid-catalyzed ring-openings and metal-catalyzed cycloadditions. These reactions provide access to a wide array of complex molecular architectures that are of high interest in the field of drug discovery and development. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in creating novel therapeutic agents and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 4. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental procedure for Knorr pyrazole synthesis with 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Application Note & Protocol
Topic: Regioselective Knorr Pyrazole Synthesis utilizing 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione for Pharmaceutical Scaffolding
Abstract
The pyrazole motif is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, and strained ring systems like cyclopropane can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This application note provides a detailed protocol for the Knorr pyrazole synthesis, a robust and classical method for forming the pyrazole ring, by reacting this compound with hydrazine hydrate.[3][4][5][6] We delve into the mechanistic rationale for the high regioselectivity observed, driven by the strong electron-withdrawing nature of the trifluoromethyl group. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize novel, highly functionalized pyrazole derivatives for therapeutic applications.
Introduction & Scientific Context
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5][6][7] It remains one of the most direct and efficient methods for accessing polysubstituted pyrazoles.[3][5][6] The strategic value of this reaction is amplified when using unsymmetrical diketones, which can lead to the formation of two distinct regioisomers.[8]
In the context of drug discovery, controlling this regioselectivity is paramount. The specific placement of substituents on the pyrazole ring dictates the molecule's three-dimensional structure and its ability to interact with biological targets. The chosen substrate, this compound, is a prime example of a highly valuable, unsymmetrical building block.[9][10]
-
The Trifluoromethyl (CF₃) group is a well-established bioisostere for groups like chlorine and is known to increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electronic interactions.[1][11]
-
The Cyclopropyl ring introduces conformational rigidity and a unique electronic character, which can improve potency and metabolic stability while reducing off-target effects.[2]
This protocol leverages the inherent electronic disparity of the two carbonyl groups in the starting diketone to achieve a highly regioselective synthesis of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.
Reaction Mechanism & Regioselectivity
The Knorr synthesis proceeds via a cyclocondensation mechanism involving the loss of two molecules of water.[4][12] The key to achieving high regioselectivity with an unsymmetrical diketone like this compound lies in the differential electrophilicity of the two carbonyl carbons.
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the diketone. The carbonyl carbon adjacent to the electron-withdrawing CF₃ group is significantly more electrophilic (electron-deficient) than the carbonyl carbon adjacent to the cyclopropyl group. Consequently, the initial attack from hydrazine preferentially occurs at the CF₃-associated carbonyl.[8][13]
-
Formation of Hydrazone Intermediate: This initial attack leads to the formation of a hemiaminal intermediate, which rapidly dehydrates to form a stable hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the one adjacent to the cyclopropyl ring).
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[14]
This directed pathway ensures the predominant formation of one regioisomer, 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole, over its 5-cyclopropyl-3-(trifluoromethyl) counterpart. While standard conditions in protic solvents like ethanol already provide good selectivity, the use of fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in similar systems.[13][15] For this protocol, we will use ethanol as a widely available and effective solvent.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.
Materials & Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| This compound | C₇H₇F₃O₂ | 196.13 | 10.0 | 1.96 g | Purity >98% |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 12.0 | ~0.60 mL | Use with extreme caution |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 20 mL | Anhydrous grade recommended |
| Glacial Acetic Acid (Catalyst) | CH₃COOH | 60.05 | ~0.1 | 1-2 drops | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | ~50 mL | For washing |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | For drying |
| Round-bottom flask (50 mL) | |||||
| Magnetic stirrer and stir bar | |||||
| Reflux condenser | |||||
| Heating mantle or oil bath | |||||
| Separatory funnel (250 mL) | |||||
| Rotary evaporator | |||||
| Thin-Layer Chromatography (TLC) plates | Silica gel coated |
Step-by-Step Procedure
-
Reaction Setup:
-
Addition of Hydrazine:
-
CAUTION: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[16][17][18] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[19]
-
Slowly add hydrazine hydrate (~0.60 mL, 12.0 mmol, 1.2 equivalents) to the stirred solution at room temperature. A slight excess of hydrazine ensures complete consumption of the limiting diketone.[20]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.
-
Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30:70 ethyl acetate/hexanes. The starting diketone should be consumed, and a new, more polar spot corresponding to the pyrazole product should appear.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid catalyst.
-
Brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification & Characterization:
-
The crude product, which should be a solid or viscous oil, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) to confirm its structure and purity.
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to the final purified product.
Caption: Experimental workflow for the Knorr synthesis of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.
Safety & Handling
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and can cause severe skin and eye burns.[16][17][18] It is imperative to handle this reagent in a functioning chemical fume hood at all times.[19] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles/face shield.[16] In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes.[16]
-
This compound: This compound is harmful if inhaled or in contact with skin.[21] Avoid breathing vapors and ensure adequate ventilation.[21]
-
General Precautions: Standard laboratory safety practices should be followed. Avoid ignition sources. All waste, especially hydrazine-containing solutions, must be disposed of according to institutional and local regulations. Do not mix hydrazine waste with oxidizing agents.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. lanxess.com [lanxess.com]
- 19. reddit.com [reddit.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione as a versatile precursor for the synthesis of a variety of valuable heterocyclic compounds. The presence of both a cyclopropyl group and a trifluoromethyl moiety in the starting material imparts unique properties to the resulting heterocycles, making them attractive candidates for drug discovery and materials science.[1][2]
Introduction
This compound is a fluorinated β-diketone that serves as a highly reactive building block for the construction of diverse heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the dicarbonyl system, facilitating cyclocondensation reactions with various nucleophiles. The cyclopropyl group, a common motif in medicinal chemistry, can contribute to improved metabolic stability and binding affinity of the final compounds. This document details the synthesis of three key classes of heterocycles: pyrazoles, pyrimidines, and isoxazoles.
Synthesis of 3-cyclopropyl-5-(trifluoromethyl)pyrazoles
Pyrazoles are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-cyclopropyl-5-(trifluoromethyl)pyrazoles.
General Reaction Scheme:
Caption: Synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL/mmol of diketone).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.
Quantitative Data:
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | 85-95% |
| 2 | Phenylhydrazine | 3-cyclopropyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 80-90% |
Note: Yields are based on analogous reactions with similar trifluoromethyl-β-diketones.[6]
Synthesis of 2-Amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidines
Pyrimidines are fundamental components of nucleic acids and their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer and antiviral effects.[7][8] The condensation of this compound with guanidine salts offers a straightforward method for the synthesis of 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidines.
General Reaction Scheme:
Caption: Synthesis of pyrimidines from this compound.
Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine
-
Reaction Setup: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol in a round-bottom flask, add guanidine hydrochloride (1.1 eq).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add a solution of this compound (1.0 eq) in ethanol.
-
Reaction Conditions: Heat the resulting mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with acetic acid and evaporate the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the pure 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine.
Quantitative Data:
| Entry | Amidine Salt | Product | Yield (%) |
| 1 | Guanidine Hydrochloride | 2-Amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine | 70-80% |
| 2 | Acetamidine Hydrochloride | 2-Methyl-4-cyclopropyl-6-(trifluoromethyl)pyrimidine | 65-75% |
Note: Yields are estimated based on general pyrimidine synthesis from 1,3-diones.
Synthesis of 3-cyclopropyl-5-(trifluoromethyl)isoxazoles
Isoxazoles are another important class of five-membered heterocycles that are found in a number of approved drugs and exhibit a range of biological activities, including antifungal and anticancer properties.[9][10] The reaction of this compound with hydroxylamine provides a regioselective route to 3-cyclopropyl-5-(trifluoromethyl)isoxazoles. The initial product is a 5-hydroxy-4,5-dihydroisoxazole intermediate, which is then dehydrated to the corresponding isoxazole.[11]
General Reaction Scheme:
Caption: Synthesis of isoxazoles from this compound.
Experimental Protocol: Synthesis of 3-cyclopropyl-5-(trifluoromethyl)isoxazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or a mixture of water and methanol.
-
Base Addition: Add a base, such as sodium acetate or triethylamine (1.5 eq), to the mixture and stir at room temperature.
-
Reaction Conditions: Monitor the formation of the 5-hydroxy-4,5-dihydroisoxazole intermediate by TLC. The reaction is typically complete within 2-4 hours.
-
Dehydration: Once the intermediate is formed, add a dehydrating agent, such as a catalytic amount of concentrated sulfuric acid, and gently heat the mixture to 50-60 °C for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography to obtain 3-cyclopropyl-5-(trifluoromethyl)isoxazole.
Quantitative Data:
| Entry | Reactant | Product | Yield (%) |
| 1 | Hydroxylamine HCl | 3-cyclopropyl-5-(trifluoromethyl)isoxazole | 75-85% |
Note: Yields are based on the synthesis of analogous 3-phenyl-5-(trifluoromethyl)isoxazole.[11]
Biological Significance and Applications
The synthesized heterocyclic compounds, featuring both cyclopropyl and trifluoromethyl groups, are of significant interest in drug discovery.
-
Pyrazoles: Trifluoromethyl-substituted pyrazoles are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][12][13] The presence of a cyclopropyl moiety can further enhance these properties.[14]
-
Pyrimidines: Trifluoromethylated pyrimidines have shown promise as antifungal and anticancer agents.[7]
-
Isoxazoles: Isoxazoles containing a trifluoromethyl group have been investigated for their antifungal and anticancer activities.[9][15]
Experimental Workflow Diagram
The overall workflow for the synthesis of these heterocyclic compounds from the common precursor is summarized below.
Caption: Workflow for the synthesis of heterocycles from a common precursor.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione in Medicinal Chemistry
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione is a valuable fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of bioactive heterocyclic compounds. The presence of both a cyclopropyl group and a trifluoromethyl moiety imparts unique physicochemical properties to the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and cell permeability. This document provides an overview of its application in the synthesis of pyrazole-based anti-inflammatory and antimicrobial agents, along with detailed experimental protocols.
The core structure of this compound is a 1,3-dicarbonyl, which serves as a versatile precursor for the construction of various five- and six-membered heterocyclic systems. The most prominent application is in the Knorr pyrazole synthesis, where it reacts with hydrazine derivatives to yield substituted pyrazoles.
Application in the Synthesis of Anti-inflammatory Agents
A significant application of pyrazoles derived from fluorinated 1,3-diketones is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. By utilizing this compound, novel analogs of Celecoxib and other anti-inflammatory agents can be synthesized.
Quantitative Data: Anti-inflammatory Activity of a Celecoxib Analog
The following table summarizes the in vivo anti-inflammatory activity of a synthesized Celecoxib analog where the tolyl group is replaced by a cyclopropyl group, derived from the corresponding diketone. The data is presented as the effective dose required to produce a 30% reduction in paw edema (ED₃₀) in a rat model of inflammation.
| Compound | ED₃₀ at 4h (mg/kg) | ED₃₀ at 6h (mg/kg) |
| Celecoxib | 23 | Inactive |
| Cyclopropyl Analog | 5.7 | 8.4 |
Table 1: In vivo anti-inflammatory activity of a cyclopropyl-containing Celecoxib analog compared to Celecoxib.[1]
Application in the Synthesis of Antimicrobial Agents
The trifluoromethyl-pyrazole scaffold is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown efficacy against a range of bacterial and fungal pathogens. The trifluoromethyl group often enhances the antimicrobial potency of these compounds.
Quantitative Data: Antimicrobial Activity of Trifluoromethyl-Substituted Pyrazoles
The following table presents the minimum inhibitory concentration (MIC) values for representative trifluoromethyl-pyrazole derivatives against various bacterial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Pyrazole Derivative 1 | 4 | 8 | 16 |
| Pyrazole Derivative 2 | 2 | 4 | 8 |
| Vancomycin (control) | 1 | - | - |
| Ciprofloxacin (control) | 0.5 | 0.25 | 1 |
Table 2: In vitro antibacterial activity of representative trifluoromethyl-pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-aminosulfonylphenyl)-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (A Celecoxib Analog)
This protocol describes the synthesis of a Celecoxib analog using this compound and 4-sulfonamidophenylhydrazine hydrochloride.
Materials:
-
This compound
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired pyrazole derivative.
Protocol 2: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol outlines the procedure to evaluate the anti-inflammatory activity of the synthesized compounds in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Synthesized compound
-
Celecoxib (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, Celecoxib, or vehicle orally to different groups of rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle-treated control group.
-
Determine the ED₃₀ value (the dose causing 30% inhibition of edema) for each compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of COX-2 Inhibition
The primary mechanism of action for the anti-inflammatory pyrazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 signaling pathway by a cyclopropyl-trifluoromethyl pyrazole derivative.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of pyrazole derivatives to their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.
References
Application Notes and Protocols: Metal Chelation with 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of metal complexes of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione in catalysis. While specific catalytic data for this ligand are not extensively reported in the public domain, its structural features—a trifluoromethyl group and a cyclopropyl moiety—suggest its utility in a range of catalytic applications, particularly in Lewis acid catalysis. The trifluoromethyl group enhances the Lewis acidity of the metal center, while the cyclopropyl group can influence steric and electronic properties, potentially impacting selectivity. These notes are based on analogous systems utilizing other fluorinated β-diketone ligands and are intended to serve as a guide for researchers exploring the catalytic potential of this specific ligand.
Introduction to this compound in Catalysis
This compound is a β-diketone ligand that can form stable chelate complexes with a variety of metal ions.[1] The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the ligand and the resulting metal complex, making it a promising candidate for applications in Lewis acid catalysis.[2] Metal complexes of β-diketones are known to catalyze a wide array of organic transformations, including but not limited to:
-
Friedel-Crafts reactions: Alkylations and acylations of aromatic compounds.
-
Michael additions: Conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Diels-Alder reactions: Cycloaddition reactions to form six-membered rings.
-
Asymmetric catalysis: When combined with chiral auxiliary ligands, these metal complexes can be employed in enantioselective synthesis.
The protocols and data presented herein are based on established methodologies for catalysis with structurally similar metal-β-diketonate complexes and are expected to be applicable to complexes of this compound.
Diagrams and Visualizations
Metal Chelation of this compound
References
Application Notes and Protocols: Reaction of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione with Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives from the reaction of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione with various hydrazine derivatives. The resulting cyclopropyl and trifluoromethyl-substituted pyrazoles are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.
Introduction
The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a fundamental and widely used method for the preparation of pyrazole derivatives.[1][2] This application note focuses on the use of this compound as the 1,3-dicarbonyl precursor. The presence of the cyclopropyl group and the trifluoromethyl moiety in the resulting pyrazole scaffold is of particular interest in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropyl group can provide conformational rigidity and improved pharmacological properties.
Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] Notably, pyrazole derivatives containing trifluoromethyl groups have been investigated as potent inhibitors of various kinases, which play a crucial role in cell signaling pathways implicated in cancer and other diseases.
Reaction Scheme and Mechanism
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine derivative attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical diketone like this compound is used with a substituted hydrazine, the formation of two regioisomers is possible. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine.
Caption: General reaction pathway for the synthesis of pyrazole derivatives.
Quantitative Data Summary
The following table summarizes the expected products and representative yields for the reaction of this compound with various hydrazine derivatives, based on general literature data for similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Hydrazine Derivative | Product | Representative Yield (%) | References |
| Hydrazine Hydrate | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | 85-95 | [1][4] |
| Phenylhydrazine | 5-Cyclopropyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 70-85 | [1][4] |
| 4-Methylphenylhydrazine | 5-Cyclopropyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | 75-90 | [1] |
| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | 70-85 | [1] |
| 4-Nitrophenylhydrazine | 5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | 65-80 | [1] |
Experimental Protocols
The following are general protocols for the synthesis of pyrazole derivatives from this compound. These protocols can be adapted for different hydrazine derivatives.
General Protocol for the Synthesis of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the reaction with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of diketone).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Characterization Data (Expected):
-
1H NMR: Peaks corresponding to the pyrazole NH proton, the cyclopropyl protons, and the pyrazole ring proton.
-
13C NMR: Peaks for the carbons of the pyrazole ring, the cyclopropyl group, and the trifluoromethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
General Protocol for the Synthesis of 1-Aryl-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazoles
This protocol describes the reaction with substituted phenylhydrazines.
Materials:
-
This compound
-
Substituted Phenylhydrazine (e.g., phenylhydrazine, 4-methylphenylhydrazine)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted phenylhydrazine (1.1 eq) in ethanol or DMF (15 mL per gram of diketone).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 1-aryl-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Applications in Drug Discovery and Development
Derivatives of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole are promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology.
Kinase Inhibitors
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The cyclopropyl and trifluoromethyl substituents can contribute to enhanced potency and selectivity.
References
Application Notes & Protocols: Leveraging 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione for the Synthesis of Novel Bioactive Molecules
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms and cyclopropyl rings into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound advantages in metabolic stability, target binding affinity, and pharmacokinetic profiles. The trifluoromethyl (CF₃) group, in particular, is a key bioisostere that can significantly modulate a compound's electronic properties and lipophilicity.[1] Similarly, the cyclopropyl moiety introduces conformational rigidity, a feature often exploited to enhance binding to biological targets.[2] This guide provides an in-depth exploration of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a highly versatile fluorinated β-diketone, as a pivotal building block for the synthesis of diverse, biologically active heterocyclic compounds. We present detailed, field-tested protocols, mechanistic insights, and data-driven guidance for researchers in drug discovery and chemical biology.
The Building Block: Physicochemical Profile and Handling
This compound is a specialized reagent whose unique structure—combining a reactive β-diketone core with both a cyclopropyl group and a trifluoromethyl group—makes it an exceptionally valuable precursor in organic synthesis.[3] Its reactivity is primarily dictated by the keto-enol tautomerism inherent to β-diketones, which renders the carbon backbone susceptible to nucleophilic attack and facilitates cyclocondensation reactions.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇F₃O₂ |
| Molecular Weight | 180.12 g/mol |
| CAS Number | 13596-93-3 |
| Appearance | Liquid |
| Synonyms | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione |
Safety and Handling Protocol
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Profile : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area, preferably within a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Spill & Disposal : In case of a spill, absorb with an inert material like sand or vermiculite and dispose of it as hazardous chemical waste.[6] Avoid breathing vapors.
-
Storage : Keep containers securely sealed and store in a cool, dry place away from incompatible materials.
Core Application: Synthesis of Bioactive Pyrazoles
The most prominent application of fluorinated β-diketones is the synthesis of substituted pyrazoles, a heterocyclic motif found in numerous pharmaceuticals.[7] The reaction of a β-diketone with a hydrazine derivative is a classic and efficient method known as the Knorr pyrazole synthesis. This approach has been famously used to synthesize Celecoxib, a selective COX-2 inhibitor, and its analogues.[8][9]
The non-symmetrical nature of this compound presents a key challenge and opportunity: regioselectivity. The two carbonyl groups exhibit different electrophilicity due to the electron-withdrawing trifluoromethyl group and the electron-donating cyclopropyl group. This difference directs the initial nucleophilic attack by the hydrazine, allowing for the controlled synthesis of specific regioisomers.
Protocol: Synthesis of a 3-Cyclopropyl-5-aryl-1-phenyl-trifluoromethyl-1H-pyrazole
This protocol details the synthesis of a pyrazole scaffold via a cyclocondensation reaction. The choice of a substituted phenylhydrazine allows for the introduction of various functionalities at the N1-position of the pyrazole ring, a common strategy in drug design to modulate bioactivity.
Workflow Diagram: Pyrazole Synthesis
Caption: Workflow for the synthesis of substituted pyrazoles.
Step-by-Step Methodology:
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Addition of Hydrazine : Add the desired substituted phenylhydrazine hydrochloride (1.1 eq) to the solution. Rationale: Using a slight excess of the hydrazine ensures the complete consumption of the limiting β-diketone. Ethanol is a common solvent that effectively dissolves both reactants and facilitates the reaction.
-
Reaction Initiation : Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours. Rationale: Thermal energy is required to overcome the activation energy for the condensation and subsequent cyclization/dehydration steps.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketone spot is no longer visible.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction : Redissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate. Rationale: The aqueous wash removes any unreacted hydrazine hydrochloride and other water-soluble impurities.
-
Purification : Filter the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure pyrazole derivative.
Table 2: Representative Reaction Parameters for Pyrazole Synthesis
| Hydrazine Derivative | Catalyst/Conditions | Typical Yield | Key Application Area |
| 4-Hydrazinobenzenesulfonamide HCl | Reflux in Ethanol | 75-90% | COX-2 Inhibitors[9] |
| Phenylhydrazine | Reflux in Acetic Acid | 80-95% | General Bioactive Scaffolds |
| 4-Methylphenylhydrazine HCl | Reflux in Ethanol/HCl | >80% | Celecoxib Analogues[8] |
| 2,4-Dinitrophenylhydrazine | Acid catalysis, mild heat | 60-75% | Antifungal/Antibacterial Agents[5] |
Extended Applications: Pyrimidines and Isoxazoles
The synthetic utility of this compound extends to other important heterocyclic systems.
General Protocol: Synthesis of a 4-Cyclopropyl-6-(trifluoromethyl)pyrimidine
Pyrimidines are core structures in nucleobases and numerous pharmaceuticals. They can be readily synthesized by reacting β-diketones with amidine-containing compounds like urea or guanidine.
Workflow Diagram: Pyrimidine Synthesis
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ijpras.com [ijpras.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zenodo.org [zenodo.org]
Application Notes and Protocols for the Synthesis of Metal Complexes with 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione is a fluorinated β-diketone ligand that has garnered interest in coordination chemistry due to its unique electronic and steric properties. The presence of the trifluoromethyl group enhances the volatility and solubility of its metal complexes, while the cyclopropyl moiety can influence the electronic structure and reactivity of the coordinated metal center.[1] These characteristics make metal complexes derived from this ligand promising candidates for various applications, including catalysis, materials science, and as potential therapeutic agents.[2][3]
This document provides detailed protocols for the synthesis of both lanthanide and transition metal complexes with this compound. It also includes methods for their characterization and discusses their potential applications based on the properties of analogous compounds.
Synthesis of the Ligand: this compound
A general and efficient method for the synthesis of β-diketones is the Claisen condensation.
Reaction Scheme:
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF), add cyclopropyl methyl ketone dropwise at 0 °C with stirring.
-
After the addition is complete, add ethyl trifluoroacetate dropwise to the reaction mixture at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis of Metal Complexes
General Protocol for the Synthesis of Lanthanide(III) Complexes
This protocol is adapted from the synthesis of similar lanthanide β-diketonate complexes.[4]
Experimental Protocol:
-
Dissolve this compound (3 equivalents) in ethanol.
-
Slowly add an aqueous or ethanolic solution of a lanthanide(III) salt (e.g., chloride or nitrate) (1 equivalent) to the ligand solution with constant stirring.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH or NH4OH) to facilitate the deprotonation of the β-diketone and its coordination to the metal ion.
-
A precipitate will form. Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash with cold ethanol and then with water to remove any unreacted starting materials and salts.
-
Dry the resulting solid in a vacuum desiccator over P₂O₅.
-
For the synthesis of ternary complexes, a neutral coligand such as 1,10-phenanthroline or 2,2'-bipyridine can be added to the reaction mixture.
General Protocol for the Synthesis of Transition Metal(II) Complexes
This protocol is based on general methods for the synthesis of transition metal β-diketonate complexes.[5]
Experimental Protocol:
-
Dissolve this compound (2 equivalents) in a suitable solvent like ethanol or methanol.
-
Add an aqueous or alcoholic solution of a transition metal(II) salt (e.g., acetate, chloride, or nitrate of Cu(II), Ni(II), Co(II), etc.) (1 equivalent) to the ligand solution under continuous stirring.
-
The pH of the solution can be adjusted to 5-6 with a weak base if necessary to promote complex formation.
-
The reaction mixture is typically stirred at room temperature or gently heated (refluxed) for a few hours.
-
The resulting colored precipitate of the metal complex is collected by filtration.
-
The precipitate is washed with the solvent used for the reaction and then with water to remove impurities.
-
The final product is dried in a vacuum oven or desiccator.
Characterization of the Metal Complexes
The synthesized complexes should be characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.
Table 1: Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To confirm the coordination of the ligand to the metal ion. | Disappearance of the broad O-H stretching band of the enol form of the ligand. A shift of the C=O and C=C stretching vibrations to lower wavenumbers upon coordination. Appearance of new bands in the low-frequency region corresponding to M-O bonds.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution. | ¹H NMR: Disappearance of the enolic proton signal. Shifts in the signals of the cyclopropyl and methylene protons upon coordination.[8][9][10] ¹⁹F NMR: A single peak for the CF₃ group, which may shift upon complexation.[11] |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the stoichiometry of the complex. | The molecular ion peak corresponding to the expected formula of the complex. Fragmentation patterns can provide further structural information.[12][13][14] |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex. | The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula. |
| X-ray Crystallography | To determine the single-crystal structure of the complex. | Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. |
Potential Applications
While specific applications for metal complexes of this compound are not yet extensively reported, based on the properties of similar fluorinated β-diketonate complexes, several potential applications can be envisaged.
Luminescent Materials
Lanthanide complexes with β-diketone ligands are well-known for their strong luminescence properties. The organic ligand can act as an "antenna" to absorb UV light and efficiently transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. The trifluoromethyl group in the ligand can enhance the volatility of the complexes, making them suitable for applications in organic light-emitting diodes (OLEDs) and other luminescent devices.[15]
Catalysis
Transition metal complexes, particularly those of copper, are known to catalyze a variety of organic reactions.[16][17] The unique electronic properties imparted by the cyclopropyl and trifluoromethyl groups could lead to novel catalytic activities. For example, copper(II) complexes with β-diketone ligands have been shown to be effective catalysts for oxidation reactions.[16]
Drug Development
Metal complexes are increasingly being investigated for their therapeutic potential.[2][3] The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of a drug molecule. The β-diketone scaffold itself is found in some natural products with biological activity.[18] Metal complexes of this ligand could be explored for their anticancer, antibacterial, or antifungal activities.[2][19]
Diagrams
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis and characterization of metal complexes.
Logical Relationship of Potential Applications
Caption: Potential applications of the synthesized metal complexes.
References
- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4,4-TRIFLUORO-1-(2-NAPHTHYL)-1,3-BUTANEDIONE(893-33-4) IR Spectrum [chemicalbook.com]
- 7. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. 4,4,4-TRIFLUORO-1-(2,4-DICHLOROPHENYL)-1,3-BUTANEDIONE(94856-22-1) 1H NMR spectrum [chemicalbook.com]
- 11. Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fe- and Cu-Complex Formation with Artificial Ligands Investigated by Ultra-High Resolution Fourier-Transform ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): Implications for Natural Metal-Organic Complex Studies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor activity of copper(II) complexes with Schiff bases derived from N'-tosylbenzene-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione in the Synthesis of Novel Agrochemicals
Introduction
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione is a highly versatile fluorinated β-diketone that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique molecular architecture, featuring a cyclopropyl group and a trifluoromethyl moiety, allows for the creation of compounds with enhanced biological activity, metabolic stability, and target specificity. This document outlines the application of this intermediate, primarily focusing on the synthesis of pyrazole-based herbicides, a class of agrochemicals known for their potent and selective action.
The trifluoromethyl group is a key functional group in modern agrochemicals, known to enhance properties such as lipophilicity and bioavailability.[1] Similarly, the cyclopropyl ring is a feature of several successful commercial pesticides. The combination of these two groups in this compound makes it a valuable precursor for the development of new active ingredients in the agricultural sector.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is in the preparation of substituted pyrazoles. Pyrazole derivatives are a well-established class of herbicides that act by inhibiting critical plant enzymes.[2][3] The synthesis of these heterocyclic compounds is typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]
The general reaction scheme involves the cyclocondensation of this compound with a substituted hydrazine. This reaction can lead to the formation of two regioisomers, with the regioselectivity being influenced by the reaction conditions and the nature of the substituents on the hydrazine.[4]
Table 1: Representative Pyrazole Derivatives from this compound
| Reactant A | Reactant B (Hydrazine Derivative) | Product(s) (Pyrazole Derivatives) | Potential Agrochemical Class |
| This compound | Phenylhydrazine | 5-Cyclopropyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole and isomers | Herbicide |
| This compound | Hydrazine hydrate | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | Herbicide Intermediate |
| This compound | 4-Chlorophenylhydrazine | 5-Cyclopropyl-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole and isomers | Herbicide |
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopropyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is a representative example of the synthesis of a pyrazole derivative with potential herbicidal activity, based on established chemical principles for pyrazole synthesis from β-diketones.[4][5]
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
-
Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Add phenylhydrazine (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 5-cyclopropyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: Synthesis of Pyrazole Herbicides
Caption: Synthetic pathway from this compound to herbicidal pyrazoles.
Diagram 2: Logical Relationship of Structural Moieties to Herbicidal Activity
Caption: Contribution of key structural features to the efficacy of the resulting herbicide.
This compound is a valuable and strategic intermediate for the synthesis of novel agrochemicals, particularly pyrazole-based herbicides. The synthetic protocols are straightforward and based on well-established chemical transformations. The resulting compounds, incorporating both trifluoromethyl and cyclopropyl moieties, are promising candidates for the development of next-generation crop protection agents with improved efficacy and environmental profiles. Further research into the derivatization of the pyrazole core can lead to the discovery of new active ingredients with tailored selectivity and modes of action.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
The Versatile Building Block: Application Notes on 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione in Fluorinated Materials Synthesis
Introduction: The Strategic Importance of Fluorinated Motifs
In the landscape of modern drug discovery, agrochemicals, and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating chemical and physical properties. The unique electronic characteristics of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds. Among the repertoire of fluorinated building blocks, β-dicarbonyl compounds bearing a trifluoromethyl group are of particular interest due to their versatile reactivity. This document provides a detailed guide to the synthesis and application of a key exemplar: 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione . This versatile precursor opens avenues to a diverse range of fluorinated heterocyclic materials, which are highly sought after in pharmaceutical and materials research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₇F₃O₂ |
| Molecular Weight | 180.12 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥98% |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a Claisen condensation reaction. This reaction involves the acylation of the enolate of cyclopropyl methyl ketone with an ester of trifluoroacetic acid. The following protocol provides a detailed, step-by-step procedure for this synthesis.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the THF suspension of sodium hydride to 0 °C using an ice bath. Slowly add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation. The formation of a salt will be observed.
-
Claisen Condensation: Cool the reaction mixture back to 0 °C. Add a solution of ethyl trifluoroacetate (1.2 equivalents) in anhydrous THF dropwise through the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.
Application in the Synthesis of Fluorinated Heterocycles
The presence of two distinct carbonyl groups in this compound makes it an excellent precursor for the synthesis of a variety of fluorinated five- and six-membered heterocyclic compounds through cyclocondensation reactions.
Protocol 1: Synthesis of a Trifluoromethyl-Substituted Pyrazole
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1] The reaction of this compound with hydrazine will yield a pyrazole with a cyclopropyl and a trifluoromethyl substituent.
Caption: Synthesis of a trifluoromethyl-substituted pyrazole via Knorr condensation.
Materials:
-
This compound
-
Hydrazine hydrate or Hydrazine hydrochloride
-
Ethanol or Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. If using hydrazine hydrochloride, a base such as sodium acetate may be required.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.
Protocol 2: Synthesis of a Trifluoromethyl-Substituted Pyrimidine
Pyrimidines are another important class of heterocycles that can be synthesized from 1,3-dicarbonyl compounds. A common method involves the cyclocondensation with a reagent containing a N-C-N fragment, such as urea or guanidine. The following protocol describes the synthesis of a trifluoromethyl-substituted pyrimidine using guanidine.
Caption: Synthesis of a trifluoromethyl-substituted pyrimidine.
Materials:
-
This compound
-
Guanidine carbonate
-
Water or Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a mixture of this compound (1.0 equivalent) and water, add guanidine carbonate (1.5 equivalents).
-
Reaction: Heat the mixture with stirring to 95 °C and maintain for 5 hours.
-
Work-up and Isolation: Cool the reaction mixture and, if necessary, concentrate it by evaporation. The cooled aqueous concentrate can be extracted with a suitable organic solvent like ethyl acetate. The organic phase is then dried over a drying agent (e.g., magnesium sulfate) and concentrated.
-
Purification: The crude product can be purified by recrystallization to yield the final 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine.
Causality and Experimental Choices
-
Choice of Base in Claisen Condensation: A strong, non-nucleophilic base like sodium hydride is crucial for the Claisen condensation to efficiently deprotonate the α-carbon of the cyclopropyl methyl ketone without competing in nucleophilic attack on the ester.
-
Anhydrous Conditions: The Claisen condensation must be performed under anhydrous conditions to prevent the hydrolysis of the base and the ester starting material.
-
Solvent Selection for Heterocycle Synthesis: The choice of solvent for the pyrazole and pyrimidine synthesis (ethanol, acetic acid, or water) depends on the solubility of the reactants and can influence the reaction rate and yield.
-
Regioselectivity in Pyrazole Synthesis: The reaction of unsymmetrical β-diketones with substituted hydrazines can lead to regioisomers. The electron-withdrawing nature of the trifluoromethyl group generally directs the initial nucleophilic attack of the substituted nitrogen of the hydrazine to the other carbonyl carbon, influencing the final regiochemical outcome.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of fluorinated materials. Its straightforward synthesis via Claisen condensation and its reactivity in cyclocondensation reactions make it an attractive starting material for accessing novel fluorinated pyrazoles and pyrimidines. These heterocyclic scaffolds are of significant interest in the development of new pharmaceuticals and advanced materials, where the unique properties of fluorine can be strategically leveraged. The detailed protocols provided herein offer a practical guide for researchers to explore the rich chemistry of this fluorinated precursor.
References
Application Notes and Protocols for Solvent Selection in Reactions Involving 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione is a versatile fluorinated β-diketone with significant potential as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the biological activity and metabolic stability of derivative compounds. The cyclopropyl moiety offers conformational rigidity and can contribute to favorable binding interactions with biological targets.
The reactivity of this compound is largely governed by its keto-enol tautomerism, which is significantly influenced by the choice of solvent. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on optimal solvent selection to maximize reaction yields and selectivity.
Physicochemical Properties and Keto-Enol Tautomerism
This compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. The position of this equilibrium is highly dependent on the solvent's polarity. In nonpolar solvents, the enol form is generally favored, while polar solvents can shift the equilibrium towards the keto form by forming intermolecular hydrogen bonds. This tautomeric behavior is critical in determining the compound's reactivity in subsequent reactions.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Claisen condensation between an appropriate ester and ketone. A plausible synthetic route involves the reaction of ethyl trifluoroacetate with cyclopropyl methyl ketone in the presence of a strong base.
Experimental Protocol: Synthesis via Claisen Condensation
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
To the stirred suspension, add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Key Reactions and Solvent Selection
The dicarbonyl functionality of this compound makes it an excellent substrate for a variety of condensation reactions to form heterocyclic compounds, which are of significant interest in drug discovery.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. For this compound, this reaction typically involves the reaction with an aldehyde in the presence of a basic catalyst. The choice of solvent can significantly impact the reaction rate and yield.
Representative Reaction: Knoevenagel condensation with benzaldehyde.
Solvent Effects on Knoevenagel Condensation of Structurally Similar Fluorinated β-Diketones
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | Piperidine/Acetic Acid | Reflux | 8 | 75 | Analogous System |
| Ethanol | Piperidine | Reflux | 6 | 85 | Analogous System |
| Dichloromethane (DCM) | TiCl₄/Pyridine | 0 to RT | 12 | 68 | Analogous System |
| Acetonitrile | L-proline | 80 | 4 | 92 | Analogous System |
| Water | No Catalyst | 100 | 10 | 65 | Analogous System |
| Solvent-free | Ammonium acetate | 120 | 0.5 | 95 | Analogous System |
Note: The data presented in this table is representative of reactions with structurally similar fluorinated β-diketones and is intended to provide a comparative context for reaction optimization.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Synthesis of Pyrazoles (Paal-Knorr Type Reaction)
The reaction of 1,3-diketones with hydrazines is a classic and efficient method for the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities. The regioselectivity of this reaction with unsymmetrical β-diketones like this compound can be highly dependent on the solvent and reaction conditions.
Representative Reaction: Synthesis of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole with hydrazine hydrate.
Solvent Effects on Pyrazole Synthesis from Structurally Similar Fluorinated β-Diketones
| Solvent | Reactant | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (A:B) | Reference |
| Ethanol | Hydrazine Hydrate | Reflux | 4 | 78 | 1:1 | [1] |
| Acetic Acid | Hydrazine Hydrate | 100 | 2 | 85 | >95:5 | [1] |
| N,N-Dimethylformamide (DMF) | Hydrazine Hydrate | 100 | 3 | 92 | >98:2 | [1] |
| Toluene | Phenylhydrazine | Reflux | 6 | 75 | 1:1.2 | Analogous System |
| Dioxane | Phenylhydrazine | Reflux | 5 | 88 | 1:1 | Analogous System |
Note: The data presented in this table is based on reactions with structurally similar fluorinated β-diketones and is intended as a guide for solvent selection. Regioisomer A refers to the pyrazole with the trifluoromethyl group at the 5-position, and B to the isomer with the cyclopropyl group at the 5-position.
Experimental Protocol: Synthesis of 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
N,N-Dimethylformamide (DMF) (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole.
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of the target compound.
Caption: Workflow for the Knoevenagel condensation.
Caption: Workflow for the synthesis of pyrazole derivatives.
Conclusion
The selection of an appropriate solvent is a critical parameter in directing the outcome of reactions involving this compound. For Knoevenagel condensations, polar protic solvents like ethanol often provide good yields, while solvent-free conditions can offer a green and efficient alternative. In the synthesis of pyrazoles, aprotic polar solvents such as DMF are highly effective in achieving high yields and regioselectivity. The provided protocols and comparative data serve as a valuable resource for researchers in the optimization of reaction conditions for the synthesis of novel compounds derived from this versatile fluorinated building block. Further screening of solvents and catalysts is encouraged to fine-tune conditions for specific substrates and desired outcomes.
References
Catalytic Applications of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of β-diketonates are a versatile class of compounds extensively utilized as catalysts in a wide array of organic transformations. The unique properties of the 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione ligand, combining the steric and electronic effects of a cyclopropyl group with the strong electron-withdrawing nature of a trifluoromethyl group, make its metal complexes promising candidates for catalysis. The trifluoromethyl group enhances the Lewis acidity of the metal center, while the cyclopropyl group can influence stereoselectivity and catalyst stability.
This document provides an overview of the potential catalytic applications of these complexes, drawing parallels with structurally related fluorinated β-diketonate metal complexes. While specific data for this compound complexes is limited in publicly accessible literature, the following sections detail generalized protocols and potential applications based on established catalytic systems.
Synthesis of this compound
The synthesis of the ligand is a prerequisite for the preparation of its metal complexes. A common method for the synthesis of β-diketones is the Claisen condensation.
Protocol: Synthesis via Claisen Condensation
This protocol is adapted from the synthesis of similar β-diketones.
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or other strong base like sodium hydride)
-
Anhydrous solvent (e.g., diethyl ether, THF, or toluene)
-
Hydrochloric acid (aqueous solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve cyclopropyl methyl ketone in the anhydrous solvent.
-
Add a stoichiometric amount of a strong base (e.g., sodium ethoxide).
-
Slowly add ethyl trifluoroacetate dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a dilute aqueous solution of hydrochloric acid to protonate the enolate.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of Metal Complexes
The synthesized β-diketone ligand can be used to prepare a variety of metal complexes.
General Protocol: Synthesis of Metal(II) β-diketonate Complexes
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., acetate, chloride, or nitrate of Cu(II), Ni(II), Co(II), etc.)
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
-
Base (e.g., sodium hydroxide or ammonia solution, if starting from the free diketone)
Procedure:
-
Dissolve the this compound ligand in a suitable solvent.
-
If starting with the neutral ligand, add a stoichiometric amount of a base to deprotonate the ligand and form the corresponding enolate in situ.
-
In a separate flask, dissolve the metal(II) salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate of the metal complex should form. The reaction mixture can be stirred for a period of time at room temperature or with gentle heating to ensure complete reaction.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent to remove any unreacted starting materials.
-
The complex can be further purified by recrystallization from a suitable solvent.
Potential Catalytic Applications
Based on the known catalytic activities of other fluorinated β-diketonate metal complexes, the following are potential applications for complexes of this compound.
Lewis Acid Catalysis
The strong electron-withdrawing trifluoromethyl group is expected to enhance the Lewis acidity of the coordinated metal center. Lanthanide complexes, in particular, are known to be effective Lewis acid catalysts.
Potential Reactions:
-
Diels-Alder reactions
-
Friedel-Crafts reactions
-
Aldol reactions
-
Michael additions
Illustrative Experimental Workflow for a Catalytic Diels-Alder Reaction:
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Asymmetric Catalysis
Chiral metal complexes of this compound, potentially synthesized using chiral ancillary ligands or by resolving racemic mixtures, could be employed in asymmetric catalysis. The cyclopropyl group may play a crucial role in creating a specific chiral environment around the metal center.
Potential Asymmetric Reactions:
-
Asymmetric hydrogenation
-
Asymmetric cyclopropanation
-
Asymmetric conjugate additions
Logical Relationship for Achieving High Enantioselectivity:
Caption: Factors influencing enantioselectivity in asymmetric catalysis.
Cross-Coupling Reactions
Palladium and nickel complexes are widely used in C-C and C-N cross-coupling reactions. The electronic properties of the this compound ligand could influence the stability and reactivity of the catalytic intermediates in these reactions.
Potential Cross-Coupling Reactions:
-
Suzuki-Miyaura coupling
-
Heck reaction
-
Sonogashira coupling
-
Buchwald-Hartwig amination
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Data Presentation
Table 1: Template for Recording Catalytic Activity Data
| Entry | Metal | Catalyst Loading (mol%) | Substrate | Reaction | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (e.g., ee%) | TON |
| 1 | ||||||||||
| 2 | ||||||||||
| 3 |
TON (Turnover Number) = moles of product / moles of catalyst
Conclusion
Metal complexes of this compound represent a promising, yet underexplored, area of catalysis. The protocols and potential applications outlined in this document provide a foundational framework for researchers to synthesize these complexes and investigate their catalytic efficacy in a variety of important organic transformations. The systematic collection of experimental data, as templated above, will be crucial in elucidating the true potential of this unique ligand in catalysis. Further research is highly encouraged to expand the knowledge base on these specific catalysts.
Protecting Group Strategies for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the β-diketone functionality in 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. The strategic selection and application of protecting groups are crucial in multi-step syntheses to ensure chemoselectivity and achieve desired chemical transformations. The presence of a trifluoromethyl group and a cyclopropyl ring in the target molecule necessitates careful consideration of reaction conditions to avoid unwanted side reactions.
The following sections detail three common protecting group strategies: enol ether formation, metal chelation, and acetal (ketal) formation. Each strategy includes a general overview, a detailed experimental protocol, and a summary of relevant quantitative data.
Enol Ether Protection
Enol ethers are a versatile protecting group for β-diketones, masking one of the carbonyl groups and the enolic proton. Silyl enol ethers are particularly common due to their ease of formation and mild deprotection conditions.[1] The strong electron-withdrawing effect of the trifluoromethyl group in this compound favors the formation of the enolate at the carbon adjacent to the cyclopropyl group.
Experimental Protocol: Synthesis of a Silyl Enol Ether Derivative
This protocol is adapted from general procedures for the silylation of trifluoromethyl ketones.[1]
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the β-diketone in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution with stirring.
-
After stirring for 10 minutes, add chlorotrimethylsilane (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude silyl enol ether.
-
Purify the product by flash column chromatography on silica gel.
Deprotection Protocol: The silyl enol ether can be deprotected under mild acidic conditions or with a fluoride source.[2]
-
Acidic Hydrolysis: Stir the protected compound in a mixture of tetrahydrofuran (THF) and 1M HCl at room temperature.
-
Fluoride-mediated Cleavage: Treat the protected compound with tetrabutylammonium fluoride (TBAF) in THF at room temperature.[3]
| Protecting Group | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Deprotection | Reference |
| Silyl Enol Ether | TMSCl, Et₃N | DCM | 0 to RT | 2-4 | >90 (estimated) | 1M HCl or TBAF | [1] |
Metal Chelate Protection
β-Diketones readily form stable complexes with various metal ions, which can serve as a protecting group strategy. Copper(II) complexes are common and can be prepared under mild conditions.[4][5] The resulting metal chelate is stable to a range of reagents, and the β-diketone can be recovered by treatment with a strong acid.
Experimental Protocol: Synthesis of a Copper(II) Chelate
This protocol is generalized from procedures for the formation of copper(II) β-diketonates.[5]
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (2.0 eq) in warm absolute ethanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in water.
-
Add the copper(II) acetate solution dropwise to the stirred β-diketone solution.
-
A precipitate should form upon mixing. Heat the mixture to reflux for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the copper chelate under vacuum.
Deprotection Protocol: The β-diketone can be liberated from the copper chelate by treatment with a strong acid, such as aqueous HCl, followed by extraction.
| Protecting Group | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Deprotection | Reference |
| Copper(II) Chelate | Cu(OAc)₂·H₂O | Ethanol/Water | Reflux | 0.5 | High (often quantitative) | Aqueous HCl | [5] |
Acetal (Ketal) Protection
One of the carbonyl groups of the β-diketone can be selectively protected as a cyclic acetal (or ketal), typically using a diol under acidic catalysis.[6] Given the higher electrophilicity of the carbonyl carbon adjacent to the trifluoromethyl group, protection is expected to occur preferentially at this position. However, the cyclopropyl ketone is also susceptible to acetal formation.[7] The stability of the cyclopropyl group under acidic conditions should be considered, though mild acidic conditions are generally tolerated.[8]
Experimental Protocol: Dioxolane Protection
This protocol is a general procedure for the formation of cyclic ketals.[6][9]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and a large excess of toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify by flash column chromatography on silica gel.
Deprotection Protocol: Acetal deprotection is achieved by acid-catalyzed hydrolysis.[10][11] The protected compound is stirred in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl or acetic acid) until the starting material is regenerated.
| Protecting Group | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Deprotection | Reference |
| Dioxolane | Ethylene glycol, p-TsOH | Toluene | Reflux | 2-6 | Good to High (substrate dependent) | Aqueous Acid | [6][9] |
Experimental Workflow
The following diagram illustrates the general workflow for a protecting group strategy in organic synthesis.
Caption: General workflow for a protecting group strategy.
Signaling Pathway of Protecting Group Selection
The choice of a suitable protecting group depends on the stability of the protecting group under the subsequent reaction conditions and the ease of its removal without affecting the rest of the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is curated from established chemical literature and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a crossed Claisen condensation . This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] It involves the reaction of an ester with a carbonyl compound in the presence of a strong base to form a β-dicarbonyl compound.[1] In this specific synthesis, cyclopropyl methyl ketone reacts with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, to yield the desired β-diketone.
The presence of the trifluoromethyl group makes this molecule a valuable building block in medicinal chemistry and materials science, as fluorinated compounds often exhibit unique biological and chemical properties.[3][4] However, the reaction can be sensitive to conditions and reagent quality, making optimization crucial for achieving high yields and purity.[5]
General Synthesis Workflow
A typical experimental procedure provides the foundation for our troubleshooting guide. Understanding the standard workflow is the first step to diagnosing issues.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
A low or zero yield in a Claisen condensation is a common issue that can typically be traced back to one of several critical factors.[6]
-
Cause 1: Inactive or Inappropriate Base The choice and quality of the base are paramount. The base must be strong enough to deprotonate the α-carbon of the cyclopropyl methyl ketone to form the nucleophilic enolate.
-
Insight: Sodium hydride (NaH) is often preferred as it is a non-nucleophilic base and drives the reaction forward by producing H₂ gas, which escapes. Sodium ethoxide (NaOEt) is also common, but it must match the ester's alcohol portion (i.e., use NaOEt with ethyl trifluoroacetate) to prevent transesterification.[7] Claisen condensations are notoriously fickle, and sometimes a weaker base like NaOEt can paradoxically improve results.[5]
-
Solution:
-
Ensure your base is fresh. NaH can be passivated by an outer layer of NaOH. Use NaH from a freshly opened container or wash it with dry hexanes.
-
Use a stoichiometric amount of base, as the final deprotonation of the β-diketone product is what drives the reaction equilibrium forward thermodynamically.[1]
-
-
-
Cause 2: Poor Reagent Quality or Incorrect Stoichiometry
-
Insight: The presence of water or other protic impurities will quench the base and the enolate. The ester (ethyl trifluoroacetate) is susceptible to hydrolysis.
-
Solution:
-
Use anhydrous solvents. Distill solvents if necessary.
-
Ensure reagents are pure and dry. Distill the cyclopropyl methyl ketone and ethyl trifluoroacetate if their purity is questionable.
-
Verify the molar ratios. A common strategy in crossed Claisen condensations is to use an excess of the non-enolizable partner (ethyl trifluoroacetate) to maximize its reaction with the ketone enolate.[8][9]
-
-
-
Cause 3: Suboptimal Reaction Temperature
-
Insight: Enolate formation is typically performed at low temperatures (0 °C or below) to control reactivity and minimize side reactions. However, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Begin the base addition at 0 °C to control the initial exothermic deprotonation, then allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: My analysis shows multiple products. How do I minimize side reactions?
The formation of byproducts is common if reaction conditions are not carefully controlled.
-
Primary Side Reaction: Self-Condensation of Cyclopropyl Methyl Ketone
-
Insight: If the ketone enolate reacts with another molecule of the ketone instead of the trifluoroacetate ester, it will lead to a self-condensation product. This is a common issue in crossed Claisen reactions.[9]
-
Solution: This can be minimized by controlling the addition of reagents. A successful strategy is to pre-form the enolate of the cyclopropyl methyl ketone by adding it to the base, and then slowly adding the ethyl trifluoroacetate to this solution.[5] This ensures the electrophilic ester is always in the presence of the desired nucleophile.
-
-
Primary Side Reaction: Base-Mediated Hydrolysis
-
Insight: If using a base like sodium ethoxide, it can act as a nucleophile and attack the ester carbonyl. While this leads to a non-productive transesterification if the alkoxides match, any contaminating hydroxide (from moisture) will cause irreversible hydrolysis of the ester to the carboxylate.[7]
-
Solution: Use a non-nucleophilic base like NaH or Lithium diisopropylamide (LDA) to avoid this complication.[1] Always use strictly anhydrous conditions.
-
Q3: I am having difficulty purifying the final product. What methods are most effective?
β-Diketones can be challenging to purify due to their tautomeric nature and ability to chelate metals.[3][10]
-
Method 1: Purification via Copper Chelate Formation
-
Insight: This is a classic and highly effective method for purifying β-diketones.[11] The crude β-diketone is reacted with a copper(II) salt (e.g., copper(II) acetate) to form a stable, often crystalline, copper(II) chelate. This complex is insoluble in many solvents and can be easily separated from non-chelating organic impurities by filtration.
-
Protocol:
-
Dissolve the crude product in a suitable solvent like ethanol or methanol.
-
Add a solution of copper(II) acetate in water.[10]
-
Stir the mixture. The copper chelate should precipitate as a solid.
-
Filter the solid chelate and wash it with water and then a nonpolar organic solvent (like hexane) to remove impurities.
-
Decompose the chelate to recover the pure β-diketone. This is typically done by stirring the solid chelate in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a strong acid (e.g., 10% H₂SO₄ or HCl) or by using a stronger chelating agent like EDTA.[10][11]
-
Separate the organic layer, wash, dry, and concentrate to yield the purified product.
-
-
-
Method 2: Column Chromatography
-
Insight: While effective, silica gel chromatography can be complicated by the acidic nature of the silica, which can promote decomposition or tautomerization.
-
Solution:
-
Use a less acidic stationary phase if possible, or deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanistic role of the base in the Claisen Condensation?
-
A: The Claisen condensation is base-promoted, not base-catalyzed. It requires a full equivalent of base for two reasons. First, the base deprotonates the α-carbon of the ketone to generate the nucleophilic enolate. Second, after the β-diketone is formed, it is significantly more acidic (pKa ≈ 9-11) than the alcohol byproduct (pKa ≈ 16-18). The alkoxide base generated during the reaction will then deprotonate the product, forming its enolate. This final, thermodynamically favorable acid-base reaction pulls the entire equilibrium towards the product side.[8] An acidic workup is then required to re-protonate this enolate to yield the final neutral β-diketone.[2]
-
Caption: Simplified mechanism of the Claisen condensation.
-
Q: How does the trifluoromethyl group influence the reaction?
-
A: The -CF₃ group is strongly electron-withdrawing. This makes the carbonyl carbon of the ethyl trifluoroacetate highly electrophilic and thus more susceptible to nucleophilic attack by the ketone enolate. This increased electrophilicity is a key reason why crossed Claisen condensations with trifluoroacetate esters are generally efficient.[12]
-
-
Q: Can I use methyl trifluoroacetate instead of ethyl trifluoroacetate?
-
A: Yes, other alkyl esters of trifluoroacetic acid can be used. However, it is critical to match the base to the ester. If you use methyl trifluoroacetate, you should use sodium methoxide (NaOMe) as the base to prevent transesterification, which would lead to a mixture of products.[7]
-
Summary of Recommended Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH) | Non-nucleophilic, drives reaction by H₂ evolution. Must be fresh/washed. |
| Sodium Ethoxide (NaOEt) | Use with ethyl trifluoroacetate. Can be a milder, effective alternative.[5] | |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Must be anhydrous. Ethereal solvents are standard for enolate chemistry. |
| Temperature | 0 °C to Room Temperature | Start cold to control initial deprotonation, then warm to drive to completion. |
| Atmosphere | Nitrogen or Argon | Essential to prevent moisture from quenching the base and enolate. |
| Purification | Copper(II) Chelate Formation | Highly effective for separating the β-diketone from neutral organic impurities.[10][11] |
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Welcome to the technical support guide for the synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated β-diketone. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
The primary synthetic route to this and similar β-diketones is the Claisen condensation, a robust carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[1][2] Specifically, this involves the reaction of cyclopropyl methyl ketone with an ester of trifluoroacetic acid, typically ethyl trifluoroacetate (ETFA).
While straightforward in principle, the presence of the highly electron-withdrawing trifluoromethyl group and the specific reactivity of the cyclopropyl ketone introduce several potential side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is the most common issue, often stemming from several factors related to reagents and reaction conditions.
-
Cause 1: Inactive Base: The Claisen condensation requires a stoichiometric amount of a strong base to drive the reaction to completion by forming the thermodynamically stable enolate of the β-diketone product.[1] Bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are hygroscopic and can degrade upon storage, leading to reduced activity.[3]
-
Solution: Always use fresh, high-quality NaH (dispersion in mineral oil) or freshly prepared NaOEt. If using commercial alkoxides, their activity can be questionable and may lead to inconsistent yields.[3] NaH is often preferred as it avoids the introduction of ethanol, which can participate in equilibrium processes.[4]
-
-
Cause 2: Suboptimal Temperature Control: The initial deprotonation of the ketone is exothermic. If the temperature is not controlled, side reactions can accelerate. Conversely, if the temperature is too low throughout, the reaction may not proceed to completion.
-
Solution: The dropwise addition of the ketone or ketone/ester mixture to the base suspension should be performed at a low temperature (e.g., 0-5 °C) to manage the exotherm.[3] After the addition is complete, the reaction mixture should be allowed to warm to room temperature or be gently heated (e.g., short reflux) to ensure completion.[3]
-
-
Cause 3: Improper Reaction Quenching and Workup: The product exists as a sodium enolate salt in the reaction mixture. Improper workup can lead to product loss or degradation.
-
Solution: The reaction should be quenched by pouring it into a cold, aqueous acid (e.g., dilute HCl or H₂SO₄). This protonates the enolate to form the desired β-diketone.[5] Ensure the pH is acidic (e.g., pH 5-6) to fully neutralize the enolate and any remaining base.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A2: This byproduct is almost certainly the result of the self-condensation of cyclopropyl methyl ketone . This occurs when the enolate of the ketone attacks another molecule of the ketone instead of the desired ethyl trifluoroacetate.
-
Mechanism: This is a classic side reaction in mixed Claisen condensations where both reactants have α-hydrogens.[6] The base generates the enolate of cyclopropyl methyl ketone, which can then react with either of the two available electrophiles: the ester (desired reaction) or another molecule of the ketone (side reaction).
-
Prevention Strategy: The key is to control the relative concentrations of the reactants.
-
"Ester-First" Addition: Add the cyclopropyl methyl ketone slowly to a suspension of the base in the presence of the ethyl trifluoroacetate. This ensures that the concentration of the ketone enolate is always low and that it is more likely to encounter an ester molecule than another ketone molecule.
-
"Co-addition" Method: A mixture of the ketone and ester can be added dropwise to the base suspension. This is often a preferable method for maintaining control over the reaction.[3]
-
Q3: My final product seems to be degrading during the reaction or workup. What could be happening?
A3: The degradation is likely due to a retro-Claisen C-C bond cleavage reaction . The trifluoromethyl group makes the carbonyl carbon highly electrophilic, rendering the β-diketone product susceptible to nucleophilic attack by the base (e.g., alkoxide).
-
Mechanism: This tandem Claisen condensation/retro-Claisen cleavage can become a significant pathway, especially with strong bases like NaH, and can lead to the formation of trifluoromethyl ketones and a benzoate ester byproduct instead of the desired β-diketone.[4] The strong base can attack one of the carbonyls of the β-diketone product, leading to the cleavage of the central C-C bond.
-
Mitigation Strategies:
-
Strict Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents). A large excess of base will promote the retro-Claisen reaction.
-
Temperature and Time Control: Avoid prolonged reaction times or high temperatures after the initial condensation has occurred. Once the reaction is complete (monitored by TLC or GC), proceed with the acidic workup immediately.
-
Base Selection: While strong bases are necessary, extremely harsh conditions should be avoided. NaH in an aprotic solvent like THF or Et₂O is generally effective.[4]
-
Q4: How can I effectively purify the final product from unreacted starting materials and side products?
A4: Fluorinated β-diketones can sometimes be challenging to purify by standard column chromatography due to their acidity and potential to streak on silica gel.
-
Method 1: Vacuum Distillation: If the side products have significantly different boiling points, vacuum distillation can be a simple and effective method for purification.[3]
-
Method 2: Purification via Copper (II) Chelate Formation: This is a classic and highly effective method for isolating β-diketones.
-
The crude product mixture is dissolved in a solvent like ethanol or methanol.
-
An aqueous solution of copper (II) acetate is added. The β-diketone will selectively form a stable, often crystalline, copper (II) chelate which precipitates from the solution.
-
The solid chelate is filtered off and washed to remove impurities.
-
The pure β-diketone is then liberated from the chelate by treatment with a strong acid (e.g., 10% H₂SO₄ or HCl), followed by extraction with an organic solvent. This method is highly recommended for achieving high purity.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this synthesis?
A1: The choice of base and solvent is critical. A strong, non-nucleophilic base is ideal.
-
Base: Sodium hydride (NaH) is highly recommended. It acts as a strong base to deprotonate the ketone irreversibly, and the only byproduct is H₂ gas.[3][4] Sodium ethoxide (NaOEt) can also be used, but it establishes an equilibrium and its quality can be inconsistent.[3]
-
Solvent: Anhydrous aprotic ethers such as tetrahydrofuran (THF), diethyl ether (Et₂O), or benzene are the best choices.[4] They are unreactive towards the base and effectively solvate the intermediates.
Q2: What is the mechanism of the desired Claisen condensation and the key side reactions?
A2: The mechanisms are illustrated in the diagram below. The desired pathway involves the formation of the ketone enolate, which attacks the ester. The primary side reactions are ketone self-condensation and retro-Claisen cleavage of the product.
Caption: Reaction pathways in the synthesis of this compound.
Q3: How does the trifluoromethyl group influence the reaction?
A3: The -CF₃ group has profound electronic effects:
-
Increases Electrophilicity: It strongly withdraws electron density, making the ester carbonyl carbon exceptionally electrophilic and highly reactive towards the ketone enolate.
-
Increases Product Acidity: It acidifies the methylene protons between the two carbonyls in the final product. This makes the final deprotonation step by the base thermodynamically very favorable, which helps to drive the reaction to completion.[1]
-
Promotes Side Reactions: As discussed, it also makes the product susceptible to nucleophilic attack and subsequent retro-Claisen cleavage.[4]
Q4: Are there any specific safety precautions for this reaction?
A4: Yes, several precautions are essential.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon). The mineral oil dispersion helps to passivate it, but care is still required.
-
Fluorinated Compounds: While the target molecule has defined hazards, many organofluorine compounds can have unique toxicological profiles.[7] Always handle these materials in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Pressure Build-up: The reaction of NaH with the ketone generates hydrogen gas. The reaction vessel should not be sealed airtight to avoid pressure build-up. A bubbler or a loosely fitted condenser is recommended.
Part 3: Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydride (NaH), 60% in oil | Irreversible deprotonation, avoids equilibrium issues.[4] |
| Base Stoichiometry | 1.1 - 1.2 equivalents | Sufficient to drive reaction without promoting retro-Claisen. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic, unreactive solvent.[4] |
| Temperature | 0-5 °C for addition, then RT | Controls initial exotherm, ensures reaction completion.[3] |
| Addition Order | Add ketone to base/ester mixture | Minimizes ketone self-condensation.[3] |
| Workup | Quench in cold aq. acid (e.g., 10% HCl) | Ensures complete protonation of the product enolate.[5] |
Protocol 1: Optimized Synthesis
-
Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.
-
Base Suspension: Under a nitrogen atmosphere, charge the flask with sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2x) to remove the oil, decanting the hexane carefully. Add anhydrous THF to the flask.
-
Reactant Addition: Cool the suspension to 0 °C. In the dropping funnel, prepare a solution of ethyl trifluoroacetate (1.0 eq.) and cyclopropyl methyl ketone (1.1 eq.) in anhydrous THF.
-
Reaction: Add the ketone/ester solution dropwise to the NaH suspension over 1 hour, maintaining the internal temperature below 5 °C. Vigorous hydrogen evolution will be observed.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours, or until TLC/GC analysis indicates consumption of the starting ketone.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it into a beaker containing ice and 10% hydrochloric acid, stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Copper (II) Chelate
-
Chelate Formation: Dissolve the crude product from Protocol 1 in methanol. While stirring, add a saturated aqueous solution of copper (II) acetate dropwise.
-
Precipitation: A greenish-blue solid precipitate of the copper (II) chelate should form. Continue adding the copper solution until no further precipitation is observed.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water, then with a small amount of cold methanol to remove unreacted starting materials.
-
Liberation of Diketone: Suspend the filtered copper chelate in diethyl ether. Add 10% sulfuric acid and stir vigorously until the solid dissolves and the ether layer becomes colorless (or pale yellow) and the aqueous layer turns blue.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with fresh diethyl ether (2x).
-
Final Isolation: Combine the ether layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the highly pure this compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 5. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Purification of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a fluorinated β-diketone, include:
-
Flash Column Chromatography: Effective for separating the target compound from non-polar and moderately polar impurities.
-
Recrystallization: A powerful technique for achieving high purity, particularly if a suitable solvent system can be identified.
-
Purification via Copper(II) Chelate Formation: This classic method for β-diketones involves the formation of a copper(II) complex, which can be isolated and then decomposed to yield the purified product.[1]
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Impurities often stem from the Claisen condensation synthesis route. Common impurities include:
-
Unreacted starting materials: Cyclopropyl methyl ketone and ethyl trifluoroacetate.
-
Side-products from self-condensation of the starting materials.
-
Byproducts from the reaction of the base with the ester.[2]
-
High-boiling point materials from further condensation reactions.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the purity of fractions. A suitable solvent system for TLC can be determined through screening, often starting with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). A good starting point for developing a flash chromatography method is to find a TLC solvent system that gives your target compound an Rf value between 0.2 and 0.3.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Inappropriate solvent system (polarity too high or too low). | 1. Optimize Solvent System: Use TLC to screen for a solvent system that provides good separation. A gradient elution (e.g., increasing the percentage of ethyl acetate in hexanes) is often more effective than an isocratic elution. 2. Adjust Gradient Slope: A shallower gradient can improve the resolution of closely eluting compounds.[3][4] 3. Change Solvents: If tailing is observed with ethyl acetate, consider switching to acetone, which has a similar polarity but can offer different selectivity.[5] |
| Product Elutes with the Solvent Front | The solvent system is too polar. | 1. Decrease Solvent Polarity: Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes). |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | 1. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[6] |
| Tailing of the Product Peak | Strong interaction of the β-diketone with the acidic silica gel. | 1. Use a Modified Mobile Phase: Add a small amount of a slightly acidic modifier (e.g., 0.1% acetic acid) to the eluent to improve peak shape. 2. Consider a Different Stationary Phase: Alumina (neutral or basic) can sometimes be a better choice for β-diketones to avoid tailing. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | The compound is precipitating from a supersaturated solution at a temperature above its melting point or the solubility difference in the chosen solvent is too large. | 1. Use a Two-Solvent System: Dissolve the compound in a good solvent and add a poor solvent (an "anti-solvent") dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly. Common systems include hexanes/ethyl acetate or methanol/water. 2. Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. 3. Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is very soluble even at low temperatures. | 1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product. 2. Add a Seed Crystal: If available, add a small crystal of the pure compound to induce crystallization. 3. Change the Solvent System: Experiment with different solvents or solvent mixtures. |
| Low Recovery of the Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation. 3. Wash with Cold Solvent: When collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product. |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | 1. Use Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound on a silica gel column.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase.
-
Alternatively, for larger scales, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the starting mobile phase.
-
If a gradient is used, gradually increase the polarity by increasing the percentage of the more polar solvent. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
4. Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Flash Chromatography
| Compound Polarity | Starting Solvent System |
| Non-polar impurities | 100% Hexanes |
| This compound | 5-20% Ethyl Acetate in Hexanes |
| More polar impurities | 30-50% Ethyl Acetate in Hexanes |
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common single solvents to try for fluorinated compounds include hexanes, toluene, and ethanol.[7]
-
For two-solvent systems, consider pairs like hexanes/ethyl acetate or methanol/water.
2. Recrystallization Procedure:
-
Place the crude product in a flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If using a two-solvent system, dissolve the compound in a small amount of the "good" solvent and add the "poor" solvent dropwise until the solution becomes turbid. Heat to redissolve.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Table 2: Potential Recrystallization Solvents
| Solvent Type | Examples | Notes |
| Non-polar | Hexanes, Heptane | Good for less polar compounds, often used as an anti-solvent. |
| Aromatic | Toluene | Can be effective for compounds with aromatic character. |
| Alcohols | Ethanol, Methanol | Suitable for more polar compounds. |
| Esters | Ethyl Acetate | A good solvent for a wide range of polarities. |
Visualizing Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor separation in flash column chromatography.
References
common impurities in 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities arise from the Claisen condensation synthesis route, which typically involves the reaction of cyclopropyl methyl ketone and ethyl trifluoroacetate. These impurities include:
-
Unreacted Starting Materials: Residual cyclopropyl methyl ketone and ethyl trifluoroacetate.
-
Byproducts: Self-condensation products of cyclopropyl methyl ketone.
-
Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, tetrahydrofuran (THF), or toluene.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities like residual starting materials and solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can help identify and quantify both starting materials and byproducts by comparing the integrals of characteristic peaks of the product and impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and, with appropriate standards, quantify impurities.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common and effective methods include:
-
Purification via Copper (II) Chelate Formation: This is a highly selective method for purifying β-diketones. The crude product is reacted with a copper (II) salt to form a stable, often crystalline, copper chelate which can be easily separated from non-chelating impurities. The pure β-diketone is then recovered by decomposing the chelate with a strong acid.
-
Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.
-
Vacuum Distillation: For thermally stable impurities with significantly different boiling points, distillation under reduced pressure can be an efficient purification method.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can remove soluble impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction during Claisen condensation. | Ensure anhydrous reaction conditions. Use a strong, non-nucleophilic base like sodium hydride. Allow for sufficient reaction time and appropriate temperature. |
| Side reactions, such as self-condensation of the ketone. | Add the ketone slowly to the mixture of the base and the ester to minimize its self-condensation. | |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient work-up. | Drive the reaction to completion by using a slight excess of one reactant. During work-up, ensure thorough washing to remove water-soluble starting materials. For removal of residual starting materials, consider vacuum distillation or column chromatography. |
| Formation of an Oily or Difficult-to-Handle Product | Presence of multiple impurities preventing crystallization or solidification. | Attempt purification via copper chelate formation to selectively isolate the β-diketone. Column chromatography can also be effective in separating the desired product from complex mixtures. |
| Poor Separation During Column Chromatography | Inappropriate solvent system or stationary phase. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal mobile phase for separation. Ensure the stationary phase (e.g., silica gel) is properly packed and equilibrated. |
| Decomposition During Vacuum Distillation | The product may be thermally sensitive at higher temperatures. | Use a high-vacuum pump to lower the boiling point. Employ a short-path distillation apparatus to minimize the residence time at high temperatures. |
Data Presentation
The following table summarizes typical purity levels of this compound after various purification methods. The initial purity of the crude product is assumed to be around 85%.
| Purification Method | Typical Final Purity (%) | Key Advantages | Commonly Removed Impurities |
| Crude Product | ~85% | - | Unreacted starting materials, byproducts, solvents |
| Purification via Copper (II) Chelate | >98% | High selectivity for β-diketones. | Starting materials, non-chelating byproducts. |
| Column Chromatography | 95-99% | Good for separating compounds with different polarities. | Starting materials, polar and non-polar byproducts. |
| Vacuum Distillation | 90-97% | Effective for removing non-volatile or highly volatile impurities. | High and low boiling point impurities. |
| Recrystallization | >97% (if crystallizable) | Can yield very pure crystalline material. | Soluble impurities. |
Experimental Protocols
1. Purification via Copper (II) Chelate Formation
-
Chelate Formation:
-
Dissolve the crude this compound in a suitable solvent like methanol or ethanol.
-
Prepare a saturated aqueous solution of copper (II) acetate.
-
Slowly add the copper (II) acetate solution to the solution of the crude product with stirring.
-
A green or blue precipitate of the copper (II) bis(1-cyclopropyl-4,4,4-trifluoro-1,3-butanedionate) chelate will form.
-
Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Collect the solid chelate by filtration and wash it with water and then with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.
-
-
Decomposition of the Chelate:
-
Suspend the dried copper chelate in a non-polar organic solvent such as diethyl ether or dichloromethane.
-
Slowly add a 10-15% aqueous solution of sulfuric acid or hydrochloric acid with vigorous stirring.
-
The color of the organic layer will change as the chelate decomposes, and the copper ions will move to the aqueous layer.
-
Continue stirring until the organic layer is colorless or pale yellow.
-
Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
-
2. Column Chromatography
-
Preparation:
-
Choose an appropriate stationary phase (silica gel is common) and a solvent system based on TLC analysis (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the chosen stationary phase slurried in the initial, less polar solvent mixture.
-
-
Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be used.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common experimental issues.
optimizing reaction conditions for pyrazole synthesis with 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazoles using 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing pyrazoles from this compound?
The synthesis of pyrazoles from 1,3-dicarbonyl compounds, such as this compound, and hydrazine or its derivatives is a classic condensation reaction known as the Knorr pyrazole synthesis.[1] The reaction involves the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the diketone, followed by the elimination of water to form an intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[1]
Q2: Will I get a single product or a mixture of isomers?
When using an unsymmetrical 1,3-diketone like this compound with a substituted hydrazine (e.g., methylhydrazine or arylhydrazine), the formation of two regioisomers is a common outcome.[2][3] This occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[3] The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the adjacent carbonyl, potentially favoring the formation of one isomer over the other.
Q3: How can I distinguish between the two possible regioisomers?
A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is the most powerful tool for this purpose. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be particularly useful for establishing the spatial relationship between the N-substituent and the substituents on the pyrazole ring, thereby confirming the structure of each isomer.[2]
Q4: What are some common side reactions to be aware of?
Besides the formation of regioisomers, other potential side reactions and issues include:
-
Low Conversion Rates: This can be due to impure starting materials, steric hindrance from bulky substituents, or non-optimized reaction conditions like temperature and solvent.[2]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage.[2]
-
Formation of Colored Impurities: Decomposition of the hydrazine starting material or oxidation of intermediates can lead to a yellow or red reaction mixture.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of pyrazoles with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Impure starting materials | Ensure the purity of this compound and the hydrazine derivative. Impurities can interfere with the reaction.[2] |
| Suboptimal reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC. For some reactions, increasing the temperature to 60 °C has been shown to improve yields, but higher temperatures can sometimes lead to decreased yields.[3] | |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction. Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to give better results than polar protic solvents like ethanol, especially for regioselective synthesis.[4] | |
| Reaction time is too short | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] | |
| Mixture of Regioisomers Obtained | Use of substituted hydrazine with an unsymmetrical diketone | This is an inherent challenge. To improve regioselectivity, consider modifying the reaction conditions. The use of an acid catalyst in an aprotic solvent at room temperature has been reported to improve regioselectivity.[4] |
| Reaction kinetics vs. thermodynamic control | The reaction outcome can be influenced by whether it is under kinetic or thermodynamic control. Varying the temperature and reaction time might favor the formation of one isomer. | |
| Reaction Mixture Turns Dark Yellow or Red | Decomposition of hydrazine | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the hydrazine is sensitive to oxidation. |
| Oxidation of reaction intermediates | Degas the solvent before use and maintain an inert atmosphere throughout the reaction. | |
| Difficulty in Product Purification | Close polarity of regioisomers | Utilize silica gel column chromatography with a carefully selected eluent system to separate the isomers. Sometimes, multiple chromatographic runs may be necessary.[2] |
| Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. A slight excess of the hydrazine derivative (e.g., 1.1 equivalents) is often used. |
Experimental Protocols
Below are generalized experimental protocols that can be adapted for the synthesis of pyrazoles using this compound.
Protocol 1: General Procedure in a Protic Solvent
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add the hydrazine derivative (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in an organic solvent like ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Regioselective Synthesis in an Aprotic Solvent with Acid Catalyst
-
In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in N,N-dimethylacetamide (DMAc).
-
Add the arylhydrazine hydrochloride (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the DMAc and acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via silica gel column chromatography.[4]
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Toluene | None | Reflux | Lower Yield | [3] |
| THF | None | Reflux | Lower Yield | [3] |
| Dioxane | None | Reflux | Lower Yield | [3] |
| N,N-Dimethylacetamide | HCl | Room Temp | 59-98 | [3] |
| Ethanol | None | Room Temp/Reflux | Variable | [4] |
Table 2: Influence of Catalyst on Pyrazole Synthesis
| Catalyst | Yield (%) | Notes | Reference |
| None | May not proceed | A catalyst is often necessary for good conversion. | [3] |
| TsOH | Catalytic amounts used | Promotes cascade reactions for certain substrates. | [3] |
| Cu(OTf)₂ | 60 | Transition metal catalyst. | [3] |
| Fe(OTf)₃ | No productive outcome | Not effective for this transformation. | [3] |
| nano-ZnO | up to 95 | Green catalyst, can lead to high yields. | [4] |
Visualizations
Caption: General experimental workflow for pyrazole synthesis.
Caption: Troubleshooting decision tree for pyrazole synthesis.
References
troubleshooting low yields in heterocycle synthesis using 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of heterocycles using 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Synthesis
Q1: I am attempting to synthesize a pyrazole by reacting this compound with a hydrazine derivative, but my yields are consistently low. What are the common causes and how can I improve them?
Low yields in Knorr-type pyrazole syntheses are a frequent issue.[1] Several factors, from starting material quality to reaction conditions, can be responsible. The high electronegativity of the trifluoromethyl (-CF3) group significantly influences the reactivity of the adjacent carbonyl group, which can lead to side reactions or incomplete conversion if not properly controlled.[2][3]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the this compound and the hydrazine derivative are pure. Hydrazine derivatives can degrade over time; using a fresh or recently purified batch is recommended.[1]
-
Control Reaction Temperature: The initial condensation can be highly exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize the formation of degradation products.[1]
-
Optimize Solvent and Catalyst: While ethanol or acetic acid are common solvents, the regioselectivity and yield can be dramatically improved by using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] These solvents can enhance the desired reaction pathway. A catalytic amount of a protic acid (like acetic acid or HCl) is typically required to facilitate the condensation.[5][6]
-
Order of Addition: Adding the hydrazine derivative slowly to a solution of the diketone can help control the reaction rate and reduce the formation of dimeric or polymeric side products.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. The reaction may require longer reaction times than analogous non-fluorinated diketones.
Issue 2: Formation of Regioisomers in Pyrazole and Isoxazole Synthesis
Q2: My reaction of the unsymmetrical diketone with a substituted hydrazine (or hydroxylamine) is producing a mixture of two regioisomers. How can I control the regioselectivity?
The formation of regioisomeric mixtures is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][7] The two carbonyl groups of this compound have different electronic environments. The carbonyl adjacent to the -CF3 group is significantly more electrophilic, while the carbonyl next to the cyclopropyl group is sterically more accessible to some nucleophiles.
Strategies to Control Regioselectivity:
-
pH Control: The regioselectivity of the initial nucleophilic attack is often pH-dependent.
-
Acidic Conditions: Under acidic conditions, the reaction typically favors the initial attack of the hydrazine/hydroxylamine at the more reactive (less sterically hindered) cyclopropyl ketone. The subsequent cyclization then occurs on the trifluoromethyl ketone.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the nucleophile may preferentially attack the more electrophilic carbonyl carbon adjacent to the -CF3 group.
-
-
Solvent Choice: As mentioned, fluorinated solvents like HFIP have been shown to dramatically increase regioselectivity in pyrazole formation, often favoring one isomer almost exclusively.[4]
-
Protecting Groups: In some cases, a protecting group strategy can be employed to differentiate the two carbonyls, though this adds steps to the synthesis.
-
Bulky Nucleophiles: Using a hydrazine with a bulky substituent may favor attack at the less sterically hindered cyclopropyl ketone.
Issue 3: Incomplete Reaction or Stalling
Q3: The reaction seems to stop before all the starting diketone is consumed. What could be the cause?
An incomplete reaction can be due to several factors, including the deactivation of reagents or the formation of a stable, unreactive intermediate.
Troubleshooting Steps:
-
Dehydration: The cyclization step involves the elimination of two molecules of water.[8] If water is not effectively removed or if the reaction medium becomes too dilute, the equilibrium may not favor the product. Consider using a Dean-Stark apparatus for reactions run at higher temperatures or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves for reactions at lower temperatures.
-
Catalyst Deactivation: Ensure that the acid catalyst is not being consumed by basic impurities in the starting materials or solvent. A slight excess of the catalyst might be necessary.
-
Intermediate Stability: A stable hemiaminal or hydrazone intermediate might form that is slow to cyclize.[9] Changing the solvent or increasing the reaction temperature after the initial condensation (monitored by TLC) may be required to drive the final ring closure and dehydration.
Issue 4: Difficulty in Product Purification
Q4: I am having trouble purifying my final heterocyclic product. It co-elutes with impurities or is difficult to crystallize.
Fluorinated compounds often exhibit different physical properties compared to their non-fluorinated analogs, which can complicate purification.[10]
Purification Strategies:
-
Chromatography:
-
Normal Phase: Use a gradient elution on silica gel. A common starting point is a hexane/ethyl acetate solvent system. The polarity of fluorinated compounds can be deceptive, so a thorough screening of solvent systems is recommended.
-
Reverse Phase HPLC: This is often a very effective technique for purifying fluorinated molecules which can be challenging to separate by other means.[10]
-
-
Crystallization: Finding a suitable solvent system for crystallization can be challenging due to the altered solubility imparted by the fluorine atoms.[10] A systematic screening of single solvents and binary solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) is advised.
-
Acid-Base Extraction: If your heterocycle has a basic nitrogen atom (like in a pyrazole), you can perform an acid-base workup. Dissolve the crude product in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with base and re-extract your product into an organic solvent.
Data Summary
The yield of heterocycle synthesis can vary significantly based on the specific nucleophile and reaction conditions used.
| Heterocycle | Binucleophile | Typical Conditions | Reported Yield Range | Reference |
| Pyrazole | Hydrazine / Phenylhydrazine | Acetic Acid, Ethanol, Reflux | 60-98% | [11][12] |
| Pyrazole | Methylhydrazine | HFIP, Room Temp | 90-95% | [4] |
| Isoxazole | Hydroxylamine HCl | Pyridine, Acetic Acid | 50-85% | |
| Pyrimidine | Urea / Guanidine | NaOEt, Ethanol, Reflux | 40-75% | [13][14] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.94 g, 10 mmol).
-
Solvent: Add 30 mL of ethanol to the flask.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (0.5 mL, ~10 mmol) to the solution.
-
Catalyst: Add 3-5 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 hexane:ethyl acetate).
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by crystallization.
Protocol 2: Regioselective Synthesis of 5-Cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (0.97 g, 5 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (15 mL).[4]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylhydrazine (0.27 mL, 5.1 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the desired regioisomer.
-
Workup: Remove the HFIP solvent under reduced pressure (use caution as it is volatile).
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 3: Synthesis of 3-Cyclopropyl-5-(trifluoromethyl)isoxazole
-
Setup: Combine this compound (1.94 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in a 100 mL round-bottom flask with a stir bar.[15]
-
Solvent: Add 25 mL of pyridine to the flask and stir to dissolve the solids.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Workup: After cooling, pour the reaction mixture into a beaker containing 100 mL of cold 15% aqueous acetic acid. Stir until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product can be recrystallized from an appropriate solvent like ethanol/water to yield pure crystals.[15]
Visualized Workflows and Relationships
Caption: A logical workflow for troubleshooting low yields.
Caption: General reaction pathway for heterocycle formation.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu.eg [bu.edu.eg]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Welcome to the technical support guide for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges related to regioselectivity, providing not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
The asymmetric nature of this β-diketone, with a sterically demanding cyclopropyl group on one side and a powerfully electron-withdrawing trifluoromethyl group on the other, presents a fascinating and often challenging problem of regiocontrol. This guide will help you navigate these challenges.
Section 1: Foundational Concepts - Understanding the Tautomeric Landscape
The key to managing the reactivity of this compound lies in understanding its equilibrium state in solution. Like most β-diketones, it exists as a mixture of a diketo tautomer and two possible enol tautomers.
FAQ 1.1: What is the predominant form of this compound in solution?
Answer: In nonpolar solvents, this compound predominantly exists as a mixture of two rapidly interconverting, chelated cis-enol forms.[1][2] The diketo form is typically a minor component. The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly increases the acidity of the central methylene protons and stabilizes the resulting enol forms through intramolecular hydrogen bonding.
The equilibrium between the two enol tautomers, Enol A and Enol B , is critical for determining reaction pathways.
-
Enol A (Cyclopropyl Enol): The enol double bond is conjugated with the cyclopropyl ring.
-
Enol B (Trifluoromethyl Enol): The enol double bond is adjacent to the CF₃ group.
Spectroscopic and theoretical evidence for similar trifluoromethyl-β-diketones suggests that the equilibrium generally favors the enol form that maximizes electronic conjugation.[1][2]
Section 2: Troubleshooting Guide for Common Reactions
Regioselectivity becomes paramount when this diketone is reacted with unsymmetrical reagents or when the two carbonyls offer different reaction pathways.
Issue 2.1: Synthesis of Heterocycles (e.g., Pyrazoles) - "I'm getting a mixture of regioisomers. How can I favor one?"
This is the most common regioselectivity challenge. Condensation with a dinucleophile like hydrazine can theoretically produce two different pyrazole regioisomers.
Root Cause Analysis: The reaction proceeds via nucleophilic attack of hydrazine at one of the carbonyl carbons, followed by cyclization and dehydration. The two carbonyl carbons have vastly different electronic properties:
-
C4 (adjacent to CF₃): Highly electrophilic due to the intense inductive effect of the CF₃ group. This is the "harder" electrophilic center.
-
C2 (adjacent to cyclopropyl): Less electrophilic, but potentially less sterically hindered.
In acidic conditions, the reaction is generally under thermodynamic control and the regioselectivity is dictated by the relative stability of the intermediates. However, kinetic control often dominates, where the initial nucleophilic attack occurs at the most electrophilic site. For trifluoromethyl-β-diketones, this is almost always the carbonyl carbon adjacent to the CF₃ group.[3]
Troubleshooting & Recommended Protocol:
To maximize the formation of the 3-trifluoromethyl-5-cyclopropylpyrazole regioisomer, it is crucial to leverage the electronic bias of the substrate.
| Parameter | Recommendation | Rationale |
| Catalyst | Acetic Acid (catalytic) or HCl (catalytic) | Acid catalysis activates the carbonyl oxygen, further enhancing the electrophilicity of the CF₃-adjacent carbon and promoting the desired initial attack. |
| Solvent | Ethanol or Methanol | Protic solvents can facilitate proton transfer steps in the mechanism and are effective at solvating the intermediates. |
| Temperature | Reflux | Driving the reaction to completion under thermodynamic equilibrium conditions often favors a single, more stable product. |
Experimental Protocol: Regioselective Synthesis of 3-(Trifluoromethyl)-5-cyclopropyl-1H-pyrazole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Catalyst: Add glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired regioisomer.
-
Validation: Confirm the regiochemistry using ¹H, ¹³C, ¹⁹F, and 2D-NMR (HMBC/NOESY) spectroscopy.
Issue 2.2: Managing C- versus O-Alkylation of the Enolate
Problem Statement: "When I form the enolate and react it with an alkyl halide, I get a mixture of C-alkylated and O-alkylated products. How do I favor C-alkylation?"
Root Cause Analysis: The enolate of a β-diketone is an ambident nucleophile, meaning it can react at two different sites: the central carbon (C-alkylation) or the oxygen atom (O-alkylation). The outcome is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.
-
C-alkylation is favored by "soft" electrophiles and conditions that promote a "free" enolate.
-
O-alkylation is favored by "hard" electrophiles and conditions where the cation is tightly associated with the oxygen (ion pairing).
Troubleshooting and Optimization Table:
| Goal | Condition | Recommended Change | Rationale (HSAB Principle) |
| Increase C-Alkylation | Solvent | Switch from a polar protic (e.g., EtOH) or coordinating polar aprotic (e.g., DMF, DMSO) to a non-coordinating solvent like THF or Dioxane . | Polar aprotic solvents (DMF, DMSO) solvate the cation well, freeing the "harder" oxygen site to react. Less coordinating solvents promote aggregation or tighter ion pairing, favoring reaction at the "softer" carbon site. |
| Counter-ion | Use a larger, "softer" cation. Change from Li⁺ (e.g., LDA) to Na⁺ (NaH) or K⁺ (KHMDS) . | Larger, more polarizable cations associate less tightly with the oxygen, increasing the nucleophilicity of the carbon center. | |
| Electrophile | Use a "softer" electrophile. For example, use Allyl Bromide or Benzyl Bromide instead of a hard electrophile like a trimethyloxonium salt. | Soft electrophiles have a greater orbital overlap-driven interaction with the soft carbon nucleophile. | |
| Increase O-Alkylation | Solvent | Use a highly polar, cation-coordinating solvent like HMPA, DMF, or DMSO . | These solvents strongly solvate the cation, leaving a more "naked" and highly reactive oxygen anion. |
| Electrophile | Use a "hard" electrophile like Trialkyloxonium tetrafluoroborate (Meerwein's salt) or dimethyl sulfate. | Hard electrophiles have a greater electrostatic attraction to the hard, charge-dense oxygen atom. |
Section 3: Analytical & Characterization FAQs
FAQ 3.1: How can I use NMR to confirm the major enol tautomer in solution?
Answer: ¹H and ¹⁹F NMR are powerful tools.[1][2]
-
¹H NMR: The enolic proton will appear as a sharp singlet typically between 12-16 ppm due to strong intramolecular hydrogen bonding. The chemical shift of the vinyl proton (at the central carbon) will also be diagnostic.
-
¹⁹F NMR: This is often the most straightforward method. The two enol tautomers will have distinct ¹⁹F chemical shifts for the CF₃ group. By integrating the signals, you can determine the ratio of the two enol forms in your specific solvent and temperature conditions. The keto form, if present in sufficient quantity, will also have a unique ¹⁹F signal.
FAQ 3.2: What is the definitive way to confirm the regiochemistry of my synthesized pyrazole?
Answer: While ¹⁹F NMR can distinguish between the two isomers, 2D NMR provides unambiguous proof of structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the cyclopropyl ring and the carbon atoms of the pyrazole ring. A 3-bond correlation from the cyclopropyl methine proton to the C5 carbon of the pyrazole ring would confirm the 5-cyclopropyl isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation between the cyclopropyl protons and the N-H proton (or a substituent on N1) can provide definitive evidence for the proximity of these groups, thus confirming the regiochemistry.
References
preventing decomposition of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione during reactions
Welcome to the technical support center for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable synthetic building block during chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in chemical synthesis.
Issue 1: Low or No Yield of Desired Product, Accompanied by Unidentified Byproducts.
-
Possible Cause: Decomposition of the this compound starting material. The trifluoromethyl β-diketone moiety is susceptible to degradation under certain reaction conditions, primarily through a retro-Claisen condensation pathway, especially in the presence of strong bases.[1][2][3][4][5] Thermal decomposition at elevated temperatures is another significant concern.
-
Troubleshooting Steps:
-
Reaction Temperature: Avoid high reaction temperatures. If possible, conduct the reaction at room temperature or below. For trifluoromethyl-β-diketones, thermal decomposition can become significant at temperatures above 100°C.
-
Base Selection: If a base is required, opt for milder, non-nucleophilic bases. Strong bases like sodium hydride (NaH), potassium hydride (KH), and lithium diisopropylamide (LDA) are known to promote the retro-Claisen reaction.[2][6] Consider using weaker bases such as triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3).
-
pH Control: Maintain a neutral or slightly acidic reaction medium if the reaction chemistry allows. The high acidity of fluorinated β-diketones makes them more stable in such environments. For reactions like pyrazole synthesis, using acetic acid as a solvent can be effective.[1]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially degrading conditions. Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR.
-
Moisture Control: Ensure all solvents and reagents are anhydrous. Water can facilitate hydrolysis of the trifluoromethyl group under certain conditions.
-
Issue 2: Formation of a Trifluoromethyl Ketone Byproduct.
-
Possible Cause: This is a strong indication of a retro-Claisen condensation reaction. The C-C bond between the carbonyl carbons of the diketone is cleaved, leading to the formation of a cyclopropyl methyl ketone and a trifluoroacetate ester, which can then be converted to a trifluoromethyl ketone.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Re-evaluate the Base: As outlined in Issue 1, the primary cause is often a strong base. Switching to a milder base is the most effective solution.
-
Solvent Choice: The choice of solvent can influence the reactivity of the base. In some cases, using a less polar, aprotic solvent may temper the basicity and reduce the rate of the retro-Claisen reaction.
-
Protecting Groups (Advanced): For complex syntheses where the diketone moiety must endure harsh conditions, consider the use of protecting groups. Although not commonly documented for this specific class of compounds, general strategies for protecting dicarbonyl compounds, such as conversion to a cyclic ketal or enol ether, could be explored.[7][8][9][10] This would require additional synthetic steps for protection and deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most significant decomposition pathway is the retro-Claisen condensation, which involves the cleavage of the carbon-carbon bond between the two carbonyl groups.[1][2][3][4][5] This is particularly prevalent in the presence of strong bases. Thermal decomposition, leading to the cleavage of the C-CF3 bond, is also a concern at elevated temperatures.
Q2: What types of bases should be avoided when working with this compound?
A2: Strong, nucleophilic bases should be used with caution or avoided altogether. This includes alkali metal hydrides (e.g., NaH, KH), alkoxides (e.g., sodium ethoxide), and strong organolithium reagents (e.g., n-BuLi, LDA).[2][6] These bases can readily deprotonate the diketone and catalyze the retro-Claisen cleavage.
Q3: Are there any recommended "safe" reaction conditions for this compound?
A3: Reactions performed under neutral or acidic conditions are generally safer in terms of preventing decomposition. For reactions requiring a base, mild, non-nucleophilic organic bases like triethylamine or diisopropylethylamine are preferred. Keeping the reaction temperature at or below room temperature is also a critical factor for maintaining stability.
Q4: How can I monitor the stability of this compound during my reaction?
A4: The stability and consumption of the starting material can be monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][11] A simple HPLC method using a C18 column with a water/acetonitrile gradient can typically be developed to track the disappearance of the starting material and the appearance of any degradation products. 1H and 19F NMR can also be used to quantify the starting material and detect the formation of byproducts.
Q5: I am trying to synthesize a pyrazole from this diketone. What conditions should I use to avoid decomposition?
A5: The synthesis of pyrazoles from β-diketones and hydrazine derivatives can often be performed under mild, acidic conditions which are favorable for the stability of this compound. A common and effective method is to conduct the reaction in a solvent like ethanol or acetic acid at room temperature.[1][2] These conditions promote the cyclocondensation reaction while minimizing the risk of base-catalyzed decomposition.
Data Summary
| Condition | Stability | Primary Decomposition Pathway | Recommended Precautions |
| High Temperature (>100°C) | Low | Thermal cleavage of C-CF3 bond | Maintain reaction temperature at or below room temperature. |
| Strong Bases (e.g., NaH, LDA) | Very Low | Retro-Claisen Condensation[2][6] | Use mild, non-nucleophilic bases (e.g., Et3N, DIPEA, K2CO3). |
| Aqueous Acid (mild) | High | - | Generally stable, but prolonged exposure should be monitored. |
| Aqueous Base (mild) | Moderate | Potential for slow retro-Claisen | Minimize reaction time and use the mildest effective base. |
| Lewis Acids | Generally Stable | - | Ensure anhydrous conditions to prevent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Condensation Reactions (e.g., Heterocycle Synthesis) under Mild Conditions
This protocol provides a general guideline for reactions such as the synthesis of pyrazoles or pyrimidines, aiming to minimize the decomposition of the starting diketone.
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent. For pyrazole synthesis, glacial acetic acid or ethanol are good choices.[1][2] For other condensations, aprotic solvents like dichloromethane (DCM) or acetonitrile may be used.
-
Addition of Reactants: Add the second reactant (e.g., hydrazine for pyrazole synthesis, 1-1.2 equivalents) to the solution at room temperature. If a mild base is required, add it at this stage (e.g., triethylamine, 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with water or a dilute aqueous acid). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Decomposition Pathway of this compound
Caption: Major decomposition pathways for this compound.
Troubleshooting Workflow for Reactions
Caption: A logical workflow for troubleshooting reactions involving the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. biosynth.com [biosynth.com]
- 11. Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis | MDPI [mdpi.com]
scale-up challenges for the synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate reaction conditions (temperature, time). | Ensure the reaction is conducted at the optimal temperature, typically ranging from room temperature to gentle reflux, for a sufficient duration (4-12 hours). Monitor reaction progress by TLC or GC-MS. |
| Inactive or poor-quality reagents. | Use freshly opened or properly stored anhydrous solvents and reagents. The base, such as sodium hydride, is particularly sensitive to moisture. | |
| Insufficient mixing on a larger scale. | Employ appropriate mechanical stirring to ensure a homogeneous reaction mixture, especially when dealing with slurries of sodium hydride. | |
| Formation of Significant Byproducts | Presence of moisture leading to hydrolysis of the ester or reaction with the base. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Self-condensation of the cyclopropyl methyl ketone. | Add the cyclopropyl methyl ketone slowly to the mixture of the base and ethyl trifluoroacetate to favor the cross-Claisen condensation. | |
| Degradation of the product under harsh basic conditions. | Use a slight excess of the base (1.1-1.2 equivalents) and avoid prolonged reaction times at elevated temperatures. | |
| Difficult Product Isolation | The product may exist as a salt with the cation of the base. | Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the enolate and facilitate extraction. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. | |
| Low Purity of Isolated Product | Incomplete reaction. | Monitor the reaction to completion before workup. |
| Co-extraction of unreacted starting materials or byproducts. | Optimize the extraction and washing steps. Consider a purification method such as vacuum distillation or column chromatography. | |
| The product exists as a mixture of keto-enol tautomers. | This is an inherent property of β-diketones and not necessarily an impurity. Characterization by NMR will show both forms. | |
| Exothermic Reaction is Difficult to Control | Rapid addition of reagents. | Add the reagents, particularly the ketone, dropwise to control the reaction rate and temperature. |
| Inadequate cooling. | Use an ice bath or other cooling system to maintain the desired reaction temperature, especially during the initial stages of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is a Claisen condensation reaction. This involves the reaction of cyclopropyl methyl ketone with an ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride or sodium ethoxide.
Q2: What are the critical safety precautions for this synthesis?
A2: The use of sodium hydride requires strict safety measures. It is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable.[1][2] All reactions involving sodium hydride should be conducted in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.[1] Ethyl trifluoroacetate can cause skin and eye irritation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken, quenched with a small amount of dilute acid, extracted with an organic solvent, and then analyzed.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include unreacted starting materials (cyclopropyl methyl ketone and ethyl trifluoroacetate) and byproducts from side reactions. Purification can be achieved by vacuum distillation or column chromatography on silica gel. For some β-diketones, purification via precipitation of a copper chelate followed by its decomposition with acid has been effective.[3]
Q5: The NMR spectrum of my product looks complex. Why is that?
A5: β-Diketones, such as this compound, exist as a mixture of keto and enol tautomers in solution.[3] This results in a more complex NMR spectrum than expected for a single species, as signals for both forms will be present.
Experimental Protocol: Claisen Condensation for this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a dry reaction flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Reagent Addition: Slowly add ethyl trifluoroacetate (1.0 equivalent) to the stirred slurry at room temperature.
-
Ketone Addition: Add cyclopropyl methyl ketone (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. Control the addition rate to maintain a manageable reaction temperature. An initial exotherm may be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 1M HCl to quench the reaction and dissolve the sodium salts. Be cautious as hydrogen gas may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Containing 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione.
Troubleshooting Guide
Issue 1: Emulsion formation during aqueous work-up.
-
Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I resolve this?
-
Answer: Emulsion formation can be common when working with polar solvents. To break the emulsion, try the following:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
If the emulsion persists, you can filter the mixture through a pad of Celite.
-
For reactions in solvents like THF or dioxane, it is often safer to remove the solvent by rotary evaporation before the work-up, especially for large-scale procedures.[1]
-
Issue 2: Low recovery of the desired product after extraction.
-
Question: My product yield is significantly lower than expected after performing an aqueous extraction. What could be the cause?
-
Answer: Low recovery can be due to several factors:
-
Product solubility in the aqueous layer: this compound and its derivatives can have some water solubility, especially if the reaction mixture is basic, which would deprotonate the β-diketone and form a more water-soluble enolate. Ensure the aqueous layer is acidified (e.g., with 1 M HCl) before extraction to keep the product in its neutral form.
-
Insufficient extraction: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete removal of the product from the aqueous phase.
-
Use of a more effective extraction solvent: For polar products that are difficult to extract, a 3:1 mixture of chloroform and isopropanol can be a more effective organic extraction solvent.[1]
-
Issue 3: Presence of unreacted starting material in the crude product.
-
Question: TLC/NMR analysis of my crude product shows a significant amount of unreacted this compound. What should I do?
-
Answer: The presence of unreacted starting material can sometimes be addressed during the work-up. Consider the following:
-
Base wash: If the desired product is not acidic, you can perform a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic β-diketone starting material. Be cautious, as your product might also be susceptible to decomposition or deprotonation.
-
Purification: The most reliable method to remove unreacted starting material is through purification, typically by flash column chromatography on silica gel.
-
Issue 4: Difficulty in purifying the final product.
-
Question: I am struggling to purify my product from side products. Are there any specific recommendations?
-
Answer: The purification of β-diketones can be challenging due to the formation of side products.[2]
-
Column Chromatography: This is the most common method. A gradient elution system, for example with hexanes and ethyl acetate, is often effective.
-
Vacuum Distillation: For thermally stable products, simple vacuum distillation of the crude reaction mixture can be sufficient to obtain pure β-diketones with fluorinated side-chains.[2]
-
Copper Chelate Formation: For difficult purifications, you can precipitate the β-diketone product as a copper (II) chelate. This chelate can then be isolated and decomposed with an acid (e.g., 10% HCl for acidic fluorinated β-diketones) to recover the pure product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous work-up procedure for a reaction involving this compound?
A1: A general procedure involves quenching the reaction, followed by extraction and washing. Upon completion, the reaction is typically quenched by the slow addition of an acidic solution like 1 M HCl at 0 °C.[3] The mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate.[3] The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]
Q2: What are some common side reactions to be aware of?
A2: β-Diketones can undergo self-condensation reactions.[4] Also, due to the presence of the trifluoromethyl group, the carbonyl carbon is highly electrophilic, which can lead to the formation of hydrates in the presence of water.[5][6] It is advisable to use anhydrous solvents and handle the material in a moisture-free environment.[5]
Q3: How can I remove metal catalysts (e.g., copper) used in my reaction during the work-up?
A3: To remove copper salts, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Stirring the mixture can result in the formation of a dark blue copper complex that is soluble in the aqueous layer and can be removed by extraction.[7]
Q4: Is this compound stable to acidic and basic conditions during work-up?
A4: The compound is generally stable to mild acidic conditions used for quenching. However, strong bases can deprotonate the acidic methylene group between the two carbonyls, forming an enolate. This can be useful for certain purification strategies but might also lead to unwanted side reactions or solubility in the aqueous layer if not properly handled.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Agent | 1 M HCl | Neutralizes basic catalysts and reaction intermediates.[3] |
| Extraction Solvents | Ethyl Acetate, Dichloromethane | Good solubility for many organic products and immiscible with water. |
| Washing Solutions | Saturated NaHCO₃ (aq) | To remove acidic impurities. |
| Saturated NH₄Cl (aq) | To remove certain metal catalysts like copper.[7] | |
| Brine (Saturated NaCl (aq)) | To reduce the solubility of the organic product in the aqueous layer and help break emulsions. | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
Experimental Protocols
General Aqueous Work-up Protocol
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution dropwise until the reaction is quenched.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake vigorously. Allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated aqueous NaHCO₃ solution (if acidic impurities are present)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification via Copper Chelate Formation
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a solution of copper (II) acetate in water to precipitate the copper chelate of the β-diketone.
-
Filter the solid chelate and wash it with water and a small amount of cold solvent.
-
Suspend the copper chelate in an organic solvent like dichloromethane and stir vigorously with 10% HCl until the solid dissolves and the organic layer is free of the blue/green copper color.[2]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified β-diketone.
Visualizations
Caption: General experimental workflow for reaction work-up and purification.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
effect of temperature on the stability of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, with a focus on the effects of temperature. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed to prevent moisture ingress.[1] While a specific temperature range is not provided in the available literature, general best practices for volatile and potentially reactive compounds suggest refrigeration (2-8 °C) for optimal shelf life. Avoid exposure to high temperatures and direct sunlight.
Q2: How stable is this compound at room temperature?
A2: The compound is generally considered stable at room temperature for short-term use when handled properly.[1] However, for prolonged storage, cooler temperatures are advisable to minimize the potential for slow degradation over time. As with many complex organic molecules, stability can be affected by factors such as exposure to air, light, and humidity.
Q3: What is the expected behavior of this compound at elevated temperatures?
Q4: Can temperature affect the keto-enol tautomerism of this compound?
A4: Yes, temperature can influence the keto-enol equilibrium in β-diketones. For some related β-triketones, an increase in temperature has been shown to shift the equilibrium towards the keto form.[3] Trifluoromethyl-β-diketones typically exist as a mixture of two chelated cis-enol forms in nonpolar solvents.[4] While the specific impact of temperature on the tautomeric equilibrium of this compound is not documented, it is a factor to consider, as changes in the dominant tautomer could affect reactivity and spectroscopic properties.
Q5: Are there any known incompatible materials that could affect the stability of this compound, especially at elevated temperatures?
A5: Safety data sheets for this compound advise avoiding contact with incompatible materials, though specific examples are not provided.[1] Generally, β-diketones can be sensitive to strong bases and oxidizing agents. At elevated temperatures, the risk of reaction with such materials would be significantly increased. It is also advised to avoid contact with moisture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time with the same batch. | Gradual degradation of the compound due to improper storage (e.g., exposure to heat, light, or moisture). | Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated. Consider aliquoting the compound to minimize repeated freeze-thaw cycles or exposure to the atmosphere. |
| Appearance of unexpected peaks in NMR or LC-MS analysis after heating a reaction mixture. | Thermal decomposition of the compound. | Reduce the reaction temperature if possible. Perform a stability study of the compound under your experimental conditions (see Experimental Protocols section). Analyze for potential degradation products. |
| Low yield in a reaction performed at elevated temperature. | The compound may be degrading at the reaction temperature. | Attempt the reaction at a lower temperature, perhaps with a longer reaction time or a more active catalyst. If high temperatures are necessary, add the compound to the reaction mixture at the target temperature to minimize its exposure time to heat. |
| Change in physical appearance (e.g., color change) upon heating. | This could be a sign of decomposition or polymerization. | Cease heating immediately. If the material is intended for further use, it should be re-analyzed to confirm its purity and structure. |
Summary of Thermal Stability Data for Related Compounds
Since specific quantitative thermal stability data for this compound is limited, the following table summarizes information for related fluorinated β-diketones to provide a general understanding.
| Compound Class | Observation | Temperature | Reference |
| Trifluoroacetylacetone (tfacH) on ZnO powder | Onset of C-C bond reaction in the C-CF3 group. | ~127 °C (400 K) | [1] |
| Hexafluoroacetylacetone (hfacH) on ZnO powder | Formation of ketene-like structures. | > 327 °C (600 K) | [1] |
| Fluorinated metal β-diketonates | Introduction of a trifluoromethyl group decreases thermal stability. | General observation | [2] |
| Symmetrical pentane-1,3,5-triones | Equilibrium shifts toward the triketo-form with increasing temperature. | 20 – 140 °C | [3] |
Experimental Protocols
Protocol 1: Basic Thermal Stability Assessment using Thin Layer Chromatography (TLC)
This protocol provides a simple method to quickly assess the stability of the compound at a specific temperature.
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Initial Analysis (T=0): Spot the solution onto a TLC plate and develop it using an appropriate solvent system. Visualize the spot under UV light and/or with a suitable stain. This will serve as your baseline.
-
Heating: Place a sealed vial of the solution in a heating block or oil bath set to the desired experimental temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a small aliquot of the heated solution, allow it to cool to room temperature, and spot it on a new TLC plate alongside a spot of the T=0 solution.
-
Evaluation: Develop the TLC plate. Compare the spots from the heated samples to the T=0 sample. The appearance of new spots or a significant decrease in the intensity of the original spot indicates degradation.
Protocol 2: Quantitative Thermal Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol allows for a quantitative assessment of the compound's degradation over time at a specific temperature.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a sample of the compound at a known concentration in the same solvent.
-
Initial Analysis (T=0): Inject the sample onto a calibrated HPLC system and record the peak area of the compound.
-
Heating: Place a sealed vial of the sample solution in a thermostatically controlled oven or heating block at the desired temperature.
-
Time-Point Analysis: At predetermined time points, withdraw an aliquot of the sample, cool it to room temperature, and inject it into the HPLC.
-
Data Analysis: Using the calibration curve, determine the concentration of the compound remaining at each time point. Plot the concentration versus time to determine the degradation rate.
Diagrams
Caption: Workflow for assessing thermal stability via TLC.
Caption: Potential thermal degradation pathway.
References
Technical Support Center: Catalyst Poisoning in Reactions with 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and resolving issues related to catalyst poisoning during chemical reactions involving 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione.
Troubleshooting Guides
Issue 1: Sudden or Gradual Decrease in Reaction Rate and/or Product Yield
Symptoms:
-
The reaction stalls before completion, or the conversion rate is significantly lower than expected.
-
Longer reaction times are required to achieve a satisfactory yield.
-
The reaction fails to initiate.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Poisoning by the β-Diketone Substrate or Byproducts | 1. Optimize Substrate Concentration: Avoid excessively high concentrations of the β-diketone. 2. Control Reaction Temperature: Lowering the temperature may reduce the rate of substrate degradation to species that can poison the catalyst. 3. Perform a Control Experiment: Run the reaction with a non-fluorinated cyclopropyl diketone to see if the issue persists. | β-diketones can chelate to metal catalyst surfaces, blocking active sites. Degradation products may also act as poisons.[1] |
| Fluoride Poisoning | 1. Use Fluoride-Tolerant Catalysts: Select catalyst systems known for their stability in the presence of fluoride ions. 2. Employ a Fluoride Scavenger: The addition of a scavenger like a soluble calcium or magnesium salt may precipitate fluoride ions. 3. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize the formation of hydrofluoric acid (HF). | The trifluoromethyl group in the substrate can be a source of fluoride ions, which are known poisons for many transition metal catalysts. |
| Water Content | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction mixture are thoroughly dried. 2. Run Under an Inert Atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction. | Water can deactivate certain catalysts, particularly Lewis acids, by competing for active sites.[2] |
| Impurity in Starting Materials | 1. Purify the Substrate: Purify this compound before use. 2. Analyze Reactant Purity: Use analytical techniques like NMR or GC-MS to check for impurities in all starting materials. | Trace impurities such as sulfur or heavy metals in reactants are common catalyst poisons.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely catalyst poisons in a reaction involving this compound?
A1: The most probable poisons originate from the substrate itself or impurities. These include:
-
The β-diketone: The diketone functionality can chelate strongly to the active sites of metal catalysts.
-
Fluoride Ions: The trifluoromethyl group can be a source of fluoride ions, which are known to poison many transition metal catalysts.
-
Impurities: Trace amounts of sulfur, heavy metals, or other organic compounds in the starting materials or solvents can act as potent catalyst poisons.[3]
Q2: How can I determine if my catalyst is being poisoned?
A2: A systematic approach can help diagnose catalyst poisoning:
-
Observe Reaction Kinetics: A sharp drop in reaction rate after an initial period of activity is a strong indicator of poisoning.
-
Control Experiments: Run the reaction with a fresh batch of catalyst and purified reagents. If the reaction proceeds normally, poisoning of the previous catalyst is likely.
-
Catalyst Characterization: If possible, analyze the spent catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or inductively coupled plasma (ICP) to identify the presence of potential poisons on the surface.[4]
Q3: Can a poisoned catalyst from a reaction with this compound be regenerated?
A3: Regeneration is sometimes possible, depending on the nature of the poison and the catalyst:
-
For organic fouling: A thermal treatment (calcination) in the presence of air or oxygen can burn off organic residues.[5]
-
For fluoride or other ionic poisons: A careful chemical wash with a dilute acid or base, or a suitable solvent, may remove the adsorbed poison.[5] It is crucial to choose a washing agent that does not damage the catalyst itself.
-
Irreversible Poisoning: Strong chemisorption of poisons may lead to irreversible deactivation, requiring replacement of the catalyst.[5]
Q4: Are there catalyst types that are more resistant to poisoning in this type of reaction?
A4: While specific data for this reaction is limited, some general principles apply. Catalysts with bulky ligands that protect the metal center can be more resistant to poisoning. For potential fluoride poisoning, catalysts known for their stability in fluorinating environments should be considered. Designing catalysts with protective coatings or modified active sites can also enhance resistance to poisoning.[3][6]
Data Summary
Currently, there is no specific quantitative data in the literature detailing the poisoning effects of this compound on various catalysts. The following table provides a general overview of common catalyst poisons and their typical effects.
| Poison Class | Common Examples | Typical Effect on Catalyst Activity | Susceptible Catalysts |
| Sulfur Compounds | H₂S, thiols, thiophenes | Severe and often irreversible deactivation | Pd, Pt, Ni, Rh, Ru |
| Halides | F⁻, Cl⁻, Br⁻, I⁻ | Deactivation by blocking active sites | Pd, Pt, Rh |
| Heavy Metals | Pb, Hg, As, Zn | Irreversible poisoning by alloying or surface deposition | Most transition metals |
| Nitrogen Compounds | Pyridine, quinoline, amines | Reversible or irreversible deactivation | Acidic catalysts, some transition metals |
| Water | H₂O | Deactivation of Lewis acid catalysts | AlCl₃, BF₃, etc. |
| Organic Foulants | Polymers, tars, coke | Physical blocking of pores and active sites | All heterogeneous catalysts |
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test
-
Set up a standard reaction with a known concentration of this compound and a fresh catalyst.
-
Run the reaction under optimal conditions (temperature, pressure, stirring).
-
Monitor the reaction progress at regular intervals by taking aliquots and analyzing them using a suitable technique (e.g., GC, HPLC, NMR).
-
Determine the initial reaction rate and the final conversion. This will serve as the baseline for a non-poisoned catalyst.
Protocol 2: Testing for Catalyst Poisoning by an Impurity
-
Follow the procedure for the Standard Catalyst Activity Test (Protocol 1).
-
After the reaction has been running for a short period (e.g., 15-30 minutes), inject a small, known amount of the suspected poison into the reaction mixture.
-
Continue to monitor the reaction rate and final conversion.
-
A significant decrease in the reaction rate compared to the baseline indicates that the added substance is a catalyst poison.
Visualizations
Caption: Workflow for troubleshooting catalyst deactivation.
Caption: Logic diagram for diagnosing the type of catalyst poisoning.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst Poisoning Testing [intertek.com]
- 5. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
byproduct identification in the synthesis of pyrazoles from 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Welcome to the technical support center for the synthesis of pyrazoles utilizing 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this specific chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of byproducts.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Question: After synthesizing the pyrazole from this compound and hydrazine, I observe a mixture of two products. What is the likely identity of the second component?
Answer: The most common byproduct in this synthesis is a regioisomer of the desired product. The reaction of an unsymmetrical 1,3-diketone with hydrazine can lead to the formation of two possible pyrazole isomers. In this specific case, the two possible products are:
-
Major Product: 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
-
Byproduct (Regioisomer): 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
The formation of the major product is favored due to the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group, which makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack by hydrazine.[1][2][3]
Identification of Regioisomers:
The two isomers can be distinguished using nuclear magnetic resonance (NMR) spectroscopy.
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) |
| 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | The pyrazole CH proton signal is a singlet. | The carbon bearing the CF3 group will show a characteristic quartet due to C-F coupling. |
| 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | The pyrazole CH proton signal is also a singlet, but its chemical shift will differ from the other isomer. | The carbon bearing the CF3 group will show a characteristic quartet due to C-F coupling, with a different chemical shift compared to the other isomer. |
Troubleshooting Steps:
-
Confirm Isomer Presence: Analyze the crude product mixture by ¹H and ¹⁹F NMR spectroscopy to confirm the presence of two distinct sets of signals corresponding to the two pyrazole isomers.
-
Optimize Reaction Conditions: The ratio of the regioisomers can be influenced by the reaction conditions.
-
Solvent: Aprotic polar solvents like N,N-dimethylacetamide (DMA) have been shown to enhance regioselectivity in similar reactions, favoring the formation of the isomer where the substituted nitrogen of the hydrazine is adjacent to the trifluoromethyl group.[2]
-
Temperature: Running the reaction at ambient temperature may improve selectivity compared to heating.[2]
-
Catalyst: While often not necessary for this condensation, the choice of an acidic or basic catalyst can influence the reaction pathway. For this specific reaction, neutral or slightly acidic conditions are generally preferred.
-
Issue 2: Incomplete Reaction or Low Yield
Question: The reaction is not going to completion, or the yield of the desired pyrazole is low. What are the potential causes and solutions?
Answer: Low conversion or yield can be attributed to several factors, from the quality of reagents to the reaction conditions.
Potential Causes:
-
Reagent Quality: The purity of the this compound and the hydrazine (or hydrazine hydrate) is crucial. Impurities can lead to side reactions or inhibit the desired transformation.
-
Reaction Time and Temperature: The reaction may require more time to reach completion, or the temperature may not be optimal.
-
Stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conversion of the limiting reagent.
-
Work-up Procedure: The desired product might be lost during the extraction or purification steps.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the starting materials are of high purity. If necessary, purify the diketone and use fresh hydrazine.
-
Adjust Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.
-
Optimize Stoichiometry: Typically, a slight excess of hydrazine (1.1 to 1.2 equivalents) is used to ensure complete consumption of the diketone.
-
Refine Work-up and Purification: Ensure the pH is appropriate during aqueous work-up to avoid product loss. Optimize the solvent system for column chromatography to achieve good separation of the product from any unreacted starting materials or byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect in this synthesis?
A1: The primary and most significant byproduct is the regioisomer, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. The formation of regioisomers is a common challenge in pyrazole synthesis from unsymmetrical 1,3-diketones.[1][2][3]
Q2: How can I control the regioselectivity of the reaction?
A2: The regioselectivity is predominantly influenced by the electronic properties of the substituents on the 1,3-diketone. The electron-withdrawing trifluoromethyl group directs the initial nucleophilic attack of the hydrazine to the adjacent carbonyl carbon. To further enhance the formation of the desired 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole isomer, consider using an aprotic polar solvent and maintaining a moderate reaction temperature.[2]
Q3: Are there any other potential minor byproducts?
A3: While regioisomers are the main concern, other minor byproducts could potentially include:
-
Hydrazone intermediates: Incomplete cyclization can leave unreacted hydrazone intermediates. These are typically less stable and may cyclize upon further heating or work-up.
-
Products of side reactions with the cyclopropyl or trifluoromethyl groups: Under harsh conditions, these functional groups could potentially react, but this is less common under typical pyrazole synthesis conditions.
Q4: What is a general experimental protocol for this synthesis?
A4: A representative experimental protocol is provided in the "Experimental Protocols" section below. Please note that optimization may be required based on your specific laboratory conditions and reagent purity.
Experimental Protocols
Synthesis of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
This protocol is a general guideline based on standard procedures for pyrazole synthesis from 1,3-diketones.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (or N,N-dimethylacetamide for improved regioselectivity)
-
Glacial acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (or N,N-dimethylacetamide).
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added if desired.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the desired 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and robust validation of novel chemical entities are paramount. This guide provides a comprehensive overview of the spectroscopic methods used to confirm the successful synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. We offer a detailed experimental protocol for its synthesis via Claisen condensation and present a comparative analysis of its expected spectroscopic data with that of analogous compounds.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Claisen condensation reaction. This method involves the reaction of cyclopropyl methyl ketone with ethyl trifluoroacetate in the presence of a strong base, such as sodium ethoxide. The general reaction scheme is depicted below.
Experimental Protocols
Synthesis via Claisen Condensation
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide. Subsequently, ethyl trifluoroacetate (1.1 equivalents) is added dropwise through the dropping funnel.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid (1 M) until the mixture is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Spectroscopic Validation
The successful synthesis of the target compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the presence of both the cyclopropyl and the trifluoromethyl groups provides distinct signals for confirmation. Due to the tautomeric nature of β-diketones, the spectra may show signals for both the keto and enol forms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons and the methylene protons adjacent to the carbonyl groups. The enolic proton, if present, will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the cyclopropyl ring.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a key indicator of the presence of the trifluoromethyl group. A single signal is expected, and its chemical shift provides information about the electronic environment of the fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogous Compounds
| Compound | Proton | Predicted/Observed Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | CH (cyclopropyl) | ~1.5-2.0 | m |
| CH₂ (cyclopropyl) | ~0.8-1.2 | m | |
| CH₂ (keto) | ~3.5-4.0 | s | |
| CH (enol) | ~5.5-6.0 | s | |
| OH (enol) | ~13-15 | br s | |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione[1][2] | CH₂ (keto) | ~6.3 | s |
| Aromatic-H | ~7.5-8.0 | m | |
| 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione | CH₂ (keto) | ~6.4 | s |
| Thienyl-H | ~7.2-7.8 | m |
Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Analogous Compounds
| Compound | Carbon | Predicted/Observed Chemical Shift (ppm) |
| This compound (Predicted) | C=O (cyclopropyl side) | ~195-205 |
| C=O (CF₃ side) | ~180-190 (q) | |
| CF₃ | ~115-125 (q) | |
| CH (enol) | ~90-100 | |
| CH (cyclopropyl) | ~15-25 | |
| CH₂ (cyclopropyl) | ~5-15 | |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione[3][4] | C=O (phenyl side) | ~185 |
| C=O (CF₃ side) | ~178 (q) | |
| CF₃ | ~118 (q) | |
| CH (enol) | ~93 | |
| Aromatic-C | ~127-134 | |
| 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione[5] | C=O (thienyl side) | ~175 |
| C=O (CF₃ side) | ~178 (q) | |
| CF₃ | ~118 (q) | |
| CH (enol) | ~93 | |
| Thienyl-C | ~128-143 |
Table 3: Expected ¹⁹F NMR Data for this compound and Comparison with Analogous Compounds
| Compound | Predicted/Observed Chemical Shift (ppm) vs. CFCl₃ |
| This compound (Predicted) | -75 to -80 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | ~ -77 |
| 2-Trifluoroacetylcycloalkanones | -68 to -72 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the C-F bonds. The presence of keto-enol tautomerism will be evident from the appearance of a broad O-H stretch and a shift in the carbonyl stretching frequencies.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (keto form) | 1700-1740 |
| C=O (enol form, conjugated) | 1600-1650 |
| C-F | 1100-1300 |
| O-H (enol form) | 2500-3200 (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) should be observed at m/z 180.12. The fragmentation pattern will likely involve the loss of the cyclopropyl group, the trifluoromethyl group, and carbon monoxide.
Table 5: Expected Major Fragments in the Mass Spectrum of this compound
| Fragment | m/z |
| [M]⁺ | 180 |
| [M - CH₃]⁺ | 165 |
| [M - C₃H₅]⁺ (loss of cyclopropyl) | 139 |
| [M - CF₃]⁺ | 111 |
| [CF₃]⁺ | 69 |
| [C₃H₅]⁺ | 41 |
Visualizing the Workflow and Validation Logic
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the logical process of spectroscopic validation.
Caption: Synthesis workflow for this compound.
Caption: Logical flow for the spectroscopic validation of the synthesized product.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated organic compounds, ensuring the purity of key intermediates is paramount. 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a valuable building block in medicinal chemistry and materials science, is no exception. Its unique structural features, including a trifluoromethyl group and a cyclopropyl moiety, necessitate robust analytical methods for accurate purity determination. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental insights and protocols.
The Critical Role of Purity in Fluorinated Intermediates
The presence of impurities in this compound can significantly impact downstream applications. In pharmaceutical synthesis, impurities can lead to the formation of undesired side products, affect the efficacy and safety of the final active pharmaceutical ingredient (API), and complicate regulatory submissions. The trifluoromethyl group, while imparting desirable properties, can also influence the reactivity and stability of the molecule, making a thorough understanding of its purity profile essential.
HPLC: A Versatile Tool for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. Its versatility in terms of stationary and mobile phases allows for the fine-tuning of separations to resolve the main component from structurally similar impurities.
Challenges in the HPLC Analysis of β-Diketones
The analysis of β-diketones, such as this compound, by HPLC can be challenging due to their tendency to exhibit poor peak shapes on conventional reversed-phase columns. This is often attributed to the interaction of the diketone moiety with residual silanols on the silica-based stationary phase. However, modern column chemistries and mobile phase modifiers can effectively mitigate these issues.
A Robust HPLC Method for Purity Determination
Based on established principles for the analysis of fluorinated compounds and ketones, the following HPLC method is proposed for the comprehensive purity assessment of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Chromatographic Conditions:
-
Column: A mixed-mode stationary phase column, such as a Primesep B (or equivalent), is recommended to improve peak shape for the β-diketone. A high-purity C18 column with end-capping can also be effective.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Causality Behind Experimental Choices:
-
Mixed-Mode Column: The use of a mixed-mode stationary phase with both reversed-phase and ion-exchange characteristics can significantly improve the peak shape of β-diketones by minimizing interactions with silanol groups.[1][2]
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the mobile phase acts as an ion-pairing agent and helps to protonate any free silanols on the stationary phase, further reducing peak tailing.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both the relatively polar starting materials and any more non-polar byproducts that may be present.
-
Elevated Column Temperature: Maintaining a consistent and elevated column temperature can improve peak symmetry and reduce viscosity, leading to better chromatographic efficiency.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Comparative Analytical Techniques
While HPLC is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent alternatives.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a liquid with a moderate molecular weight, GC is a viable option for purity determination.
Experimental Protocol: Gas Chromatography
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Split/splitless injector
-
Autosampler
-
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-17 or equivalent (50% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent, such as acetone or ethyl acetate, at a concentration of approximately 1 mg/mL.
-
Advantages of GC:
-
High resolution and efficiency for volatile compounds.
-
FID provides a near-universal response for organic compounds, simplifying quantification.
Disadvantages of GC:
-
Potential for thermal degradation of the analyte in the injector or on the column.
-
Less suitable for non-volatile impurities.
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy
For organofluorine compounds, ¹⁹F-NMR is an exceptionally powerful tool for purity assessment. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals over a wide chemical shift range.[3]
Experimental Protocol: ¹⁹F-NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher) equipped with a fluorine probe.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene).
-
-
Data Acquisition:
-
Acquire a quantitative ¹⁹F-NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
-
Data Analysis:
-
Integrate the signal corresponding to the trifluoromethyl group of this compound and the signal of the internal standard.
-
Calculate the purity based on the ratio of the integrals and the known amounts of the sample and internal standard.
-
Advantages of ¹⁹F-NMR:
-
Provides structural information about fluorine-containing impurities.
-
Highly specific for fluorinated compounds.
-
Can be a primary method for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[4]
Disadvantages of ¹⁹F-NMR:
-
Less sensitive than chromatographic techniques for trace impurities.
-
Does not provide information on non-fluorinated impurities.
Comparison of Analytical Techniques
| Feature | HPLC | Gas Chromatography (GC) | ¹⁹F-NMR Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Nuclear magnetic resonance of the ¹⁹F nucleus |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Fluorine-containing compounds |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) | Moderate (µg to mg level) |
| Specificity for Target | Moderate to high (dependent on separation) | Moderate to high (dependent on separation) | Very high for fluorinated compounds |
| Impurity Information | Provides retention time and UV-Vis spectrum | Provides retention time | Provides structural information about fluorinated impurities |
| Quantification | Requires a reference standard of the analyte | Requires a reference standard of the analyte | Can be a primary method (qNMR) with an internal standard |
| Potential Issues | Poor peak shape for β-diketones, co-elution | Thermal degradation of the analyte | Insensitive to non-fluorinated impurities, lower sensitivity |
Logical Relationship Between Analytical Techniques
Caption: Interrelation of analytical techniques for a comprehensive purity assessment.
Conclusion and Recommendations
For the routine purity assessment of this compound, a well-developed HPLC method using a mixed-mode or a high-quality end-capped C18 column is the recommended primary technique. It offers a good balance of sensitivity, versatility, and the ability to separate a wide range of potential impurities.
To ensure the highest level of confidence in the purity determination, especially during method development and validation, the use of orthogonal techniques is strongly advised. Gas Chromatography can provide valuable information on volatile impurities that may not be well-retained in reversed-phase HPLC. Furthermore, ¹⁹F-NMR spectroscopy serves as an indispensable tool for unequivocal structural confirmation and as a primary method for the quantitative determination of the main component and other fluorinated species.
By employing a multi-faceted analytical approach, researchers and drug development professionals can be confident in the quality and purity of this compound, ensuring the integrity and success of their scientific endeavors.
References
A Senior Application Scientist's Guide to Solvent System Efficacy for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For researchers, medicinal chemists, and professionals in drug development, the precise control of reaction conditions is paramount to achieving desired outcomes. The choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product yields, and even the equilibrium state of reactive intermediates. This guide provides an in-depth comparison of the efficacy of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione in various solvent systems. While specific experimental data for this compound is limited in the published literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogs to provide a robust predictive framework.
Introduction to this compound: A Versatile Building Block
This compound is a fascinating molecule that combines the unique electronic properties of a cyclopropyl group with the strong electron-withdrawing nature of a trifluoromethyl group. This combination makes it a valuable synthetic intermediate. The cyclopropyl group, with its high p-character C-C bonds, can participate in various ring-opening reactions, acting as a three-carbon synthon. The trifluoromethyl group enhances the acidity of the methylene protons and influences the keto-enol tautomerism inherent to β-diketones.
At the heart of understanding the behavior of this compound in different solvents lies the concept of keto-enol tautomerism .
Caption: Keto-enol tautomerism of a β-diketone.
This equilibrium between the diketo form and the enol form is highly sensitive to the surrounding solvent environment. The choice of solvent can therefore dictate which tautomer predominates, thereby influencing the compound's reactivity and spectroscopic properties.
The Profound Influence of Solvents on Keto-Enol Equilibrium
The position of the keto-enol equilibrium is governed by a delicate balance of factors, with the solvent playing a pivotal role. The general principle, often referred to as Meyer's Rule , states that the equilibrium tends to shift towards the keto tautomer with increasing solvent polarity. However, this is a simplification, and a deeper understanding requires consideration of specific solvent-solute interactions.
Polarity and Dipole Moments
Polar solvents tend to stabilize the tautomer with the higher dipole moment. While it is often assumed that the keto form is more polar, this is not always the case, especially for acyclic β-diketones where the carbonyl groups can adopt a non-planar arrangement. For this compound, the strong dipole of the trifluoromethyl group will significantly influence the overall molecular dipole moment in both tautomeric forms.
Hydrogen Bonding
Hydrogen bonding interactions are a critical determinant of tautomeric preference.
-
Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. They can stabilize both the keto and enol forms by forming intermolecular hydrogen bonds. However, they can also disrupt the intramolecular hydrogen bond present in the enol form, which can shift the equilibrium towards the keto form.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, acetone) are hydrogen bond acceptors. These solvents can stabilize the enol form by forming a hydrogen bond with the enolic proton.
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride) do not engage in significant hydrogen bonding. In these environments, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond.
Predicted Efficacy in Different Solvent Systems: A Comparative Analysis
Based on the principles outlined above and data from analogous trifluoromethyl-β-diketones, we can predict the behavior of this compound in various solvent systems.
| Solvent System | Predicted Predominant Tautomer | Rationale | Predicted Impact on Reactivity |
| Nonpolar Aprotic (e.g., Hexane, Toluene) | Enol | Stabilization via intramolecular hydrogen bonding in the absence of competing solvent interactions. | Enhanced reactivity in reactions where the enol form is the active species (e.g., electrophilic attack at the double bond). |
| Polar Aprotic (e.g., DMSO, DMF) | Enol | Strong hydrogen bond accepting ability of the solvent stabilizes the enolic proton. | Increased nucleophilicity of the enolate in base-catalyzed reactions due to effective cation solvation. |
| Polar Protic (e.g., Methanol, Ethanol) | Keto | Disruption of the intramolecular hydrogen bond of the enol form by the solvent. Solvation of the carbonyl groups of the keto form. | May favor reactions proceeding through the keto form. Slower rates for enol-dependent reactions. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Mixture of Keto and Enol | Intermediate polarity and weak hydrogen bonding capacity lead to a more balanced equilibrium. | Versatile for a range of reactions, but the presence of both tautomers may lead to side products. |
Experimental Protocols for Determining Tautomeric Equilibrium and Reactivity
To empirically validate the predicted behavior, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for quantifying the keto-enol equilibrium. The diketo form will exhibit a characteristic signal for the methylene protons (CH₂), while the enol form will show a vinylic proton signal (C=CH). The ratio of the integrals of these signals allows for the determination of the equilibrium constant (Keq) in different deuterated solvents.
Experimental Protocol:
-
Prepare solutions of this compound (e.g., 0.1 M) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₆).
-
Acquire ¹H NMR spectra for each solution under identical experimental conditions.
-
Identify the signals corresponding to the keto (methylene protons) and enol (vinylic proton) tautomers.
-
Integrate the respective signals and calculate the percentage of each tautomer.
A Comparative Guide to the Quantitative Analysis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: qNMR vs. HPLC-UV vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an objective comparison of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone. The comparison is supported by experimental data and detailed methodologies for each technique.
At a Glance: Performance Comparison
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of fluorinated compounds like this compound.
Table 1: General Performance Characteristics
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. |
| Selectivity | High (especially for ¹⁹F NMR due to low background). | Moderate to High (dependent on chromatographic resolution). | Very High (mass-selective detection). |
| Sample Throughput | Moderate to High (can be rapid, ~8 min per sample).[1] | High. | High. |
| Non-destructive | Yes.[1] | Yes. | No. |
| Reference Standard | Not always required for the analyte (can use a universal internal standard). | Required for the specific analyte. | Required for the specific analyte. |
| Derivatization | Not typically required. | May be necessary for compounds with weak chromophores. | Often required to improve volatility and thermal stability.[2] |
Table 2: Quantitative Performance Data (Typical Values for Fluorinated Compounds)
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 95-105% | 97.0 – 103.0%[3] | 90-110% |
| Precision (% RSD) | < 2%[4] | ≤ 2% for major analytes; 5-10% for impurities.[3] | < 10% |
| Linearity (r²) | > 0.999 | > 0.99[5] | > 0.99 |
| Limit of Detection (LOD) | ~0.03 - 0.06 mg/mL (¹⁹F qNMR, high-field). | ng/mL to µg/mL range. | pg to ng level. |
| Limit of Quantitation (LOQ) | ~0.1 - 0.2 mg/mL (¹⁹F qNMR, high-field). | ng/mL to µg/mL range. | pg to ng level. |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using each technique are provided below. These protocols are based on established methods for structurally similar fluorinated β-diketones and can be adapted and validated for specific laboratory conditions.
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
¹⁹F qNMR is a powerful tool for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine, which results in minimal background interference.[1] The wide chemical shift range of ¹⁹F NMR allows for excellent signal separation.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
NMR tubes.
-
Deuterated solvent (e.g., Acetone-d₆, Chloroform-d).
-
Internal Standard (e.g., trifluoroacetic acid, 3,5-bis(trifluoromethyl)benzoic acid).
-
This compound sample.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (Example):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a typical starting point is 20-60 seconds to ensure full relaxation).[4][6]
-
Acquisition Time (aq): Sufficient to resolve the signals (e.g., 1-2 seconds).[6]
-
Number of Scans (ns): Dependent on the sample concentration and desired signal-to-noise ratio (e.g., 8-32 scans).[6]
-
Spectral Width: Set to encompass all signals of interest.
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the trifluoromethyl group (-CF₃) of this compound and a known signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
IS = Internal Standard
-
Workflow for qNMR Analysis
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of organic compounds. For β-diketones like this compound, which may have a weak chromophore, method development might involve selecting a low UV wavelength for detection or employing a derivatization agent.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile phase: HPLC grade acetonitrile and water.
-
This compound reference standard.
-
Volumetric flasks, vials, and syringes.
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (due to the carbonyl groups).
Sample Preparation and Calibration:
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to get a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Workflow for HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Solvent (e.g., Acetonitrile).
-
This compound reference standard.
-
Autosampler vials with inserts.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the derivatized analyte.
Sample Preparation, Derivatization, and Calibration:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Derivatization: To an aliquot of each standard and sample solution in a vial, add the derivatizing agent (e.g., 50 µL of BSTFA). Cap the vial and heat at 70 °C for 30 minutes.
-
Cool the solutions to room temperature before injection.
Quantification:
-
Inject the derivatized calibration standards and sample into the GC-MS.
-
Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Workflow for GC-MS Analysis
Conclusion
The selection of an appropriate analytical method for the quantitative analysis of this compound requires careful consideration of the specific analytical needs.
-
¹⁹F qNMR offers high accuracy, precision, and selectivity without the need for a specific reference standard of the analyte, making it an excellent primary method for purity assessment and quantification. Its non-destructive nature also allows for sample recovery.
-
HPLC-UV is a robust and widely available technique suitable for routine quality control. While it may require method development to optimize sensitivity, especially if derivatization is needed, it provides high throughput and reliable quantification.
-
GC-MS provides exceptional sensitivity and selectivity, making it ideal for trace analysis and impurity profiling. However, the potential need for derivatization adds a step to the sample preparation process.
Ultimately, the optimal choice will depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration of the analyte, and the available instrumentation. For definitive quantification and as a primary method, ¹⁹F qNMR is highly recommended. For routine analysis in a quality control environment, a validated HPLC-UV method is often the most practical choice. For trace-level detection and identification of impurities, GC-MS is unparalleled.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. acgpubs.org [acgpubs.org]
A Comparative Guide to the Reaction Products of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction products derived from 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This versatile fluorinated β-diketone is a valuable building block in synthetic and medicinal chemistry, primarily due to the presence of both a reactive 1,3-dicarbonyl moiety and a trifluoromethyl group, which can enhance the biological activity and metabolic stability of derivative compounds. The presence of a cyclopropyl group further offers unique structural and electronic properties.
This document details the synthesis of two major classes of heterocyclic products: pyrazoles and pyrimidines, through condensation reactions with hydrazine and guanidine, respectively. While specific experimental data for this compound is not extensively available in published literature, this guide provides representative experimental protocols and comparative data based on analogous trifluoromethyl-β-diketones.
Reaction Pathways and Products
The reaction of this compound with dinucleophiles such as hydrazine and guanidine proceeds via a cyclocondensation mechanism. The presence of the highly electrophilic trifluoromethyl group directs the initial nucleophilic attack to the adjacent carbonyl carbon.
I. Pyrazole Synthesis via Hydrazine Condensation
The reaction of 1,3-diketones with hydrazine is a well-established method for the synthesis of pyrazoles.[1][2] In the case of unsymmetrical β-diketones like this compound, a mixture of two regioisomers can be formed: 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole and 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole . The regioselectivity of the reaction can be influenced by the reaction conditions.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of pyrazole regioisomers.
Comparative Data of Expected Pyrazole Products
The following table summarizes the expected properties of the two pyrazole regioisomers.
| Property | 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole |
| Molecular Formula | C₇H₇F₃N₂ | C₇H₇F₃N₂ |
| Molecular Weight | 176.14 g/mol | 176.14 g/mol |
| Predicted ¹H NMR | Signals for cyclopropyl, pyrazole CH, and NH protons. | Signals for cyclopropyl, pyrazole CH, and NH protons with different chemical shifts. |
| Predicted ¹⁹F NMR | Singlet for the CF₃ group. | Singlet for the CF₃ group. |
| Predicted ¹³C NMR | Resonances for cyclopropyl, pyrazole, and CF₃ carbons. | Resonances for cyclopropyl, pyrazole, and CF₃ carbons with different chemical shifts. |
| Mass Spectrometry | [M+H]⁺ at m/z 177.0634 | [M+H]⁺ at m/z 177.0634 |
Representative Experimental Protocol: Pyrazole Synthesis
This protocol is a general procedure for the synthesis of pyrazoles from trifluoromethyl-β-diketones and can be adapted for this compound.
-
Reaction Setup: To a solution of the β-diketone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the regioisomers.
II. Pyrimidine Synthesis via Guanidine Condensation
The condensation of 1,3-dicarbonyl compounds with guanidine is a common method for the preparation of 2-aminopyrimidines.[3] The reaction with this compound is expected to yield 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine .
Reaction Scheme:
Figure 2. General reaction scheme for the synthesis of the pyrimidine product.
Comparative Data of Expected Pyrimidine Product vs. Alternative Pyrimidine
The following table compares the expected properties of the target pyrimidine with a structurally related, commercially available pyrimidine.
| Property | 2-Amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine | 2-Amino-4-(trifluoromethyl)pyrimidine[4] |
| Molecular Formula | C₈H₈F₃N₃ | C₅H₄F₃N₃ |
| Molecular Weight | 203.17 g/mol | 163.10 g/mol |
| Predicted ¹H NMR | Signals for cyclopropyl, pyrimidine CH, and NH₂ protons. | Signals for pyrimidine CH and NH₂ protons. |
| Predicted ¹⁹F NMR | Singlet for the CF₃ group. | Singlet for the CF₃ group. |
| Predicted ¹³C NMR | Resonances for cyclopropyl, pyrimidine, and CF₃ carbons. | Resonances for pyrimidine and CF₃ carbons. |
| Mass Spectrometry | [M+H]⁺ at m/z 204.0743 | [M+H]⁺ at m/z 164.0430 |
Representative Experimental Protocol: Pyrimidine Synthesis
This protocol provides a general method for the synthesis of 2-aminopyrimidines from β-diketones.
-
Reaction Setup: A mixture of the β-diketone (1 equivalent) and guanidine hydrochloride (1.1 equivalents) is prepared in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: A base, such as sodium ethoxide or sodium hydroxide, is added to the mixture to liberate the free guanidine.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the reaction is complete as indicated by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of the pyrazole and pyrimidine products.
Figure 3. General experimental workflow.
Conclusion
This compound is a versatile precursor for the synthesis of valuable heterocyclic compounds. Its reaction with hydrazine is expected to yield a mixture of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole and 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, with the potential for regioselective control through careful selection of reaction conditions. Condensation with guanidine is anticipated to produce 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine.
For drug development professionals, the incorporation of the trifluoromethyl and cyclopropyl moieties into pyrazole and pyrimidine scaffolds offers a promising avenue for the discovery of novel therapeutic agents with potentially enhanced pharmacological properties. Further experimental investigation is warranted to fully characterize these products and explore their biological activities.
References
Stability of Metal Complexes with 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of metal complexes formed with the chelating agent 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. Due to the limited availability of specific experimental data for this particular ligand in publicly accessible literature, this comparison is structured to provide a framework for its evaluation against other well-characterized fluorinated β-diketones, namely thenoyltrifluoroacetone (TTA) and hexafluoroacetylacetone (hfac). The experimental protocols detailed below are established methods for determining the necessary stability constants.
Introduction to Metal Complex Stability
The stability of a metal complex in solution is a critical parameter in numerous applications, including catalysis, materials science, and particularly in drug development, where it can influence the bioavailability, targeting, and toxicity of metallodrugs. The stability of a coordination complex is quantified by its stability constant (log K), with higher values indicating a stronger metal-ligand interaction and thus a more stable complex.[1] The stability is influenced by factors such as the nature of the metal ion (charge, size) and the ligand (basicity, chelate effect, steric hindrance).[2][3]
Fluorinated β-diketones are of significant interest as ligands due to the electron-withdrawing nature of the trifluoromethyl group, which enhances the acidity of the ligand and can influence the properties of the resulting metal complexes, such as their volatility and solubility in nonpolar solvents.[4][5]
Comparative Stability of β-Diketone Metal Complexes
Table 1: General Comparison of β-Diketone Ligands
| Ligand | Structure | Key Features Affecting Stability |
| This compound | O=C(C(C(=O)C(F)(F)F)=O)C1CC1 | The cyclopropyl group is a small, strained ring that can have unique electronic effects. Its influence on the basicity of the diketone and the steric environment around the metal center would be key determinants of complex stability. |
| Thenoyltrifluoroacetone (TTA) | O=C(C=C(O)C(F)(F)F)c1cccs1 | The thienyl group is an aromatic ring that can participate in resonance, influencing the electronic properties of the diketonate. It is a widely used chelating agent.[7] |
| Hexafluoroacetylacetone (hfac) | FC(F)(F)C(=O)C=C(O)C(F)(F)F | The presence of two trifluoromethyl groups makes hfac a highly acidic ligand, which can lead to the formation of stable, volatile metal complexes.[8] |
To provide a quantitative comparison, researchers would need to determine the stepwise and overall stability constants (log K) for the metal complexes of this compound. The following tables are templates for presenting such experimental data.
Table 2: Template for Stability Constants (log K) of Metal(II) Complexes
| Metal Ion | This compound | Thenoyltrifluoroacetone (TTA) | Hexafluoroacetylacetone (hfac) |
| log K₁ | log K₂ | log β₂ | |
| Cu(II) | Data to be determined | Data to be determined | Data to be determined |
| Ni(II) | Data to be determined | Data to be determined | Data to be determined |
| Zn(II) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Template for Thermodynamic Parameters for Complexation of a Metal(II) Ion with this compound
| Parameter | Value (units) |
| ΔG° (kJ/mol) | To be determined |
| ΔH° (kJ/mol) | To be determined |
| ΔS° (J/mol·K) | To be determined |
Experimental Protocols
To populate the tables above, the following established experimental methods are recommended.
Synthesis of Metal Complexes
A general procedure for the synthesis of metal(II) complexes with β-diketones involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the ligand.
General Synthesis Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add an aqueous or alcoholic solution of the metal(II) salt (e.g., chloride, nitrate, or acetate) to the ligand solution in a 1:2 metal-to-ligand molar ratio.
-
Slowly add a base (e.g., sodium hydroxide, ammonia, or sodium acetate) to facilitate the deprotonation of the β-diketone and promote complex formation.
-
The metal complex may precipitate out of the solution. If so, it can be collected by filtration, washed with the solvent, and dried.
-
If the complex is soluble, it can be isolated by solvent evaporation or other crystallization techniques.
-
The resulting complexes should be characterized by standard analytical techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Potentiometric Titration for Stability Constant Determination (Irving-Rossotti Method)
Potentiometric titration is a highly accurate method for determining stability constants by monitoring the pH change of a solution upon complex formation.[9] The Irving-Rossotti method is a widely used approach.[10]
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the metal ion (e.g., 0.01 M metal nitrate).
-
Prepare a standard solution of the ligand, this compound (e.g., 0.02 M in a suitable solvent like ethanol-water mixture).
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte to maintain constant ionic strength (e.g., 1 M NaClO₄).
-
-
Titration Sets: Perform three sets of titrations at a constant temperature:
-
Set 1 (Acid blank): Strong acid + background electrolyte.
-
Set 2 (Ligand blank): Strong acid + ligand solution + background electrolyte.
-
Set 3 (Metal-Ligand): Strong acid + ligand solution + metal ion solution + background electrolyte.
-
-
Titration Procedure: Titrate each solution with the standard base solution, recording the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, the stepwise stability constants (K₁ and K₂) can be determined at n̄ = 0.5 and n̄ = 1.5, respectively.
-
Spectrophotometric Methods for Stoichiometry and Stability Constant Determination
Spectrophotometric methods are useful when the formation of a metal complex results in a change in the absorbance of the solution.[11]
This method is used to determine the stoichiometry of the complex.[12][13]
Protocol:
-
Prepare equimolar solutions of the metal ion and the ligand.
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For a 1:n (metal:ligand) complex, the maximum will be at a mole fraction of n/(n+1).
This method can be used to determine both the stoichiometry and the stability constant of the complex.[8][14]
Protocol:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied (or vice versa).
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole ratio of ligand to metal.
-
The plot will typically show two linear portions that intersect at the mole ratio corresponding to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data in the curved region of the plot, where the complex is in equilibrium with the free metal and ligand.
Conclusion
The stability of metal complexes of this compound is a key area for investigation to understand its potential in various applications. By employing the detailed experimental protocols for synthesis, potentiometric titration, and spectrophotometric analysis outlined in this guide, researchers can obtain the necessary quantitative data on stability constants and thermodynamic parameters. This will enable a direct and meaningful comparison with other fluorinated β-diketones and contribute to the rational design of new metal-based compounds with tailored properties. The provided templates for data presentation and workflow diagrams offer a structured approach to this assessment.
References
- 1. Facile synthesis of a hydrazone-based zinc(ii) complex for ferroptosis-augmented sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of stability constants of stannous fluoride complexes by potentiostatic titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]
- 7. Synthesis and characterization of nickel(II) complexes with cyclic and linear Schiff-base ligands incorporating sulphur, nitrogen, and oxygen donor atoms - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. ijrbat.in [ijrbat.in]
- 9. researchgate.net [researchgate.net]
- 10. www1.lasalle.edu [www1.lasalle.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 14. iosrjournals.org [iosrjournals.org]
performance comparison of different catalysts for reactions with 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
A comprehensive performance comparison of catalysts for reactions involving 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione remains a specialized area of research with limited publicly available, direct comparative studies. However, by examining established catalytic methodologies for structurally related compounds, researchers can identify promising avenues for optimizing reactions with this specific trifluoromethylated β-dicarbonyl compound.
The unique structural features of this compound, namely the sterically demanding cyclopropyl group and the electron-withdrawing trifluoromethyl moiety, present distinct challenges and opportunities in catalysis. While a head-to-head comparison of various catalysts for a single reaction type with this substrate is not extensively documented, a survey of the literature on asymmetric hydrogenation, reduction, and Michael addition reactions of similar β-diketones and fluorinated compounds provides valuable insights into potentially effective catalytic systems.
Potential Catalytic Approaches
Exploration of catalytic reactions for this compound would likely involve several key transformations:
-
Asymmetric Hydrogenation/Reduction: The reduction of one of the carbonyl groups to a hydroxyl group is a common transformation for β-dicarbonyl compounds. This reaction, when performed enantioselectively, can generate chiral building blocks crucial for pharmaceutical synthesis.
-
Michael Addition: The acidic α-proton of the dione allows for its use as a nucleophile in Michael addition reactions, forming new carbon-carbon bonds.
-
Cyclization and Condensation Reactions: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic compounds.
The logical workflow for identifying a suitable catalyst would involve screening a library of catalysts known to be effective for similar substrates and then optimizing the reaction conditions.
Figure 1. A generalized workflow for selecting and optimizing a catalyst for a reaction involving this compound.
Promising Catalyst Classes Based on Analogous Reactions
Based on the broader literature, several classes of catalysts are prime candidates for investigation:
For Asymmetric Hydrogenation and Reduction:
-
Ruthenium- and Rhodium-based Catalysts: Complexes with chiral phosphine ligands, such as BINAP and DIPAMP, are well-established for the asymmetric hydrogenation of β-keto esters and related compounds. The specific ligand and metal combination would need to be tailored to the steric and electronic properties of the cyclopropyl and trifluoromethyl groups.
-
Chiral Titanocene Catalysts: These have shown promise in the enantioselective hydrogenation of prochiral compounds and could be effective for the reduction of the diketone.
For Michael Addition Reactions:
-
Organocatalysts: Chiral amines, thioureas, and squaramides have emerged as powerful catalysts for enantioselective Michael additions to β-dicarbonyl compounds. Their ability to activate both the nucleophile and the electrophile through hydrogen bonding interactions could be advantageous.
-
Metal-based Lewis Acids: Chiral metal complexes can act as Lewis acids to activate the Michael acceptor and create a chiral environment for the nucleophilic attack by the dione.
Experimental Protocols for Catalyst Evaluation
To facilitate further research, the following general experimental protocols for catalyst screening in asymmetric hydrogenation and Michael addition are provided.
General Protocol for Asymmetric Hydrogenation Screening:
-
Catalyst Preparation: In a glovebox, a stock solution of the chiral catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl) in a degassed solvent (e.g., methanol) is prepared.
-
Reaction Setup: To a series of pressure-resistant vials, this compound (1.0 equiv) and a specific amount of the catalyst stock solution (e.g., 1 mol%) are added. The vials are sealed with a septum.
-
Hydrogenation: The vials are purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reactions are stirred at a set temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
General Protocol for Michael Addition Screening:
-
Reaction Setup: To a series of vials, this compound (1.0 equiv), the Michael acceptor (1.2 equiv), and the catalyst (e.g., a chiral thiourea, 10 mol%) are added. A suitable solvent (e.g., toluene) is then added.
-
Reaction: The mixture is stirred at a specific temperature (e.g., room temperature) and monitored by TLC or GC for completion.
-
Work-up and Analysis: Upon completion, the reaction is quenched (if necessary), and the solvent is removed. The crude product is purified by column chromatography. The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC.
Data Presentation and Future Outlook
Should comparative studies be undertaken, the resulting data on catalyst performance should be summarized in a clear tabular format to allow for easy comparison of key metrics.
Table 1: Hypothetical Data for Asymmetric Hydrogenation of this compound
| Entry | Catalyst | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Ru | (R)-BINAP | MeOH | 24 | 85 | 92 |
| 2 | Rh | (R,R)-DIPAMP | THF | 24 | 78 | 85 |
| 3 | Ti | Chiral Titanocene | Toluene | 48 | 65 | 70 |
Table 2: Hypothetical Data for Michael Addition to Methyl Vinyl Ketone
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Chiral Thiourea | Toluene | 12 | 92 | 95:5 | 95 |
| 2 | Chiral Amine | CH₂Cl₂ | 24 | 88 | 90:10 | 88 |
| 3 | Cu(OTf)₂/Chiral Box | THF | 18 | 85 | >99:1 | 91 |
The development of efficient and selective catalysts for reactions involving this compound is a fertile ground for future research. The insights gained from studies on analogous compounds provide a strong foundation for the rational design and screening of new catalytic systems. Such endeavors will be crucial for unlocking the full synthetic potential of this versatile fluorinated building block in the fields of medicinal chemistry and materials science.
A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione Derivatives
This guide provides a comprehensive framework for the validation of analytical methods for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione and its derivatives. As novel fluorinated β-diketones, these compounds are of increasing interest in pharmaceutical and materials science, necessitating robust and reliable analytical methods to ensure product quality, purity, and potency. This document offers a comparative analysis of suitable analytical techniques and presents a detailed validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction: The Analytical Imperative for Fluorinated β-Diketones
This compound and its analogues represent a class of compounds with unique chemical properties conferred by the trifluoromethyl group, the cyclopropyl ring, and the β-diketone moiety. These features can impart desirable characteristics such as enhanced metabolic stability, binding affinity, and volatility for chelation applications. However, these same features present distinct analytical challenges, including potential tautomerism, thermal lability, and the need for sensitive detection of impurities.
The validation of an analytical procedure is the formal process of demonstrating that it is fit for its intended purpose.[3] For drug development professionals, this is not merely a regulatory checkbox; it is the foundation of data integrity, ensuring that decisions made from discovery through to quality control are based on accurate and reliable measurements. This guide is designed to navigate the complexities of validating methods for this specific class of molecules.
Strategic Selection of an Analytical Technique: HPLC vs. GC-MS
The choice of analytical technique is the most critical preliminary step. For this compound derivatives, the two most viable chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection depends on the specific analyte properties and the analytical objective (e.g., potency assay, impurity profiling).
Why these two?
-
HPLC, particularly with UV detection, is a workhorse in pharmaceutical analysis. The β-diketone moiety in the target molecules contains a chromophore, making it amenable to UV detection. Its operation at ambient temperatures also minimizes the risk of thermal degradation of sensitive derivatives.
-
GC-MS is a powerful alternative, especially given the trifluoromethyl group which can increase the volatility of the molecule.[4] The mass spectrometric detector provides superior specificity and is invaluable for identifying unknown impurities or degradation products.[5][6]
Below is a comparative overview to guide the selection process.
Comparative Analysis of HPLC-UV and GC-MS
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Analyte Suitability | Excellent for a wide range of polarities and molecular weights. Non-volatile derivatives are easily handled. | Best for volatile and thermally stable compounds. Derivatization may be required for polar analytes, adding complexity. | The inherent volatility of some fluorinated β-diketones makes GC a strong candidate.[7] However, larger or more functionalized derivatives may not be sufficiently volatile or could degrade at high temperatures in the GC inlet. |
| Specificity | Good. Based on chromatographic retention time and UV spectrum. Co-elution of impurities with similar spectra is a risk. | Excellent. Provides both retention time and a mass fragmentation pattern, offering a much higher degree of confidence in peak identity.[8] | Mass spectrometry is fundamentally more specific than UV detection. This is critical for impurity profiling where a lack of specificity can be compensated by using multiple analytical procedures.[9] |
| Sensitivity (LOQ) | Typically in the low ng range (e.g., 1-10 ng/mL). | Can reach lower levels, often in the pg range (e.g., 0.1-1 ng/mL), especially with selected ion monitoring (SIM). | GC-MS often provides superior sensitivity due to the low noise of MS detectors when operated in SIM mode. |
| Quantitation | Highly robust and reproducible. The industry standard for potency assays. | Can be more variable due to potential for analyte degradation in the injector and matrix effects in the ion source. | HPLC provides a more "gentle" separation, leading to higher precision for assays, a key requirement of validation guidelines.[10] |
| Development Cost & Time | Generally faster method development. | Method development can be more complex, especially regarding injector temperature optimization to prevent degradation. | The liquid mobile phase in HPLC offers more variables for tuning selectivity (solvent ratio, pH, additives) compared to the carrier gas in GC. |
| Recommendation | Primary choice for potency assays and routine QC due to its robustness, precision, and broad applicability. | Superior choice for impurity identification and trace-level analysis where high specificity and sensitivity are paramount. |
A Deep Dive: Validating an RP-HPLC-UV Method
Based on the comparison, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is often the most practical and robust choice for routine quantitative analysis, such as a potency assay of a drug substance. The following sections detail the validation of such a method, adhering to the ICH Q2(R2) framework.[1][3] The objective is to demonstrate the method is suitable for its intended purpose through rigorous, documented evidence.[10][11]
The Validation Workflow
A well-structured validation process follows a logical sequence. It begins with a clear plan and culminates in a comprehensive report that confirms the method's suitability.
Caption: A typical workflow for analytical method validation.
Specificity
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This ensures that the signal you are measuring comes only from your target compound.
Experimental Protocol:
-
Prepare Solutions:
-
Blank (diluent only).
-
Placebo (formulation matrix without the active pharmaceutical ingredient, API).
-
API Standard Solution (at the target concentration).
-
Spiked Placebo Solution (placebo spiked with known impurities and the API).
-
Forced Degradation Samples: Expose the API to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.
-
-
Analysis: Inject and run all solutions through the HPLC system.
-
Acceptance Criteria:
-
The blank and placebo injections should show no interfering peaks at the retention time of the API.
-
The API peak should be resolved from all known impurity and degradation peaks (Resolution > 2.0).
-
Peak purity analysis (using a Diode Array Detector, DAD) should pass, indicating no co-eluting species.
-
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this relationship is established, accurate, and precise. For a drug substance assay, the typical range is 80% to 120% of the target concentration.
Experimental Protocol:
-
Prepare Standards: Prepare a minimum of five calibration standards by diluting a stock solution of the API. For a 100 µg/mL target, this could be 80, 90, 100, 110, and 120 µg/mL.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy
The "Why": Accuracy measures the closeness of the experimental value to the true value. It is typically determined by recovery studies.[9] This confirms that the method is not subject to systematic error.
Experimental Protocol:
-
Prepare Samples: Spike a placebo matrix with the API at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%). Prepare three replicate samples at each level.
-
Analysis: Analyze the spiked samples and calculate the concentration of the API found.
-
Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.
-
Precision
The "Why": Precision expresses the variability of repeated measurements on the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them and calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability study on a different day or using a different HPLC system.
-
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: The overall %RSD for all 12 samples (from both days/analysts) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.
Experimental Protocol (based on Signal-to-Noise):
-
Determine Noise: Inject a blank solution multiple times and measure the standard deviation of the baseline noise in a region close to the expected retention time of the analyte.
-
Determine Signal: Prepare and inject a series of dilute solutions of the API.
-
Calculation:
-
LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
-
Confirmation: The LOQ should be confirmed by demonstrating that it meets acceptable precision (%RSD ≤ 10%) and accuracy criteria.
Robustness
The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][10] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analysis: Analyze a system suitability solution or a standard solution under each modified condition.
-
Evaluation: Assess the impact on key system suitability parameters like retention time, peak asymmetry, and resolution.
-
Acceptance Criteria:
-
System suitability criteria (e.g., resolution, tailing factor) must still be met under all varied conditions.
-
The results should not deviate significantly from the nominal conditions.
-
At-a-Glance: Performance Comparison
The following table summarizes typical, realistic validation results for the two primary techniques, illustrating the trade-offs discussed earlier.
| Validation Parameter | RP-HPLC-UV (Assay Method) | GC-MS (Impurity ID Method) |
| Specificity | Peak purity > 99.5%; Resolution > 2.0 from adjacent peaks. | Confirmed by unique mass spectrum and library match. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80% - 120% of nominal concentration | LOQ - 200% of impurity specification limit |
| Accuracy (% Recovery) | 98.5% - 101.5% | 90.0% - 110.0% |
| Precision (%RSD) | Repeatability ≤ 1.0%; Intermediate ≤ 2.0% | Repeatability ≤ 10%; Intermediate ≤ 15% |
| LOQ | ~50 ng/mL | ~1 ng/mL |
Detailed Experimental Protocol: RP-HPLC-UV Validation
This section provides a step-by-step methodology for validating a potency assay for a this compound derivative.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).
-
Column: XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid.
-
Reference Standard: Primary reference standard of the target this compound derivative.
Chromatographic Conditions (Example)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Validation Procedure
-
System Suitability: Before each validation run, inject a standard solution (e.g., 100 µg/mL) five times. The %RSD of the peak area must be ≤ 1.0%, the tailing factor must be ≤ 1.5, and the theoretical plates must be ≥ 5000.
-
Specificity: Execute the protocol as described in Section 3.1.
-
Linearity: Prepare standards at 80, 90, 100, 110, and 120 µg/mL. Inject each in triplicate. Plot mean peak area vs. concentration and perform linear regression.
-
Accuracy: Prepare three samples at 80, 100, and 120 µg/mL by spiking a placebo. Analyze and calculate % recovery.
-
Precision (Repeatability): Prepare six individual samples at 100 µg/mL. Analyze and calculate the %RSD.
-
LOQ & LOD: Determine via the signal-to-noise method as described in Section 3.5. Confirm the LOQ concentration meets a precision requirement of %RSD ≤ 10%.
-
Robustness: Analyze the system suitability standard while varying flow rate (0.9 and 1.1 mL/min), column temperature (25 °C and 35 °C), and mobile phase composition (e.g., initial %B at 28% and 32%). Verify that system suitability passes in all cases.
Conclusion
The validation of an analytical method for this compound derivatives is a systematic process that ensures data reliability and regulatory compliance. While both HPLC-UV and GC-MS have their merits, an RP-HPLC method generally provides the best combination of robustness, precision, and versatility for quantitative assays required in a drug development setting. GC-MS remains a superior tool for the critical task of impurity identification. By following the structured approach outlined in the ICH guidelines, researchers and scientists can develop and validate analytical methods that are truly fit for purpose, forming a solid foundation for any successful research and development program.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. starodub.nl [starodub.nl]
- 3. biopharminternational.com [biopharminternational.com]
- 4. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining the Pharmaceutical and Toxicological Properties of Selected Essential Oils with their Chemical Components by GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. "Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complex" by Daniel Hanson [trace.tennessee.edu]
- 8. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Senior Application Scientist's Guide to Benchmarking 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione's Performance Against Commercial Alternatives
For researchers, scientists, and professionals in drug development, the selection of key chemical intermediates is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione against its commercially available alternatives. We will delve into a series of robust experimental protocols designed to objectively benchmark their performance in common applications, including catalysis, metal chelation, and the synthesis of heterocyclic compounds. Our goal is to equip you with the knowledge and methodologies to make informed decisions for your specific research needs.
Introduction to Trifluoromethyl β-Diketones
Trifluoromethyl β-diketones are a versatile class of organic compounds characterized by a 1,3-dicarbonyl moiety with a trifluoromethyl group. This structural motif imparts unique properties, including enhanced electrophilicity of the carbonyl carbons, increased acidity of the α-proton, and strong metal-chelating abilities. These characteristics make them valuable intermediates in a wide range of chemical transformations.
This compound , with its distinct cyclopropyl group, presents an interesting structural variation. The cyclopropyl ring, with its inherent strain and unique electronic properties, can influence the molecule's reactivity and the properties of its derivatives. This guide will explore how these structural features translate into performance differences when compared to other commercially available trifluoromethyl β-diketones.
Commercial Alternatives for Comparison
For a comprehensive evaluation, we have selected three commercially available trifluoromethyl β-diketones that represent common structural motifs used in synthesis and materials science:
-
Alternative A: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (TFPD) : A widely used building block in organic synthesis.[1]
-
Alternative B: 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (TFThD) : A common chelating agent and precursor for heterocyclic compounds.[2]
-
Alternative C: 1,1,1-Trifluoro-2,4-pentanedione (TFPD-Me) : A simpler, acetyl-containing analogue.
These alternatives provide a basis for comparing the influence of the cyclopropyl group against aryl, heteroaryl, and alkyl substituents.
Performance Benchmarking: Experimental Protocols and Data Analysis
To provide a rigorous and objective comparison, we will outline three distinct experimental protocols, each targeting a key application of β-diketones.
Catalytic Performance as a Ligand in Suzuki-Miyaura Cross-Coupling
The ability of β-diketones to act as ligands for transition metal catalysts is a critical application.[3][4] We will assess the performance of each compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
A standardized Suzuki-Miyaura cross-coupling reaction will be performed using each β-diketone as a ligand. The reaction progress will be monitored over time to determine the reaction kinetics and final product yield.
Figure 1: Workflow for comparing catalytic performance in Suzuki-Miyaura cross-coupling.
-
To four separate oven-dried reaction vials, add palladium(II) acetate (0.02 mmol), potassium carbonate (2.0 mmol), and the respective β-diketone ligand (0.04 mmol).
-
Add 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) to each vial.
-
Add a 4:1 mixture of toluene and water (5 mL) to each vial.
-
Seal the vials and heat the reactions at 80°C with vigorous stirring.
-
At time points of 1, 2, 4, and 8 hours, withdraw a small aliquot from each reaction mixture, quench with water, and extract with ethyl acetate.
-
Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product yield and purity.
| Ligand | Yield at 1h (%) | Yield at 2h (%) | Yield at 4h (%) | Final Yield (8h) (%) | Purity (%) |
| This compound | |||||
| Alternative A (TFPD) | |||||
| Alternative B (TFThD) | |||||
| Alternative C (TFPD-Me) |
Metal Chelation Efficiency
The strong metal-chelating ability of β-diketones is a key feature, making them useful in various applications, including as heat stabilizers and in luminescent materials.[3] We will quantify the iron (Fe³⁺) chelation capacity of each compound using UV-Vis spectrophotometry.
The chelation of Fe³⁺ ions will be measured by observing the change in absorbance of the β-diketone solution upon the addition of a standardized iron(III) chloride solution.
Figure 2: Workflow for determining metal chelation efficiency via UV-Vis spectrophotometry.
-
Prepare 1 mM stock solutions of each β-diketone and iron(III) chloride in methanol.
-
In a series of cuvettes, mix 1 mL of each β-diketone stock solution with increasing volumes of the FeCl₃ stock solution (0.1 mL to 1.0 mL in 0.1 mL increments).
-
Bring the total volume of each cuvette to 3 mL with methanol.
-
Allow the solutions to incubate at room temperature for 30 minutes.
-
Measure the absorbance spectrum of each solution from 300 nm to 600 nm using a UV-Vis spectrophotometer.
-
The chelation capacity can be determined by plotting the change in absorbance at the wavelength of maximum absorption (λ_max) of the complex against the molar ratio of Fe³⁺ to the β-diketone.
| Compound | λ_max of Complex (nm) | Stoichiometry (Ligand:Metal) | Molar Absorptivity (ε) at λ_max (M⁻¹cm⁻¹) |
| This compound | |||
| Alternative A (TFPD) | |||
| Alternative B (TFThD) | |||
| Alternative C (TFPD-Me) |
Performance as a Precursor in Heterocyclic Synthesis
β-Diketones are fundamental building blocks for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent in medicinal chemistry.[5][6][7] We will compare the performance of each β-diketone in the synthesis of a substituted pyrazole.
A one-pot synthesis of a 3-substituted-5-trifluoromethylpyrazole will be conducted with each β-diketone and hydrazine hydrate. The reaction yield and purity of the final product will be determined.
Figure 3: Workflow for comparing performance as a precursor in pyrazole synthesis.
-
To four separate round-bottom flasks, add the respective β-diketone (5.0 mmol) and ethanol (20 mL).
-
To each flask, add hydrazine hydrate (5.5 mmol) dropwise with stirring.
-
Heat the reaction mixtures to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reactions to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and purity of the isolated pyrazole derivative by ¹H NMR and LC-MS.
| Precursor | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
| This compound | |||
| Alternative A (TFPD) | |||
| Alternative B (TFThD) | |||
| Alternative C (TFPD-Me) |
Conclusion and Outlook
The experimental frameworks outlined in this guide provide a comprehensive and objective means to benchmark the performance of this compound against its commercial alternatives. The resulting data will enable researchers to make informed decisions based on empirical evidence, selecting the most appropriate building block for their specific synthetic challenges.
The unique cyclopropyl moiety in the target compound is hypothesized to influence its electronic properties and steric profile, potentially leading to differences in catalytic activity, chelation strength, and reactivity in heterocyclic synthesis. By systematically evaluating these parameters, this guide serves as a valuable resource for chemists seeking to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. ijpras.com [ijpras.com]
- 6. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Diastereoselective Reactions of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential diastereoselective reactions involving the versatile building block, 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. While direct experimental data for this specific substrate is limited in published literature, this document compiles and analyzes data from analogous fluorinated β-dicarbonyl compounds and cyclopropyl ketones to predict and guide synthetic strategies. The insights provided are crucial for the stereocontrolled synthesis of complex molecules in pharmaceutical and agrochemical research.
Introduction
The unique structural combination of a cyclopropyl group, a trifluoromethyl moiety, and a β-diketone system in this compound makes it a highly attractive starting material for the synthesis of novel bioactive compounds. The presence of two electrophilic carbonyl centers, coupled with the stereodirecting potential of the adjacent chiral centers that can be formed, offers a rich landscape for stereoselective transformations. This guide focuses on two key diastereoselective reactions: reduction of one of the carbonyl groups and nucleophilic addition, providing a framework for achieving high levels of stereocontrol.
Diastereoselective Reduction of the Carbonyl Group
The reduction of one of the two carbonyl groups in a β-diketone like this compound can lead to the formation of a β-hydroxy ketone, a valuable synthon. The diastereoselectivity of this transformation is highly dependent on the choice of reducing agent, the reaction conditions, and the potential for chelation control.
Chemical Reduction Strategies
Chelation-controlled reductions are a powerful tool for achieving high diastereoselectivity in molecules with a nearby Lewis basic group. In the case of β-diketones, the two oxygen atoms can coordinate to a metal ion, forming a rigid cyclic intermediate that directs the hydride attack to one face of the carbonyl group.
Table 1: Diastereoselective Reduction of Fluorinated Ketones
| Substrate | Reducing Agent | Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 110 (Ketoreductase) | Phosphate buffer, 30 °C | >99:1 (anti) | [1] |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 130 (Ketoreductase) | Phosphate buffer, 30 °C | 95:5 (syn) | [1] |
| N-Boc-δ-amino-α,β-unsaturated-γ-keto ester | LiAlH(O-t-Bu)₃ | EtOH, -78 °C | >95:5 (anti) | [2] |
| N-Boc-δ-amino-α,β-unsaturated-γ-keto ester | NB-Enantride® | THF, -78 °C | 5:95 (syn) | [2] |
| Acetal-protected α-hydroxy ketone | Red-Al® | Toluene, -78 °C | 20:1 (anti) | [3] |
Note: The substrates in this table are analogs. The diastereoselectivity for this compound may vary.
Experimental Protocol: Chelation-Controlled Reduction (General Procedure)
A general protocol for a chelation-controlled reduction of a β-diketone analog is as follows[3]:
-
To a solution of the β-diketone (1.0 equiv) in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of a chelating Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂) (1.1 equiv) in an appropriate solvent.
-
The mixture is stirred at -78 °C for 30 minutes to allow for chelate formation.
-
A solution of the reducing agent (e.g., Red-Al®, 1.2 equiv) is then added dropwise.
-
The reaction is stirred at -78 °C for several hours and monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H or ¹⁹F NMR spectroscopy, and the product is purified by flash column chromatography.
Biocatalytic Reduction
Enzymes, particularly ketoreductases (KREDs), offer a highly selective alternative for the reduction of ketones, often providing excellent enantio- and diastereoselectivity under mild reaction conditions.[1]
Experimental Protocol: Enzymatic Reduction (General Procedure)
A representative protocol for an enzymatic reduction is as follows[1]:
-
A screening of commercially available ketoreductases is performed to identify enzymes that provide high conversion and selectivity for the desired diastereomer.
-
In a typical reaction, a phosphate buffer solution containing glucose (for cofactor regeneration), NADP⁺, and the selected ketoreductase is prepared.
-
The β-diketone substrate is added to the enzyme solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried, filtered, and concentrated. The diastereomeric excess is determined by chiral HPLC or NMR analysis of a derivatized sample.
Diastereoselective Nucleophilic Addition
The addition of a nucleophile to one of the carbonyl groups of this compound can also generate a new stereocenter. The stereochemical outcome of such reactions is influenced by steric and electronic factors of both the substrate and the nucleophile, as well as the reaction conditions.
Table 2: Diastereoselective Nucleophilic Addition to Cyclopropyl Ketones
| Substrate | Nucleophile | Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Aryl cyclopropyl ketone | Various alkenes | Ti(salen) catalyst, 2,6-lutidine, Mn, TMSCl | >20:1 | Not directly in search results, representative of cycloadditions |
| Substituted cyclopropyl ketone | TMSBr | Yb(OTf)₃, DCM, rt | >95:5 (inversion) | [4] |
| Substituted cyclopropyl ketone | Me₂PhSiCl | ZnCl₂, MeCN, rt | >95:5 (inversion) | [4] |
Note: These examples showcase the reactivity of the cyclopropyl ketone moiety. The presence of the second carbonyl and the trifluoromethyl group in the target molecule will significantly influence the reactivity and selectivity.
Experimental Protocol: Nucleophilic Bromination with Stereoinversion (General Procedure)
The following is a general procedure for a diastereoselective nucleophilic substitution on a cyclopropyl ketone, which proceeds with inversion of configuration[4]:
-
To a solution of the cyclopropyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere is added Yb(OTf)₃ (10 mol%).
-
Trimethylsilyl bromide (TMSBr) (1.5 equiv) is added dropwise at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The diastereoselectivity of the product is determined by NMR spectroscopy.
Visualization of Reaction Pathways and Logic
Conclusion
The diastereoselective transformation of this compound presents a promising avenue for the synthesis of complex, stereochemically rich molecules. While direct experimental data on this specific substrate is not yet widely available, a comparative analysis of related fluorinated and cyclopropyl-containing ketones provides a strong predictive framework. Chelation-controlled reductions and enzymatic reactions are likely to be highly effective strategies for achieving high diastereoselectivity in the formation of β-hydroxy ketones. For nucleophilic additions, the inherent steric and electronic properties of the substrate, combined with the appropriate choice of reagents and conditions, will be paramount in controlling the stereochemical outcome. This guide serves as a foundational resource for researchers aiming to unlock the synthetic potential of this versatile fluorinated cyclopropyl β-diketone. Further experimental validation is encouraged to build upon these extrapolated principles.
References
- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 2. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 4. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4). Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses or chemical safety goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield may be required in situations with a higher risk of splashing.[2][3] |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile rubber). Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Skin and Body Protection | Protective clothing | Lab coat or other protective clothing to prevent skin contact.[1][3] Protective boots may be necessary depending on the scale of handling.[3] |
| Respiratory Protection | Dust respirator or use of a well-ventilated area | Use in a well-ventilated area is crucial.[1][2] If dust or aerosols may be generated, a dust respirator should be used in accordance with local and national regulations.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated.[1] Move upwind from the spill.[1]
-
Alert Authorities: Inform your institution's Environmental Health and Safety (EHS) department and, if necessary, the local fire brigade, providing them with the location and nature of the hazard.[1]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the PPE detailed in Table 1.
-
Contain the Spill: Prevent the spillage from entering drains or water courses.[1] Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill.[1]
-
Collect Recoverable Product: Carefully collect any recoverable product into a labeled, sealable container for disposal.[1]
-
Decontaminate the Area:
-
Decontaminate Equipment: All protective clothing and equipment must be thoroughly decontaminated and laundered before storage and reuse.[1]
-
Report: If drains or waterways are contaminated, immediately advise emergency services.[1]
Disposal Procedure
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not empty this chemical into drains.[2]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and container at an authorized hazardous or special waste collection point.[1]
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal in accordance with all applicable regulations.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
Essential Safety and Handling Guide for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, actionable steps for its use and disposal.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 30923-69-4
-
Molecular Formula: C₇H₇F₃O₂
Hazard Identification
This chemical is classified with the following hazards[1]:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] |
| Skin Protection | A flame-resistant lab coat should be worn at all times. For larger-scale work, a chemical-resistant apron may be necessary.[2] |
| Hand Protection | Protective gloves are required. The selection should be based on the specific solvent being used in conjunction with the chemical. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[2] Nitrile or neoprene gloves are generally suitable for ketones. |
| Respiratory Protection | All work with this volatile fluorinated compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a respirator may be required.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] All personnel must be trained on the specific hazards and handling procedures for this compound.[2]
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] For particularly hazardous operations, a glove box with an inert atmosphere may be recommended.[2]
-
General Handling: Avoid all personal contact, including inhalation of vapors.[1] Do not eat, drink, or smoke in the handling area.[1] Keep containers securely sealed when not in use.[1]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing.[2] Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air.[1][2] If the person is not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Immediately give a glass of water.[1] Do NOT induce vomiting. Seek medical attention.[3]
Spill Management:
-
Small Spills: Alert others in the area and restrict access. Wear appropriate PPE. Contain the spill with an absorbent material that is compatible with the chemical (e.g., sand, earth, inert material, or vermiculite).[1][2] Collect the absorbed material into a sealed container for proper waste disposal.[2]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[2]
Disposal Plan: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[2] Do not mix with incompatible waste streams.[2] Dispose of the chemical waste as hazardous waste according to your institution's guidelines and local regulations.[2] Do not dispose of down the drain. If contamination of drains or waterways occurs, advise emergency services.[1]
Experimental Workflow Diagram
Caption: Safe Handling Workflow Diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
